molecular formula C43H72N7O17P3S B15548979 (7Z,10Z,13Z)-Docosatrienoyl-CoA

(7Z,10Z,13Z)-Docosatrienoyl-CoA

Cat. No.: B15548979
M. Wt: 1084.1 g/mol
InChI Key: BOJVEOGDQADCIC-PVJOIOLNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7Z,10Z,13Z)-Docosatrienoyl-CoA is a useful research compound. Its molecular formula is C43H72N7O17P3S and its molecular weight is 1084.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H72N7O17P3S

Molecular Weight

1084.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (7Z,10Z,13Z)-docosa-7,10,13-trienethioate

InChI

InChI=1S/C43H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h11-12,14-15,17-18,30-32,36-38,42,53-54H,4-10,13,16,19-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b12-11-,15-14-,18-17-/t32-,36-,37-,38+,42-/m1/s1

InChI Key

BOJVEOGDQADCIC-PVJOIOLNSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (7Z,10Z,13Z)-Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7Z,10Z,13Z)-Docosatrienoyl-CoA is the activated thioester form of (7Z,10Z,13Z)-docosatrienoic acid, a very long-chain omega-9 polyunsaturated fatty acid. While not as extensively studied as other fatty acyl-CoAs, recent research has begun to elucidate the biological significance of its corresponding free fatty acid, particularly in cellular signaling pathways related to pigmentation. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its proposed biosynthesis, potential metabolic roles, and associated experimental methodologies. Due to the limited direct research on this specific acyl-CoA, this guide synthesizes information from related fields of fatty acid metabolism and provides hypothetical pathways based on established biochemical principles.

Biochemical Properties

This compound is a C22 fatty acyl-CoA with three cis double bonds at the 7th, 10th, and 13th carbon positions from the carboxyl group. As an omega-9 fatty acid, the terminal double bond is nine carbons from the methyl end of the fatty acid chain. The presence of the coenzyme A (CoA) moiety activates the fatty acid for various metabolic processes.

Table 1: Physicochemical Properties of (7Z,10Z,13Z)-Docosatrienoic Acid

PropertyValueReference
Molecular FormulaC22H38O2N/A
Molecular Weight334.5 g/mol N/A
IUPAC Name(7Z,10Z,13Z)-docosa-7,10,13-trienoic acidN/A

Note: Quantitative data for this compound is not currently available in the literature. The table above refers to the corresponding free fatty acid.

Biosynthesis

The precise biosynthetic pathway of (7Z,10Z,13Z)-docosatrienoic acid, and consequently its CoA ester, has not been experimentally elucidated. However, a plausible pathway can be proposed based on the known mechanisms of fatty acid elongation and desaturation. The pathway likely begins with the omega-9 monounsaturated fatty acid, oleic acid (18:1 n-9), and proceeds through a series of elongation and desaturation steps.

Biosynthesis_of_7Z_10Z_13Z_Docosatrienoyl_CoA cluster_ER Endoplasmic Reticulum Oleoyl_CoA Oleoyl-CoA (18:1 n-9) Eicosenoyl_CoA Eicosenoyl-CoA (20:1 n-9) Oleoyl_CoA->Eicosenoyl_CoA ELOVL Eicosadienoyl_CoA Eicosadienoyl-CoA (20:2 n-9) Eicosenoyl_CoA->Eicosadienoyl_CoA Δ5 Desaturase Docosadienoyl_CoA Docosadienoyl-CoA (22:2 n-9) Eicosadienoyl_CoA->Docosadienoyl_CoA ELOVL Docosatrienoyl_CoA This compound (22:3 n-9) Docosadienoyl_CoA->Docosatrienoyl_CoA Δ7 Desaturase (Hypothetical) Melanogenesis_Inhibition_Pathway DTA (7Z,10Z,13Z)-Docosatrienoic Acid Cell B16F10 Melanoma Cell DTA->Cell Enters cell MITF MITF Cell->MITF Inhibits nuclear translocation TYR_mRNA Tyrosinase mRNA MITF->TYR_mRNA Promotes transcription Tyrosinase_Protein Tyrosinase Protein TYR_mRNA->Tyrosinase_Protein Translation Melanin Melanin Synthesis Tyrosinase_Protein->Melanin Catalyzes

An In-depth Technical Guide to (7Z,10Z,13Z)-Docosatrienoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (7Z,10Z,13Z)-Docosatrienoyl-CoA, a very long-chain fatty acyl-CoA. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its structure, physicochemical properties, biological roles, and relevant experimental methodologies.

Core Structure and Chemical Identity

This compound is the activated form of (7Z,10Z,13Z)-docosatrienoic acid, a polyunsaturated very long-chain fatty acid. The molecule consists of a 22-carbon acyl chain with three cis double bonds at the 7th, 10th, and 13th positions, attached to a coenzyme A (CoA) molecule via a thioester bond. This high-energy bond makes the acyl group readily transferable in various metabolic reactions.

The structural formula of the acyl portion is C22H38O2. The entire this compound molecule is a complex structure comprising the docosatrienoyl group, a pantothenic acid (vitamin B5) unit, cysteamine, and a 3'-phosphoadenosine diphosphate (B83284) moiety.

Physicochemical Properties

Property(7Z,10Z,13Z)-Docosatrienoic AcidThis compound (Inferred)
Molecular Formula C22H38O2C43H72N7O17P3S
Molecular Weight 334.5 g/mol ~1083.1 g/mol
Monoisotopic Mass 334.28718046 Da~1082.37 g/mol
Solubility Soluble in organic solventsLikely soluble in aqueous buffers
Physical State Inferred to be a liquid or waxy solid at room temperatureInferred to be a solid

Biological Significance and Signaling Pathways

(7Z,10Z,13Z)-docosatrienoic acid is recognized as an ω-9 very long-chain polyunsaturated fatty acid. While its biological functions are still under investigation, recent studies have highlighted its potential in regulating skin health.

A notable biological activity of its parent fatty acid is the inhibition of melanogenesis. It has been shown to suppress the intracellular MITF/tyrosinase axis, leading to a reduction in melanin (B1238610) content and intracellular tyrosinase activity. This suggests a potential application in dermatology and cosmetology for treating hyperpigmentation disorders.

The biosynthesis of (7Z,10Z,13Z)-docosatrienoic acid can be achieved through metabolic engineering in oilseed crops, indicating its potential as a nutraceutical with anti-inflammatory and antitumor properties.

The conversion of (7Z,10Z,13Z)-docosatrienoic acid to its CoA ester is a crucial step for its entry into various metabolic pathways. This activation is catalyzed by acyl-CoA synthetases. Once formed, this compound can be a substrate for fatty acid elongation, desaturation, or incorporation into complex lipids such as phospholipids (B1166683) and triacylglycerols.

Fatty Acid Activation and Entry into Metabolism

The logical pathway for the involvement of this compound in cellular metabolism begins with the activation of its parent fatty acid.

fatty_acid_activation DTA (7Z,10Z,13Z)-Docosatrienoic Acid ACSL Acyl-CoA Synthetase DTA->ACSL CoASH Coenzyme A CoASH->ACSL ATP ATP ATP->ACSL AMP_PPi AMP + PPi ACSL->AMP_PPi DTACoA This compound ACSL->DTACoA Activation Metabolism Cellular Metabolism (e.g., Elongation, Desaturation, Lipid Synthesis) DTACoA->Metabolism

Diagram 1: Activation of (7Z,10Z,13Z)-docosatrienoic acid.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly documented. However, established methods for other long-chain fatty acyl-CoAs can be adapted.

Enzymatic Synthesis of this compound

This protocol is adapted from methods for the synthesis of other long-chain acyl-CoAs.

Materials:

  • (7Z,10Z,13Z)-docosatrienoic acid

  • Coenzyme A (lithium salt)

  • Acyl-CoA synthetase (from Pseudomonas sp. or other suitable source)

  • ATP (disodium salt)

  • MgCl2

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 10 mM ATP

    • 10 mM MgCl2

    • 2 mM DTT

    • 0.1% Triton X-100

    • 1 mM Coenzyme A

  • Add (7Z,10Z,13Z)-docosatrienoic acid to the desired final concentration (e.g., 100 µM).

  • Initiate the reaction by adding a suitable amount of acyl-CoA synthetase.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the reaction progress by HPLC or LC-MS/MS.

  • Purify the synthesized this compound using solid-phase extraction or preparative HPLC.

Quantification by LC-MS/MS

This protocol outlines a general method for the analysis of long-chain acyl-CoAs.

Sample Preparation:

  • Homogenize tissue or cell samples in a suitable extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).

  • Perform a liquid-liquid extraction to separate the lipid and aqueous phases.

  • Dry the aqueous phase containing the acyl-CoAs under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution profile.

    • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive ion mode.

    • Monitor the specific precursor-to-product ion transition for this compound. The exact m/z values would need to be determined experimentally but can be predicted based on the molecular weight.

Experimental Workflow for Analysis

The general workflow

The Endogenous Role of (7Z,10Z,13Z)-Docosatrienoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(7Z,10Z,13Z)-Docosatrienoyl-CoA is the activated form of (7Z,10Z,13Z)-docosatrienoic acid (DTA), a very long-chain omega-9 polyunsaturated fatty acid. While less studied than its omega-3 and omega-6 counterparts, emerging research highlights its significant endogenous roles in cellular signaling, particularly in the regulation of inflammation and melanogenesis. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and physiological functions of this compound and its free fatty acid form. It includes detailed experimental protocols for its study, quantitative data on its biological activities, and diagrams of key signaling pathways, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a thioester of coenzyme A and (7Z,10Z,13Z)-docosatrienoic acid (DTA), also known as 22:3n-9. The formation of the CoA ester is a critical activation step, enabling the fatty acid to participate in various metabolic and signaling pathways. This guide will delve into the known endogenous functions of this molecule, focusing on its roles in inflammation and skin pigmentation.

Biosynthesis and Metabolism

The endogenous synthesis of (7Z,10Z,13Z)-docosatrienoic acid from oleic acid (18:1n-9) is a multi-step process involving fatty acid elongases and desaturases. The activated form, this compound, is synthesized from DTA by acyl-CoA synthetases.

Biosynthesis of (7Z,10Z,13Z)-Docosatrienoic Acid

The primary pathway for the synthesis of (7Z,10Z,13Z)-DTA from oleic acid is as follows:

  • Elongation: Oleic acid (18:1n-9) is elongated by an elongase, likely ELOVL5, to form 11-eicosenoic acid (20:1n-9).

  • Desaturation: 11-eicosenoic acid is then desaturated by a Δ5-desaturase (FADS1) to produce 5,11-eicosadienoic acid (20:2n-9).

  • Elongation: 5,11-eicosadienoic acid is further elongated to 7,13-docosadienoic acid (22:2n-9).

  • Desaturation: Finally, a Δ10-desaturase activity, potentially from FADS2 which is known to have multiple specificities, would introduce a double bond to yield (7Z,10Z,13Z)-docosatrienoic acid (22:3n-9).

It is important to note that under conditions of essential fatty acid deficiency, the enzymes of the omega-3 and omega-6 pathways, such as FADS2 and ELOVL5, can act on omega-9 substrates, leading to the production of Mead acid (20:3n-9) and other omega-9 PUFAs like DTA.

Activation to this compound

Free fatty acids are activated to their CoA esters by acyl-CoA synthetases (ACS) in an ATP-dependent reaction. While the specific ACS isozyme with a preference for DTA has not been definitively identified, long-chain acyl-CoA synthetases (ACSLs) are the likely candidates.

The activation reaction proceeds in two steps:

  • DTA + ATP ⇌ Docosatrienoyl-AMP + PPi

  • Docosatrienoyl-AMP + CoA-SH ⇌ this compound + AMP

fatty_acid_activation DTA Docosatrienoic Acid (DTA) ACS Acyl-CoA Synthetase (ACS) DTA->ACS ATP ATP ATP->ACS PPi PPi ACS->PPi AMP AMP ACS->AMP DTA_CoA This compound ACS->DTA_CoA CoA CoA-SH CoA->ACS melanogenesis_inhibition DTA (7Z,10Z,13Z)-Docosatrienoic Acid (DTA) MITF_translocation MITF Nuclear Translocation DTA->MITF_translocation inhibits MITF MITF MITF_translocation->MITF leads to Tyrosinase_exp Tyrosinase mRNA Expression MITF->Tyrosinase_exp activates TRP1_exp TRP-1 mRNA Expression MITF->TRP1_exp activates TRP2_exp TRP-2 mRNA Expression MITF->TRP2_exp activates Tyrosinase_activity Intracellular Tyrosinase Activity Tyrosinase_exp->Tyrosinase_activity Melanin Melanin Content Tyrosinase_activity->Melanin anti_inflammatory_pathways cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome Pathway IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_translocation NF-κB Nuclear Translocation NFkB->NFkB_translocation Cytokines_NFkB Pro-inflammatory Cytokine Expression (TNF-α, IL-6, IL-1β) NFkB_translocation->Cytokines_NFkB activates NLRP3_assembly NLRP3 Inflammasome Assembly Caspase1 Caspase-1 Activation NLRP3_assembly->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b Mature IL-1β Secretion Pro_IL1b->IL1b DTA (7Z,10Z,13Z)-Docosatrienoic Acid (DTA) DTA->IKK inhibits DTA->NLRP3_assembly inhibits lc_msms_workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization/Lysis + Internal Standard Sample->Homogenization SPE Solid Phase Extraction (SPE) Homogenization->SPE LC UPLC/HPLC Separation (C18 Column) SPE->LC MS Tandem Mass Spectrometry (ESI+, SRM) LC->MS Data Data Analysis and Quantification MS->Data

The Biosynthesis of (7Z,10Z,13Z)-Docosatrienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7Z,10Z,13Z)-Docosatrienoyl-CoA, the activated form of the n-9 fatty acid docosatrienoic acid (22:3n-9), is a product of endogenous fatty acid metabolism, particularly prominent under conditions of essential fatty acid deficiency. Its synthesis from oleoyl-CoA involves a series of desaturation and elongation reactions catalyzed by the fatty acid desaturase (FADS) and elongation of very long-chain fatty acids (ELOVL) enzyme families. This technical guide provides a comprehensive overview of the biosynthetic pathway, including the key enzymes, intermediates, and regulatory mechanisms. Detailed experimental methodologies and available quantitative data are presented to support further research and potential therapeutic development.

Introduction

(7Z,10Z,13Z)-Docosatrienoic acid is a 22-carbon polyunsaturated fatty acid with three double bonds. Its biosynthesis is initiated from oleic acid (18:1n-9) and proceeds through the key intermediate, Mead acid (20:3n-9). The formation of Mead acid and its subsequent elongation to docosatrienoic acid are indicative of a metabolic state where the intake or metabolism of essential fatty acids (linoleic acid, n-6, and α-linolenic acid, n-3) is limited.[1][2] The final step in the pathway is the activation of the free fatty acid to its coenzyme A (CoA) ester, this compound, by an acyl-CoA synthetase, making it available for various metabolic fates, including incorporation into complex lipids.[3] Understanding this pathway is crucial for researchers studying lipid metabolism, essential fatty acid deficiency, and associated pathological conditions.

The Biosynthetic Pathway of this compound

The synthesis of this compound from Oleoyl-CoA is not a single linear path but can proceed through two primary routes to the key intermediate, Mead acid (20:3n-9)-CoA. From there, a final elongation step yields the target molecule. The enzymes involved, primarily located in the endoplasmic reticulum, are shared with the metabolic pathways of n-3 and n-6 fatty acids.[4][5]

Key Enzymes:

  • Fatty Acid Desaturase 2 (FADS2 or Δ6-Desaturase): Introduces a double bond at the Δ6 position of the fatty acyl-CoA.[6]

  • Elongation of Very Long-Chain Fatty Acids Protein 5 (ELOVL5): Catalyzes the two-carbon elongation of fatty acyl-CoAs.[7]

  • Fatty Acid Desaturase 1 (FADS1 or Δ5-Desaturase): Introduces a double bond at the Δ5 position of the fatty acyl-CoA.[6]

  • Acyl-CoA Synthetase (ACSL): Activates the free fatty acid to its CoA thioester.[3]

Alternative Pathways to Mead Acid-CoA

Two main pathways from Oleoyl-CoA to Mead acid-CoA have been identified:[8][9]

  • Pathway 1 (Δ6-Desaturation First): Oleoyl-CoA is first desaturated by FADS2 to form (6Z,9Z)-octadecadienoyl-CoA (18:2n-9). This is then elongated by ELOVL5 to (8Z,11Z)-eicosadienoyl-CoA (20:2n-9). Finally, FADS1 desaturates this intermediate at the Δ5 position to produce (5Z,8Z,11Z)-eicosatrienoyl-CoA (Mead acid-CoA).[8]

  • Pathway 2 (Elongation First): Oleoyl-CoA is first elongated by ELOVL5 to (11Z)-eicosenoyl-CoA (20:1n-9). This is then desaturated by FADS2 at the Δ8 position (a known activity of FADS2) to yield (8Z,11Z)-eicosadienoyl-CoA (20:2n-9). As in Pathway 1, FADS1 then catalyzes the final desaturation to Mead acid-CoA.[6][8]

Final Elongation to this compound

Mead acid (or its CoA ester) is subsequently elongated by an ELOVL enzyme, likely ELOVL5, to produce (7Z,10Z,13Z)-docosatrienoic acid.[4] The free fatty acid is then activated to this compound by an Acyl-CoA synthetase.[3]

Biosynthesis of this compound cluster_path1 Pathway 1 cluster_path2 Pathway 2 Oleoyl_CoA_1 Oleoyl-CoA (18:1n-9) 18_2n9_CoA (6Z,9Z)-Octadecadienoyl-CoA (18:2n-9) Oleoyl_CoA_1->18_2n9_CoA FADS2 (Δ6-desaturase) 20_2n9_CoA_1 (8Z,11Z)-Eicosadienoyl-CoA (20:2n-9) 18_2n9_CoA->20_2n9_CoA_1 ELOVL5 Mead_acid_CoA_1 Mead acid-CoA (20:3n-9) 20_2n9_CoA_1->Mead_acid_CoA_1 FADS1 (Δ5-desaturase) Mead_acid_CoA_final Mead_acid_CoA_final Oleoyl_CoA_2 Oleoyl-CoA (18:1n-9) 20_1n9_CoA (11Z)-Eicosenoyl-CoA (20:1n-9) Oleoyl_CoA_2->20_1n9_CoA ELOVL5 20_2n9_CoA_2 (8Z,11Z)-Eicosadienoyl-CoA (20:2n-9) 20_1n9_CoA->20_2n9_CoA_2 FADS2 (Δ8-desaturase) Mead_acid_CoA_2 Mead acid-CoA (20:3n-9) 20_2n9_CoA_2->Mead_acid_CoA_2 FADS1 (Δ5-desaturase) DTA (7Z,10Z,13Z)-Docosatrienoic acid (22:3n-9) DTA_CoA This compound DTA->DTA_CoA Acyl-CoA Synthetase Mead_acid_CoA_final->DTA ELOVL5

Caption: Biosynthesis of this compound.

Regulation of the Biosynthetic Pathway

The synthesis of this compound is tightly regulated at both the transcriptional and post-translational levels, primarily in response to the availability of essential fatty acids.

Transcriptional Regulation

The expression of the key enzymes FADS1, FADS2, and ELOVL5 is controlled by the sterol regulatory element-binding protein 1c (SREBP-1c) and the liver X receptor alpha (LXRα).[10][11][12]

  • SREBP-1c: This transcription factor directly activates the promoters of the ELOVL5, FADS1, and FADS2 genes.[10][12][13] Insulin (B600854) is a known activator of SREBP-1c, thus promoting the expression of these genes.[14]

  • LXRα: This nuclear receptor can induce the expression of SREBP-1c, thereby indirectly upregulating ELOVL5, FADS1, and FADS2.[10][11]

  • Feedback Inhibition: Polyunsaturated fatty acids (PUFAs), the end products of these pathways, can suppress the expression of SREBP-1c, creating a negative feedback loop that downregulates their own synthesis.[10][11]

Transcriptional Regulation LXR_alpha LXRα SREBP_1c SREBP-1c LXR_alpha->SREBP_1c activates FADS1_gene FADS1 gene SREBP_1c->FADS1_gene activates FADS2_gene FADS2 gene SREBP_1c->FADS2_gene activates ELOVL5_gene ELOVL5_gene SREBP_1c->ELOVL5_gene activates PUFAs PUFAs (n-3, n-6) PUFAs->SREBP_1c inhibits

Caption: Transcriptional regulation of key biosynthetic enzymes.

Post-Translational Regulation

Recent studies have revealed a novel mechanism of post-translational regulation of ELOVL5 activity.

  • Phosphorylation of ELOVL5: In the presence of C20 PUFAs (abundant in an essential fatty acid-sufficient state), ELOVL5 is phosphorylated by glycogen (B147801) synthase kinase 3 (GSK3).[15][16] This phosphorylation alters the substrate preference of ELOVL5, reducing its activity towards 18:1n-9 and favoring its activity towards n-3 and n-6 PUFA substrates.[7][15]

  • Dephosphorylation of ELOVL5: Under essential fatty acid deficiency, the lack of C20 PUFAs leads to the dephosphorylation of ELOVL5. This dephosphorylated state enhances the enzyme's activity towards oleoyl-CoA, thereby promoting the synthesis of Mead acid.[7][15][16]

Post-Translational Regulation of ELOVL5 ELOVL5_phospho ELOVL5-P Inactive towards 18:1n-9 ELOVL5_dephospho ELOVL5_dephospho ELOVL5_phospho->ELOVL5_dephospho dephosphorylation EFA_sufficiency Essential Fatty Acid Sufficiency (High C20 PUFAs) GSK3 GSK3 EFA_sufficiency->GSK3 GSK3->ELOVL5_phospho phosphorylates

Caption: Post-translational regulation of ELOVL5 activity.

Quantitative Data

EnzymeSubstrate(s) in n-9 PathwayProduct(s) in n-9 PathwayNotes
FADS2 (Δ6-Desaturase) Oleoyl-CoA (18:1n-9)(6Z,9Z)-Octadecadienoyl-CoA (18:2n-9)FADS2 has a higher affinity for n-3 and n-6 PUFAs.
ELOVL5 (6Z,9Z)-Octadecadienoyl-CoA (18:2n-9)(8Z,11Z)-Eicosadienoyl-CoA (20:2n-9)
Oleoyl-CoA (18:1n-9)(11Z)-Eicosenoyl-CoA (20:1n-9)Activity is enhanced when the enzyme is dephosphorylated.[7][15]
Mead acid-CoA (20:3n-9)This compound (22:3n-9)
FADS1 (Δ5-Desaturase) (8Z,11Z)-Eicosadienoyl-CoA (20:2n-9)Mead acid-CoA (20:3n-9)
Acyl-CoA Synthetase (7Z,10Z,13Z)-Docosatrienoic acid (22:3n-9)This compoundBroad substrate specificity for long-chain fatty acids.

Experimental Protocols

The following sections outline general methodologies for assaying the key enzymes in the biosynthesis of this compound. Specific parameters may need to be optimized depending on the enzyme source and experimental setup.

General Workflow for Enzyme Assays

Enzyme Assay Workflow Start Start Prepare_microsomes Prepare Microsomal Fraction (Source of Enzymes) Start->Prepare_microsomes Incubate Incubate Microsomes with Substrate-CoA, Malonyl-CoA, and NADPH Prepare_microsomes->Incubate Stop_reaction Stop Reaction (e.g., with strong base) Incubate->Stop_reaction Hydrolyze Hydrolyze to Free Fatty Acids Stop_reaction->Hydrolyze Extract Extract Fatty Acids Hydrolyze->Extract Analyze Analyze by GC-MS or HPLC Extract->Analyze End End Analyze->End

Caption: General workflow for elongase and desaturase assays.

Fatty Acid Elongase (ELOVL5) Assay

This protocol is adapted for measuring the elongation of a fatty acyl-CoA substrate.

  • Preparation of Microsomes:

    • Homogenize liver tissue or cultured cells in a suitable buffer (e.g., sucrose/Tris buffer).

    • Centrifuge to remove cell debris and mitochondria.

    • Pellet the microsomes by ultracentrifugation and resuspend in a storage buffer.

  • Elongation Reaction:

    • Prepare a reaction mixture containing:

      • Microsomal protein (e.g., 50-100 µg)

      • Fatty acyl-CoA substrate (e.g., Oleoyl-CoA, Mead acid-CoA)

      • Malonyl-CoA (as the two-carbon donor)

      • NADPH (as a reductant)

      • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

    • Incubate at 37°C for a defined period (e.g., 20-30 minutes).

  • Sample Processing and Analysis:

    • Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the acyl-CoAs to free fatty acids.

    • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

    • Derivatize the fatty acids to fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the elongated product.

Fatty Acid Desaturase (FADS1 and FADS2) Assay

This protocol is for measuring the desaturation of a fatty acyl-CoA substrate.

  • Preparation of Microsomes:

    • Follow the same procedure as for the elongase assay.

  • Desaturation Reaction:

    • Prepare a reaction mixture containing:

      • Microsomal protein

      • Fatty acyl-CoA substrate (e.g., Oleoyl-CoA for FADS2, 20:2n-9-CoA for FADS1)

      • NADH (as an electron donor)

      • Reaction buffer

    • Incubate at 37°C.

  • Sample Processing and Analysis:

    • Follow the same saponification, extraction, and derivatization steps as in the elongase assay.

    • Analyze the resulting FAMEs by GC-MS to detect the newly formed double bond in the product.

Acyl-CoA Synthetase Assay

This assay measures the activation of a free fatty acid to its CoA ester.

  • Enzyme Preparation:

    • Use purified recombinant enzyme or a cell lysate containing the Acyl-CoA synthetase.

  • Reaction Mixture:

    • Combine:

      • Enzyme preparation

      • Free fatty acid substrate (e.g., (7Z,10Z,13Z)-docosatrienoic acid)

      • Coenzyme A (CoA)

      • ATP

      • Magnesium chloride

      • Reaction buffer

  • Detection of Product:

    • The formation of acyl-CoA can be monitored by various methods, including:

      • HPLC analysis to separate and quantify the acyl-CoA product.

      • Coupled enzyme assays where the acyl-CoA product is a substrate for a subsequent reaction that can be monitored spectrophotometrically.

      • Using a radiolabeled fatty acid substrate and measuring the incorporation of radioactivity into the acyl-CoA fraction.

Conclusion

The biosynthesis of this compound is a complex and highly regulated process that is intrinsically linked to the overall status of fatty acid metabolism in the cell. While the key enzymes and pathways have been elucidated, further research is needed to fully characterize the kinetic properties of the enzymes with their n-9 substrates and to explore the finer details of the regulatory networks. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers aiming to deepen our understanding of this important metabolic pathway and its implications for human health and disease.

References

Metabolic Fate of (7Z,10Z,13Z)-Docosatrienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7Z,10Z,13Z)-Docosatrienoyl-CoA is a very-long-chain fatty acyl-CoA belonging to the omega-9 series of unsaturated fatty acids. Its metabolic pathway is intrinsically linked to that of Mead acid (5,8,11-eicosatrienoic acid), a biomarker for essential fatty acid deficiency. This technical guide provides a comprehensive overview of the metabolic fate of this compound, including its biosynthesis, subsequent metabolic transformations, and potential physiological significance. The document details the enzymatic processes involved, summarizes available quantitative data, outlines relevant experimental protocols, and illustrates key pathways through signaling and workflow diagrams. This guide is intended to serve as a resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the roles of omega-9 fatty acids in health and disease.

Introduction

This compound is the activated form of (7Z,10Z,13Z)-docosatrienoic acid (22:3n-9), a 22-carbon polyunsaturated fatty acid with three double bonds. As an omega-9 fatty acid, it can be synthesized de novo in mammals, particularly under conditions of essential fatty acid (EFA) deficiency. The metabolic pathway of this compound is an extension of the Mead acid synthesis pathway. Mead acid (20:3n-9) is produced from oleic acid (18:1n-9) through a series of desaturation and elongation reactions. (7Z,10Z,13Z)-Docosatrienoic acid is then formed by the further elongation of Mead acid.[1][2] Once synthesized and activated to its CoA ester, this compound can enter several metabolic routes, including incorporation into complex lipids, retroconversion back to Mead acid, complete oxidation for energy, or conversion into potential signaling molecules. Understanding the metabolic fate of this molecule is crucial for elucidating its physiological and pathophysiological roles.

Biosynthesis of this compound

The biosynthesis of this compound originates from oleoyl-CoA (18:1n-9) and proceeds through the formation of Mead acid (20:3n-9) as a key intermediate. Two primary pathways for Mead acid synthesis have been proposed, both involving the same set of enzymes but in a different order.[3]

Pathway 1:

  • Desaturation: Oleoyl-CoA (18:1n-9) is desaturated by Fatty Acid Desaturase 2 (FADS2) to form (6Z,9Z)-octadecadienoyl-CoA (18:2n-9).

  • Elongation: (6Z,9Z)-Octadecadienoyl-CoA is then elongated by Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5) to produce (8Z,11Z)-eicosadienoyl-CoA (20:2n-9).

  • Desaturation: Finally, (8Z,11Z)-eicosadienoyl-CoA is desaturated by Fatty Acid Desaturase 1 (FADS1) to yield Mead acid-CoA (5Z,8Z,11Z)-eicosatrienoyl-CoA (20:3n-9).

Pathway 2:

  • Elongation: Oleoyl-CoA (18:1n-9) is first elongated by ELOVL5 to (11Z)-eicosenoyl-CoA (20:1n-9).

  • Desaturation: (11Z)-Eicosenoyl-CoA is then desaturated by FADS2 to form (8Z,11Z)-eicosadienoyl-CoA (20:2n-9).

  • Desaturation: This intermediate is subsequently desaturated by FADS1 to produce Mead acid-CoA (20:3n-9).

Once Mead acid-CoA is synthesized, it can be further elongated to form this compound (22:3n-9) by a fatty acid elongase.

cluster_pathway1 Biosynthesis Pathway 1 cluster_pathway2 Biosynthesis Pathway 2 Oleoyl_CoA_1 Oleoyl-CoA (18:1n-9) Intermediate_18_2_1 (6Z,9Z)-Octadecadienoyl-CoA (18:2n-9) Oleoyl_CoA_1->Intermediate_18_2_1 FADS2 Intermediate_20_2_1 (8Z,11Z)-Eicosadienoyl-CoA (20:2n-9) Intermediate_18_2_1->Intermediate_20_2_1 ELOVL5 Mead_Acid_CoA_1 Mead Acid-CoA (20:3n-9) Intermediate_20_2_1->Mead_Acid_CoA_1 FADS1 Docosatrienoyl_CoA This compound (22:3n-9) Mead_Acid_CoA_1->Docosatrienoyl_CoA Elongase Oleoyl_CoA_2 Oleoyl-CoA (18:1n-9) Intermediate_20_1_2 (11Z)-Eicosenoyl-CoA (20:1n-9) Oleoyl_CoA_2->Intermediate_20_1_2 ELOVL5 Intermediate_20_2_2 (8Z,11Z)-Eicosadienoyl-CoA (20:2n-9) Intermediate_20_1_2->Intermediate_20_2_2 FADS2 Mead_Acid_CoA_2 Mead Acid-CoA (20:3n-9) Intermediate_20_2_2->Mead_Acid_CoA_2 FADS1

Caption: Biosynthesis of this compound.

Metabolic Fates

Once formed, this compound can undergo several metabolic transformations:

Incorporation into Complex Lipids

This compound can be esterified into various complex lipids, including phospholipids, triglycerides, and cholesterol esters. This incorporation serves to remodel cellular membranes and store energy. Studies have shown that dietary n-3 fatty acids, including C22 polyunsaturated fatty acids, are incorporated into adipose tissue and plasma lipid classes.[4] Similarly, this compound is likely incorporated into various lipid pools within the cell. The half-life of 22:3n-9 in different phosphoglycerides of brain subcellular fractions has been studied, indicating its dynamic metabolism and turnover within these complex lipids.[1]

Retroconversion to Mead Acid

Very-long-chain fatty acids can undergo retroconversion to shorter-chain fatty acids through peroxisomal β-oxidation. It is plausible that this compound is retro-converted to Mead acid-CoA (20:3n-9). This process involves the sequential removal of two-carbon units in the peroxisome. The resulting Mead acid-CoA can then be utilized for signaling purposes or further metabolism. Evidence for retroconversion exists for other C22 polyunsaturated fatty acids, such as docosahexaenoic acid (DHA) to eicosapentaenoic acid (EPA).[5]

β-Oxidation for Energy Production

This compound can be catabolized through β-oxidation in both mitochondria and peroxisomes to generate acetyl-CoA, which then enters the citric acid cycle for ATP production.[6][7] As a very-long-chain fatty acid, its initial breakdown may preferentially occur in peroxisomes until it is shortened to a length suitable for mitochondrial β-oxidation.

Conversion to Signaling Molecules

The precursor to this compound, Mead acid, can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoid-like signaling molecules.[8][9] These molecules can have roles in inflammation and other physiological processes. It is hypothesized that this compound could also serve as a substrate for these enzymes, leading to the formation of novel, C22-derived signaling molecules.

cluster_fates Metabolic Fates DTA_CoA This compound Complex_Lipids Incorporation into Complex Lipids DTA_CoA->Complex_Lipids Acyltransferases Retroconversion Retroconversion DTA_CoA->Retroconversion Peroxisomal β-Oxidation Beta_Oxidation β-Oxidation DTA_CoA->Beta_Oxidation Mitochondrial/Peroxisomal β-Oxidation Signaling_Molecules Conversion to Signaling Molecules DTA_CoA->Signaling_Molecules COX/LOX Mead_Acid_CoA Mead Acid-CoA Retroconversion->Mead_Acid_CoA Acetyl_CoA Acetyl-CoA (Energy) Beta_Oxidation->Acetyl_CoA Eicosanoid_Analogs C22 Eicosanoid-like Molecules Signaling_Molecules->Eicosanoid_Analogs

Caption: Potential metabolic fates of this compound.

Quantitative Data

Quantitative data on the metabolism of this compound is limited. However, studies on its precursor, Mead acid, and other very-long-chain fatty acids provide some insights. The following table summarizes relevant quantitative information.

ParameterValueOrganism/SystemReference
Half-life of 22:3n-9 in brain phosphoglycerides (mature mice) [1]
Alkenylacyl-glycerophosphorylethanolamine (Microsomes)8-12 daysMouse Brain[1]
Alkenylacyl-glycerophosphorylethanolamine (Synaptosomes)28 daysMouse Brain[1]
Half-life of 20:3n-9 in brain phosphoglycerides (mature mice) [1]
Diacyl-glycerophosphorylethanolamine (Microsomes)8-10 daysMouse Brain[1]
Diacyl-glycerophosphorylethanolamine (Synaptosomes)10 daysMouse Brain[1]
Diacyl-glycerophosphorylethanolamine (Myelin)22 daysMouse Brain[1]

Experimental Protocols

The study of this compound metabolism requires specialized analytical techniques. Below are outlines of key experimental protocols.

Quantification of Very-Long-Chain Acyl-CoAs by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound and related acyl-CoAs in biological samples.

Sample Preparation:

  • Homogenize tissue or cells in a suitable buffer on ice.

  • Perform a liquid-liquid extraction to isolate the lipid fraction.

  • Use solid-phase extraction (SPE) to enrich for acyl-CoAs.

  • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis:

  • Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of ammonium (B1175870) hydroxide (B78521) and acetonitrile.[10]

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization mode.

  • Quantification: Employ selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification, using a stable isotope-labeled internal standard.

Start Biological Sample Homogenization Homogenization Start->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE Reconstitution Reconstitution SPE->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of acyl-CoAs.

Fatty Acid β-Oxidation Assay

This assay measures the rate of β-oxidation of a radiolabeled fatty acid substrate.

Protocol Outline:

  • Isolate mitochondria or peroxisomes from tissue or cultured cells.

  • Incubate the isolated organelles with radiolabeled (e.g., ¹⁴C) (7Z,10Z,13Z)-docosatrienoic acid.

  • After the incubation period, precipitate the remaining unoxidized fatty acid.

  • Measure the radioactivity of the acid-soluble products (acetyl-CoA and other short-chain acyl-CoAs) using a scintillation counter.

  • Calculate the rate of β-oxidation based on the amount of radioactivity in the acid-soluble fraction.

Signaling Pathways

While direct evidence for the signaling roles of this compound is still emerging, the known signaling activities of its precursor, Mead acid, provide a strong indication of its potential functions. Mead acid has been shown to be an agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates lipid metabolism and inflammation.[11] Activation of PPARα can lead to the transcriptional regulation of genes involved in fatty acid oxidation.

DTA (7Z,10Z,13Z)-Docosatrienoic Acid (or Mead Acid) PPARa PPARα DTA->PPARa Agonist RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->Gene_Expression Regulates Physiological_Effect Modulation of Lipid Metabolism and Inflammation Gene_Expression->Physiological_Effect

Caption: Potential PPARα signaling pathway for (7Z,10Z,13Z)-Docosatrienoic Acid.

Conclusion

This compound is a metabolically active very-long-chain fatty acyl-CoA that is closely linked to the Mead acid pathway. Its metabolic fate is diverse, with potential roles in energy metabolism, membrane structure, and cellular signaling. Further research is needed to fully elucidate the quantitative aspects of its metabolism and its specific physiological functions, particularly in the context of essential fatty acid deficiency and related pathological conditions. The experimental approaches outlined in this guide provide a framework for future investigations into this intriguing molecule.

References

The Enzymatic Landscape of (7Z,10Z,13Z)-Docosatrienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7Z,10Z,13Z)-Docosatrienoyl-CoA is a long-chain polyunsaturated fatty acyl-CoA that plays a role in cellular lipid metabolism. Understanding the enzymes that interact with this molecule is crucial for elucidating its biological functions and for the development of novel therapeutics targeting fatty acid metabolism. This technical guide provides an in-depth overview of the core enzymes involved in the biosynthesis and subsequent modification of this compound, supported by available quantitative data, detailed experimental protocols, and pathway visualizations.

Enzymatic Interactions and Biosynthetic Pathway

The biosynthesis of (7Z,10Z,13Z)-docosatrienoic acid, an n-9 polyunsaturated fatty acid (PUFA), is believed to originate from oleic acid (18:1n-9). The pathway involves a series of desaturation and elongation steps catalyzed by fatty acid desaturases (FADS) and elongases of very long-chain fatty acids (ELOVL) enzymes, respectively. The initial activation of the precursor fatty acid to its coenzyme A (CoA) derivative is carried out by long-chain acyl-CoA synthetases (ACSLs).

Key Interacting Enzymes:
  • Long-Chain Acyl-CoA Synthetases (ACSLs): These enzymes are responsible for the activation of free fatty acids to their corresponding acyl-CoA esters, a prerequisite for their involvement in metabolic pathways. ACSL6, in particular, has been shown to be important for the metabolism of long-chain polyunsaturated fatty acids.[1][2][3]

  • Fatty Acid Desaturase 2 (FADS2 or Δ6-Desaturase): FADS2 is a key enzyme in the biosynthesis of PUFAs, introducing a double bond at the Δ6 position of the fatty acyl chain.[4][5] It is proposed to act on oleoyl-CoA and subsequent intermediates in the n-9 pathway.

  • Elongase of Very Long-Chain Fatty Acids 5 (ELOVL5): ELOVL5 is involved in the elongation of the carbon chain of fatty acyl-CoAs. It has been shown to act on C18 and C20 PUFAs.[6][7][8]

  • Fatty Acid Desaturase 1 (FADS1 or Δ5-Desaturase): FADS1 introduces a double bond at the Δ5 position and is crucial for the synthesis of highly unsaturated fatty acids.[9][10][11]

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway starting from oleic acid.

Biosynthesis of this compound cluster_activation Activation cluster_desaturation_elongation Desaturation and Elongation Cascade Oleic_acid Oleic Acid (18:1n-9) Oleoyl_CoA Oleoyl-CoA (18:1n-9) Oleic_acid->Oleoyl_CoA ACSL Eicosenoyl_CoA Eicosenoyl-CoA (20:1n-9) Oleoyl_CoA->Eicosenoyl_CoA ELOVL5 Eicosadienoyl_CoA Eicosadienoyl-CoA (20:2n-9) Eicosenoyl_CoA->Eicosadienoyl_CoA FADS2 (Δ6-Desaturase) Docosadienoyl_CoA Docosadienoyl-CoA (22:2n-9) Eicosadienoyl_CoA->Docosadienoyl_CoA ELOVL5 Docosatrienoyl_CoA This compound (22:3n-9) Docosadienoyl_CoA->Docosatrienoyl_CoA FADS1 (Δ5-Desaturase)

Proposed biosynthetic pathway of this compound.

Quantitative Data

While direct kinetic data for the interaction of enzymes with this compound and its specific precursors are limited in the literature, data for related substrates provide valuable insights into the potential efficiency of these enzymatic reactions.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
Human ACSL4v1 Arachidonic Acid (20:4n-6)12.3 ± 1.5137 ± 5[12]
Eicosapentaenoic Acid (20:5n-3)13.5 ± 2.0125 ± 6[12]
Docosahexaenoic Acid (22:6n-3)14.2 ± 1.8118 ± 5[12]
Human ACSL6v1 Linoleic Acid (18:2n-6)10.7 ± 1.289.4 ± 3.4[13]
Oleic Acid (18:1n-9)14.2 ± 1.585.1 ± 3.2[13]
Human ACSL6v2 Docosahexaenoic Acid (22:6n-3)4.8 ± 0.6102.1 ± 4.1[13]
Docosapentaenoic Acid (22:5n-3)6.2 ± 0.895.3 ± 3.8[13]
EnzymeSubstrateRelative Activity (%)Source
Rat ELOVL5 γ-Linolenoyl-CoA (18:3n-6)100[6]
Stearidonoyl-CoA (18:4n-3)~80[6]
Arachidonoyl-CoA (20:4n-6)~40[6]
Human FADS2 Linoleoyl-CoA (18:2n-6)100[4]
α-Linolenoyl-CoA (18:3n-3)~120[4]
Human FADS1 Dihomo-γ-linolenoyl-CoA (20:3n-6)100[9]
Eicosatetraenoyl-CoA (20:4n-3)~90[9]

Experimental Protocols

Acyl-CoA Synthetase (ACSL) Activity Assay

This protocol is adapted from methods used to determine the substrate specificity of human ACSL isoforms.[12][13]

Objective: To measure the enzymatic activity of an ACSL isoform with (7Z,10Z,13Z)-docosatrienoic acid as a substrate.

Materials:

  • Recombinant human ACSL enzyme (expressed in a suitable system, e.g., Sf9 cells)

  • (7Z,10Z,13Z)-Docosatrienoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., isopropanol/acetic acid)

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation: Prepare a microsomal fraction or purified recombinant ACSL enzyme.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, MgCl₂, CoA, Triton X-100, and BSA.

  • Substrate Addition: Add (7Z,10Z,13Z)-docosatrienoic acid to the reaction mixture.

  • Enzyme Reaction Initiation: Initiate the reaction by adding the prepared ACSL enzyme. Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • Sample Preparation for LC-MS/MS: Centrifuge the quenched reaction mixture to pellet precipitated proteins. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Quantify the amount of this compound produced using a validated LC-MS/MS method. A reverse-phase C18 column is typically used for separation, and detection is performed in multiple reaction monitoring (MRM) mode.

Workflow Diagram:

ACSL_Activity_Assay_Workflow Start Start Prepare_Enzyme Prepare Recombinant ACSL Enzyme Start->Prepare_Enzyme Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, ATP, CoA, etc.) Prepare_Enzyme->Prepare_Reaction_Mix Add_Substrate Add (7Z,10Z,13Z)-Docosatrienoic Acid Prepare_Reaction_Mix->Add_Substrate Initiate_Reaction Initiate Reaction with Enzyme (Incubate at 37°C) Add_Substrate->Initiate_Reaction Terminate_Reaction Terminate Reaction (Add Quenching Solution) Initiate_Reaction->Terminate_Reaction Prepare_Sample Prepare Sample for Analysis (Centrifugation) Terminate_Reaction->Prepare_Sample LC_MS_MS_Analysis Quantify Product by LC-MS/MS Prepare_Sample->LC_MS_MS_Analysis End End LC_MS_MS_Analysis->End

Workflow for Acyl-CoA Synthetase (ACSL) activity assay.
Fatty Acid Desaturase (FADS) Activity Assay

This protocol describes a non-radioactive method for assessing FADS activity using heterologous expression in yeast and subsequent fatty acid analysis.

Objective: To determine if a specific fatty acyl-CoA (e.g., a precursor to this compound) is a substrate for a FADS enzyme.

Materials:

  • Saccharomyces cerevisiae strain engineered to express the human FADS enzyme of interest (e.g., FADS1 or FADS2).

  • Yeast growth medium (e.g., YPD).

  • Substrate fatty acid (e.g., eicosadienoic acid for FADS1).

  • Internal standard (e.g., a C17 fatty acid).

  • Methanol with 2.5% H₂SO₄.

  • Hexane.

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Yeast Culture: Grow the yeast strain expressing the FADS enzyme in appropriate media.

  • Substrate Feeding: Supplement the yeast culture with the substrate fatty acid and continue incubation to allow for conversion.

  • Cell Harvesting: Harvest the yeast cells by centrifugation.

  • Lipid Extraction and Transmethylation: Extract total lipids from the yeast cells and prepare fatty acid methyl esters (FAMEs) by incubation with methanolic H₂SO₄.

  • FAME Extraction: Extract the FAMEs with hexane.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS to identify and quantify the desaturated product. The identity of the product is confirmed by its mass spectrum and retention time compared to a standard if available.

Conclusion

The enzymatic landscape surrounding this compound is governed by the coordinated action of acyl-CoA synthetases, fatty acid desaturases, and elongases. While direct kinetic data for this specific molecule is sparse, the established substrate specificities of the ACSL, FADS, and ELOVL enzyme families provide a strong foundation for understanding its metabolism. The proposed biosynthetic pathway, originating from oleic acid, offers a testable model for future research. The experimental protocols outlined in this guide provide robust methodologies for investigating the interactions of these enzymes with this compound and its precursors, paving the way for a more complete understanding of its role in health and disease. Further research focusing on the kinetic characterization of the enzymes in the proposed n-9 PUFA biosynthetic pathway is warranted to refine our understanding and to identify potential targets for therapeutic intervention.

References

An In-depth Technical Guide to the Cellular Localization of (7Z,10Z,13Z)-Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Direct experimental evidence detailing the specific subcellular localization of (7Z,10Z,13Z)-Docosatrienoyl-CoA is not extensively available in current scientific literature. However, a comprehensive understanding of its cellular distribution can be inferred from the well-established metabolic pathways of its precursor, (7Z,10Z,13Z)-docosatrienoic acid (DTA), and the general principles governing the metabolism of very-long-chain fatty acyl-CoAs (VLC-acyl-CoAs). This guide synthesizes the current knowledge to provide a robust, inferred model of its localization, detailing the key organelles and enzymatic processes involved. The primary sites implicated in the synthesis and subsequent metabolic processing of this compound are the endoplasmic reticulum and peroxisomes .

Biosynthesis and Activation: The Endoplasmic Reticulum as the Primary Hub

This compound is the activated, coenzyme A (CoA) thioester form of the corresponding very-long-chain fatty acid (VLCFA), DTA. The journey of this molecule begins with the synthesis of its fatty acid precursor and its subsequent activation, processes predominantly localized to the endoplasmic reticulum (ER).

The ER is the central site for the synthesis of the vast majority of cellular lipids, including phospholipids (B1166683) and cholesterol.[1][2][3] The synthesis of DTA occurs through a series of elongation and desaturation steps from shorter chain fatty acid precursors.[4] These enzymatic reactions are carried out by elongase and desaturase enzymes embedded within the ER membrane.

Once synthesized, or taken up by the cell, DTA must be "activated" by conversion to its CoA ester. This crucial step is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACSs). For very-long-chain fatty acids like DTA, this activation is performed by very-long-chain acyl-CoA synthetases (VLC-ACSs), also known as Fatty Acid Transport Proteins (FATPs). Several isoforms of these enzymes are primarily located on the cytosolic face of the ER membrane and the membranes of peroxisomes.[5][6] This localization firmly establishes the ER as a primary site for the generation of this compound.

Metabolic Fates and Inferred Subcellular Distribution

Upon its synthesis in the ER, this compound is directed towards two main metabolic fates, which dictate its subsequent subcellular localization:

Incorporation into Complex Lipids in the Endoplasmic Reticulum

The ER is the principal site for the biosynthesis of complex lipids such as phospholipids, triacylglycerols (TAGs), and cholesterol esters.[2][7] this compound serves as a substrate for acyltransferases within the ER, which incorporate its docosatrienoyl chain into the glycerol (B35011) backbone of these complex lipids. These lipids are then used for membrane biogenesis for the ER itself and other organelles like the Golgi apparatus and plasma membrane, or are stored in lipid droplets.[3][7] Consequently, a significant pool of this compound is expected to be transiently present and metabolically active within the ER membrane system.

Chain Shortening via Peroxisomal β-Oxidation

Very-long-chain fatty acids (VLCFAs; ≥C22) cannot be directly metabolized by mitochondria.[8][9] Instead, their catabolism is initiated exclusively in peroxisomes through a process called β-oxidation.[8][10][11] Therefore, this compound destined for degradation must be transported to peroxisomes. The initial steps of β-oxidation occur within the peroxisome, progressively shortening the fatty acyl chain.[9] The resulting medium- or long-chain acyl-CoAs are then transported to mitochondria for complete oxidation to generate ATP. This metabolic requirement implies a significant flux and localization of this compound to the peroxisome.[8][10]

Quantitative Data Summary

While specific quantitative data for this compound is lacking, the table below summarizes the inferred relative distribution based on the known functions of the key organelles in VLCFA metabolism.

Cellular CompartmentKey Function Related to this compoundInferred Relative Abundance
Endoplasmic Reticulum Synthesis of precursor fatty acid; Activation to Acyl-CoA; Incorporation into complex lipids (phospholipids, triacylglycerols).[1][2][3][7]High
Peroxisomes Activation of precursor fatty acid; Exclusive site of initial β-oxidation (chain shortening).[8][9][10][11]High
Mitochondria Not directly involved in the initial metabolism of VLC-acyl-CoAs.[8][9] Receives chain-shortened products from peroxisomes.Low / Negligible
Cytosol Transient presence during transport between organelles.Low
Lipid Droplets Storage of triacylglycerols containing the docosatrienoyl fatty acid chain. The CoA ester itself is not stored.[7]Indirect Localization (as part of TAGs)

Experimental Protocols for Determining Subcellular Localization

Investigating the subcellular localization of acyl-CoAs like this compound requires a combination of biochemical fractionation and sensitive analytical techniques.

Protocol: Subcellular Fractionation by Differential Centrifugation

This method separates cellular organelles based on their size, shape, and density.

  • Homogenization: Cells or tissues are gently disrupted in an isotonic buffer to release organelles while keeping them intact.

  • Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and intact cells.

  • Medium-Speed Centrifugation: The resulting supernatant is centrifuged at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria and peroxisomes.

  • High-Speed Centrifugation (Ultracentrifugation): The supernatant from the previous step is centrifuged at a very high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction, which is rich in fragments of the endoplasmic reticulum.

  • Purity Assessment: The purity of each fraction is assessed by Western blotting for organelle-specific marker proteins (e.g., Calnexin for ER, VDAC for mitochondria, PMP70 for peroxisomes).[12]

Protocol: Acyl-CoA Extraction and Analysis by LC-MS/MS

Once fractions are isolated, the acyl-CoAs are extracted and quantified.

  • Extraction: Add a cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water with internal standards) to the isolated organelle fractions.

  • Phase Separation: Vortex vigorously and centrifuge to separate the aqueous (containing acyl-CoAs) and organic phases.

  • Solid-Phase Extraction: The aqueous phase is further purified using a solid-phase extraction (SPE) column to isolate the acyl-CoA species.

  • LC-MS/MS Analysis: The purified extract is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The acyl-CoAs are separated by chromatography and then detected and quantified by the mass spectrometer based on their specific mass-to-charge ratios and fragmentation patterns.[13]

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome DTA Docosatrienoic Acid (DTA) VLC_ACS VLC-Acyl-CoA Synthetase DTA->VLC_ACS Activation DTA_CoA This compound VLC_ACS->DTA_CoA Complex_Lipids Complex Lipids (Phospholipids, TAGs) DTA_CoA->Complex_Lipids Esterification DTA_CoA_P This compound DTA_CoA->DTA_CoA_P Transport Beta_Ox β-Oxidation DTA_CoA_P->Beta_Ox Degradation Short_Acyl_CoA Chain-Shortened Acyl-CoA Beta_Ox->Short_Acyl_CoA

Caption: Inferred metabolic pathway and localization of this compound.

Experimental Workflow for Subcellular Localization

Caption: Workflow for determining the subcellular localization of acyl-CoAs.

References

The Discovery of (7Z,10Z,13Z)-Docosatrienoyl-CoA: An Uncharted Territory in Lipid Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of the current scientific literature reveals a notable absence of information regarding the discovery, synthesis, and biological role of (7Z,10Z,13Z)-Docosatrienoyl-CoA. This specific tri-unsaturated 22-carbon fatty acyl-CoA does not appear in established biochemical pathway databases or peer-reviewed publications. This indicates that this compound may represent a novel or yet-to-be-characterized metabolite in the vast landscape of lipidomics.

While the user's request for an in-depth technical guide is acknowledged, the lack of foundational research on this particular molecule prevents the fulfillment of the core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of associated signaling pathways.

For researchers, scientists, and drug development professionals, this information gap presents both a challenge and an opportunity. The potential existence and function of this compound could open new avenues of investigation within lipid metabolism and its connection to health and disease.

Potential Avenues for Future Research:

The discovery of a novel metabolite typically involves a multi-step process that could be applied to investigate this compound:

  • Hypothetical Biosynthesis: Researchers could postulate potential biosynthetic pathways. This might involve the action of known elongases and desaturases on shorter polyunsaturated fatty acyl-CoAs. A logical starting point would be to investigate the desaturation of a C22:2-CoA precursor or the elongation and subsequent desaturation of a shorter tri-unsaturated fatty acyl-CoA.

  • Analytical Detection: The development of sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), would be crucial for the detection and quantification of this compound in biological samples.

  • Chemical Synthesis: The unambiguous identification of the molecule would require its chemical synthesis to provide a standard for comparison with biological extracts.

  • Functional Characterization: Once identified and synthesized, in vitro and in vivo experiments would be necessary to elucidate its biological function. This could involve investigating its role as a substrate for various enzymes, its impact on cellular signaling pathways, and its potential as a biomarker for disease.

Related and Well-Characterized Acyl-CoAs:

While information on this compound is not available, extensive research exists on structurally related polyunsaturated fatty acyl-CoAs. For instance, (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA is a known intermediate in the metabolism of n-6 polyunsaturated fatty acids. Understanding the biosynthesis and function of such related molecules could provide a framework for investigating the potential role of this compound.

An In-depth Technical Guide to the Physiological Function of (7Z,10Z,13Z)-Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7Z,10Z,13Z)-Docosatrienoyl-CoA is the metabolically activated form of (7Z,10Z,13Z)-docosatrienoic acid, an omega-9 very long-chain polyunsaturated fatty acid. Its primary physiological relevance is linked to states of essential fatty acid deficiency (EFAD), where it emerges as a downstream product in the metabolic pathway of oleic acid. This guide delineates the biosynthesis, metabolic fate, and physiological implications of this compound, providing a comprehensive resource for researchers in lipid metabolism and drug development.

Introduction

This compound is a thioester of coenzyme A and (7Z,10Z,13Z)-docosatrienoic acid (22:3n-9). As with other fatty acyl-CoAs, it represents the activated form of the fatty acid, primed for participation in various metabolic pathways. The physiological significance of this compound is intrinsically linked to the metabolism of Mead acid (20:3n-9), from which it is derived through elongation. Mead acid itself is a key biomarker for essential fatty acid deficiency (EFAD).[1][2] Under conditions of inadequate dietary intake of essential omega-6 and omega-3 fatty acids, the endogenous synthesis of Mead acid from oleic acid is upregulated.[3][4] The subsequent elongation to (7Z,10Z,13Z)-docosatrienoic acid, and thus the formation of its CoA ester, is a part of this compensatory metabolic response.

Biosynthesis of this compound

The formation of this compound is a multi-step process that begins with the desaturation and elongation of oleic acid to form Mead acid, which is then further elongated.

Formation of the Precursor: Mead Acid (20:3n-9)

Under EFAD, the enzymes that normally metabolize omega-6 and omega-3 fatty acids act on the omega-9 fatty acid, oleic acid (18:1n-9).[4] This leads to the synthesis of Mead acid (20:3n-9) through a series of desaturation and elongation steps. The key enzymes involved are Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Elongase of Very Long Chain Fatty Acids 5 (ELOVL5).[5] Two primary pathways for Mead acid synthesis have been proposed.[5]

Activation and Elongation to this compound

Mead acid is first activated to its CoA ester, (5Z,8Z,11Z)-Eicosatrienoyl-CoA, by an acyl-CoA synthetase. This activated form is then elongated by ELOVL5 to produce this compound.[3][6]

cluster_mead_acid_synthesis Mead Acid (20:3n-9) Biosynthesis cluster_docosatrienoyl_coa_synthesis This compound Biosynthesis oleic_acid Oleic Acid (18:1n-9) eighteen_two 18:2n-9 oleic_acid->eighteen_two FADS2 twenty_one 20:1n-9 oleic_acid->twenty_one ELOVL5 twenty_two 20:2n-9 eighteen_two->twenty_two ELOVL5 mead_acid Mead Acid (20:3n-9) twenty_two->mead_acid FADS1 mead_acid_coa Mead Acyl-CoA (20:3n-9-CoA) mead_acid->mead_acid_coa Acyl-CoA Synthetase twenty_one->twenty_two FADS2 docosatrienoyl_coa This compound (22:3n-9-CoA) mead_acid_coa->docosatrienoyl_coa ELOVL5

Biosynthesis of this compound.

Physiological Role and Metabolic Fate

The primary physiological context for the presence of this compound is EFAD. In this state, the body attempts to compensate for the lack of essential fatty acids by producing omega-9 polyunsaturated fatty acids.

Incorporation into Cellular Lipids

As an activated fatty acid, this compound can be incorporated into various cellular lipids, including phospholipids (B1166683) and triacylglycerols. This incorporation can alter the biophysical properties of cell membranes.

Potential for Further Metabolism

This compound can potentially undergo further desaturation and elongation, although this is less characterized. It may also be a substrate for beta-oxidation for energy production.

Signaling Pathways

While direct signaling roles for this compound have not been established, its precursor, Mead acid, can be metabolized by cyclooxygenases and lipoxygenases to produce eicosanoid-like signaling molecules.[7][8] It is plausible that (7Z,10Z,13Z)-docosatrienoic acid, once released from its CoA ester, could also serve as a substrate for these enzymes.

docosatrienoyl_coa This compound phospholipids Membrane Phospholipids docosatrienoyl_coa->phospholipids Acyltransferases triacylglycerols Triacylglycerols (Storage) docosatrienoyl_coa->triacylglycerols Acyltransferases beta_oxidation Beta-oxidation (Energy) docosatrienoyl_coa->beta_oxidation signaling Potential Signaling Precursor docosatrienoyl_coa->signaling Thioesterase (release of free fatty acid) start Start: Prepare Reaction Mixture add_lysate Add Cell/Tissue Lysate start->add_lysate add_substrate Add Radiolabeled (7Z,10Z,13Z)-Docosatrienoic Acid add_lysate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (Acidification) incubate->stop_reaction extract Lipid Extraction stop_reaction->extract separate Phase Separation extract->separate measure Measure Radioactivity of Aqueous Phase separate->measure calculate Calculate Enzyme Activity measure->calculate end End calculate->end

References

(7Z,10Z,13Z)-Docosatrienoyl-CoA and Cell Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(7Z,10Z,13Z)-Docosatrienoyl-CoA is a long-chain polyunsaturated fatty acyl-coenzyme A thioester. While direct research on the specific cell signaling roles of this molecule is limited, its structural characteristics and the known functions of its constituent parts—a C22:3n-9 fatty acid and coenzyme A—position it as a potentially significant, yet understudied, player in cellular regulation. This technical guide synthesizes the available information on its biosynthesis, metabolism, and the established signaling roles of structurally related lipids to build a framework for understanding its potential functions. We will explore hypothetical signaling pathways, propose detailed experimental protocols to investigate these hypotheses, and present quantitative data from related molecules to provide a foundation for future research in this area.

Introduction

Long-chain fatty acyl-CoAs (LCFA-CoAs) are not merely metabolic intermediates in fatty acid synthesis and degradation; they are increasingly recognized as active signaling molecules that can modulate the function of various cellular proteins, including nuclear receptors and ion channels. This compound, the activated form of (7Z,10Z,13Z)-docosatrienoic acid (22:3n-9), belongs to this important class of molecules. The corresponding free fatty acid is known to be metabolized in the brain, particularly during essential fatty acid deficiency[1]. While its direct signaling functions are yet to be elucidated, the biological activities of other polyunsaturated fatty acids (PUFAs) and their CoA esters suggest that this compound could be involved in regulating gene expression, membrane properties, and enzymatic activities. This guide aims to provide a comprehensive overview of the potential cell signaling roles of this compound and to equip researchers with the foundational knowledge and experimental frameworks to explore this promising area.

Biosynthesis and Metabolism

This compound is synthesized from its corresponding free fatty acid, (7Z,10Z,13Z)-docosatrienoic acid. This activation to a CoA thioester is a critical step for its participation in most metabolic pathways.

Synthesis of (7Z,10Z,13Z)-Docosatrienoic Acid

The biosynthesis of the n-9 docosatrienoic acid is particularly relevant in the context of essential fatty acid deficiency. When dietary intake of essential fatty acids (linoleic and α-linolenic acid) is insufficient, the body compensates by elongating and desaturating oleic acid (18:1n-9).

Conversion to this compound

The conversion of the free fatty acid to its CoA ester is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACS) or fatty acid CoA ligases.[2] This ATP-dependent reaction is essential for trapping the fatty acid within the cell and directing it towards various metabolic fates, including β-oxidation, incorporation into complex lipids, or potential signaling roles.

cluster_0 Biosynthesis of this compound Oleic Acid (18:1n-9) Oleic Acid (18:1n-9) Eicosatrienoic Acid (20:3n-9) Eicosatrienoic Acid (20:3n-9) Oleic Acid (18:1n-9)->Eicosatrienoic Acid (20:3n-9) Elongation & Desaturation Elongase Elongase Desaturase Desaturase Docosatrienoic Acid (22:3n-9) Docosatrienoic Acid (22:3n-9) Eicosatrienoic Acid (20:3n-9)->Docosatrienoic Acid (22:3n-9) Elongation Docosatrienoyl-CoA Docosatrienoyl-CoA Docosatrienoic Acid (22:3n-9)->Docosatrienoyl-CoA ATP, CoA-SH Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase->Docosatrienoyl-CoA

Caption: Biosynthetic pathway of this compound.

Potential Cell Signaling Mechanisms

Based on the known functions of other long-chain unsaturated fatty acyl-CoAs, we can hypothesize several mechanisms through which this compound may exert signaling effects.

Regulation of Nuclear Receptors

Long-chain fatty acyl-CoAs are known to be ligands for several nuclear receptors, which are transcription factors that regulate gene expression in response to small lipophilic molecules.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are key regulators of lipid and glucose metabolism.[3] Fatty acyl-CoAs can bind to and activate PPARs, leading to the transcription of genes involved in fatty acid oxidation and transport.[4]

  • Retinoid X Receptors (RXRs): RXRs form heterodimers with many other nuclear receptors, including PPARs. Some polyunsaturated fatty acids have been shown to bind to and activate RXRs.[5]

cluster_1 Hypothetical Nuclear Receptor Signaling DTA-CoA This compound PPAR PPARα/γ DTA-CoA->PPAR Binds & Activates PPRE PPRE PPAR->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcription

Caption: Proposed signaling via nuclear receptors.

Modulation of G-Protein Coupled Receptors (GPCRs)

Certain fatty acids and their derivatives can act as ligands for GPCRs, initiating downstream signaling cascades.[6] The presence of polyunsaturated fatty acids in the cell membrane can also influence the function of GPCRs by altering the properties of the lipid bilayer.[7][8]

Allosteric Regulation of Enzymes

Fatty acyl-CoAs can directly bind to and modulate the activity of various enzymes. A well-known example is the allosteric inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, by long-chain fatty acyl-CoAs.[9][10] This feedback mechanism helps to maintain lipid homeostasis.

Quantitative Data for Related Molecules

While specific quantitative data for this compound is not available in the current literature, the following table summarizes relevant data for other long-chain fatty acids and their CoA esters to provide a comparative context.

MoleculeTargetAssayValueReference
Docosahexaenoic AcidRXRαTransactivation Assay (EC50)~10 µM[5]
Arachidonic AcidRXRαTransactivation Assay (EC50)~5 µM[5]
Docosahexaenoyl-CoAAcyl-CoA Synthetase (Retina)Apparent Km9.84 µM[11]
Arachidonoyl-CoAAcyl-CoA Synthetase (Retina)Apparent Km40 µM[11]
Docosahexaenoyl-CoAAcyl-CoA Synthetase (Spermatozoa)Km for ATP0.5 mM[12]

Proposed Experimental Protocols

To investigate the hypothetical signaling roles of this compound, the following experimental approaches are proposed.

Nuclear Receptor Activation Assays
  • Objective: To determine if this compound can bind to and activate PPARs or RXRs.

  • Methodology:

    • Cell Line: Use a suitable cell line (e.g., HEK293T or HepG2) that is readily transfectable.

    • Plasmids: Co-transfect cells with:

      • An expression vector for the ligand-binding domain (LBD) of the nuclear receptor (e.g., PPARα-LBD) fused to a GAL4 DNA-binding domain.

      • A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).

    • Treatment: Treat transfected cells with varying concentrations of this compound. Known agonists (e.g., rosiglitazone (B1679542) for PPARγ) should be used as positive controls.

    • Analysis: Measure luciferase activity to quantify receptor activation. A dose-response curve can be generated to determine the EC50 value.

cluster_2 Experimental Workflow: Nuclear Receptor Assay Transfection Co-transfect Cells with Receptor-LBD and Reporter Plasmids Treatment Treat with this compound (Varying Concentrations) Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Generate Dose-Response Curve and Calculate EC50 Luciferase_Assay->Data_Analysis

Caption: Workflow for nuclear receptor activation assay.

Enzyme Activity Assays
  • Objective: To assess the effect of this compound on the activity of key metabolic enzymes like Acetyl-CoA Carboxylase (ACC).

  • Methodology:

    • Enzyme Source: Use purified recombinant ACC or cell lysates known to have high ACC activity.

    • Assay Principle: The activity of ACC can be measured by the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into acid-stable malonyl-CoA.

    • Procedure:

      • Pre-incubate the enzyme with varying concentrations of this compound.

      • Initiate the reaction by adding the substrates (acetyl-CoA, ATP, and [¹⁴C]HCO₃⁻).

      • Stop the reaction after a defined time with a weak acid.

      • Measure the radioactivity of the acid-stable product using a scintillation counter.

    • Analysis: Determine the inhibitory concentration (IC50) of this compound on ACC activity.

Conclusion and Future Directions

This compound is a molecule at the crossroads of lipid metabolism and cell signaling. While direct evidence for its signaling roles is currently lacking, the established functions of related long-chain fatty acyl-CoAs provide a strong rationale for its investigation. Future research should focus on validating the proposed signaling pathways through rigorous experimental approaches as outlined in this guide. Identifying its specific protein targets and elucidating its downstream effects will be crucial in understanding its physiological and pathological significance. Such studies could reveal novel regulatory mechanisms in lipid homeostasis and potentially identify new therapeutic targets for metabolic diseases. The methodologies and conceptual frameworks presented here offer a starting point for researchers to unravel the signaling functions of this intriguing molecule.

References

A Technical Guide to (7Z,10Z,13Z)-Docosatrienoic Acid: An Engineered ω-3 Very Long-Chain Polyunsaturated Fatty Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (7Z,10Z,13Z)-docosatrienoic acid, a novel omega-3 very long-chain polyunsaturated fatty acid (VLC-PUFA). Notably, this fatty acid is not found in nature but has been successfully synthesized through metabolic engineering. This document details the biosynthetic pathway, quantitative yields, and the experimental protocols utilized in its production and analysis, offering a comprehensive resource for researchers interested in its potential therapeutic applications.

Introduction

Very long-chain polyunsaturated fatty acids are critical components of cellular membranes and serve as precursors to bioactive signaling molecules. While research has predominantly focused on well-known VLC-PUFAs such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), other species like docosatrienoic acid (DTA) are emerging as molecules of significant interest. Specifically, the (13Z,16Z,19Z)-docosatrienoic acid isomer, an ω-3 VLC-PUFA, has demonstrated anti-inflammatory and antitumor properties comparable to DHA[1]. Given that a natural source for this specific DTA isomer has not been identified, metabolic engineering has been employed to establish a sustainable production platform[1].

This guide focuses on the production of DTA in the oilseed crop Brassica carinata, which has been genetically modified to accumulate this novel fatty acid.

Biosynthesis and Metabolic Engineering

The production of (7Z,10Z,13Z)-docosatrienoic acid in Brassica carinata was achieved by introducing a synthetic metabolic pathway that converts endogenous fatty acids into the desired product. The engineered pathway leverages the plant's native α-linolenic acid (ALA, 18:3n-3) as a precursor.

Engineered Biosynthetic Pathway

The synthesis of DTA in transgenic B. carinata involves a series of elongation and desaturation steps, as depicted in the following pathway diagram.

DTA_Biosynthesis cluster_desaturation Desaturation Steps ALA α-Linolenic Acid (ALA, 18:3n-3) ETA Eicosatrienoic Acid (ETA, 20:3n-3) ALA->ETA EhELO1 DTA (7Z,10Z,13Z)-Docosatrienoic Acid (DTA, 22:3n-3) ETA->DTA EhELO1 LA Linoleic Acid (LA, 18:2n-6) EDA Eicosadienoic Acid (EDA, 20:2n-6) LA->EDA EhELO1 DDA Docosadienoic Acid (DDA, 22:2n-6) EDA->DDA EhELO1 LA_desat Linoleic Acid (LA, 18:2n-6) ALA_desat α-Linolenic Acid (ALA, 18:3n-3) LA_desat->ALA_desat CpDesX EDA_desat Eicosadienoic Acid (EDA, 20:2n-6) ETA_desat Eicosatrienoic Acid (ETA, 20:3n-3) EDA_desat->ETA_desat PiO3 Experimental_Workflow cluster_constructs Gene Constructs cluster_transformation Transformation and Selection cluster_analysis Analysis Bc1 Bc-1 EhELO1 Bc2 Bc-2 EhELO1 CpDesX Bc3 Bc-3 EhELO1 CpDesX EhLPAAT2 Bc4 Bc-4 EhELO1 CpDesX EhLPAAT2 PiO3 Agrobacterium Agrobacterium-mediated transformation Bc4->Agrobacterium Selection Phosphinothricin selection Agrobacterium->Selection PCR Genomic DNA PCR confirmation Selection->PCR GC_FID Gas Chromatography-Flame Ionization Detection (GC-FID) PCR->GC_FID

References

An In-depth Technical Guide on (7Z,10Z,13Z)-Docosatrienoyl-CoA: Precursors, Derivatives, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (7Z,10Z,13Z)-docosatrienoyl-CoA, a very-long-chain fatty acyl-CoA. Given the limited direct research on this specific molecule, this guide focuses on its likely identity as the omega-9 fatty acid derivative, 7,10,13-docosatrienoyl-CoA (22:3n-9), an elongation product of the notable Mead acid (20:3n-9). This document details its biosynthetic precursors, enzymatic synthesis, and potential derivatives. Furthermore, it presents detailed experimental protocols for its analysis and synthesis, and explores its role in cellular signaling pathways. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

This compound is a C22 tri-unsaturated fatty acyl-coenzyme A. While direct studies on this molecule are scarce, its structure strongly suggests it is the elongation product of (5Z,8Z,11Z)-eicosatrienoyl-CoA, the activated form of Mead acid (20:3n-9). Mead acid is a non-essential omega-9 polyunsaturated fatty acid (PUFA) that becomes prominent during essential fatty acid deficiency (EFAD)[1]. The elongation of Mead acid to a C22:3 fatty acid has been observed in various tissues, indicating the existence of its CoA-activated form[2][3]. This guide will, therefore, focus on the biosynthesis, metabolism, and analysis of this omega-9 docosatrienoyl-CoA.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the omega-9 fatty acid synthesis pathway, which is primarily active under conditions of essential fatty acid deficiency. The ultimate precursor is oleoyl-CoA (18:1n-9), which undergoes a series of desaturation and elongation steps.

Precursors and Enzymatic Conversions

The primary pathway for the synthesis of the precursor, Mead acid (20:3n-9), involves the following steps:

  • Oleoyl-CoA (18:1n-9): The starting substrate for the omega-9 synthesis pathway.

  • Linoleoyl-CoA (18:2n-9): Oleoyl-CoA is desaturated by Fatty Acid Desaturase 2 (FADS2) to form linoleoyl-CoA[4].

  • Eicosadienoyl-CoA (20:2n-9): Linoleoyl-CoA is then elongated by Elongase of Very Long Chain Fatty Acids 5 (ELOVL5) to produce eicosadienoyl-CoA[4].

  • (5Z,8Z,11Z)-Eicosatrienoyl-CoA (Mead Acid-CoA): Finally, eicosadienoyl-CoA is desaturated by Fatty Acid Desaturase 1 (FADS1) to yield Mead acid-CoA[4].

An alternative pathway has also been proposed: 18:1n-9 → (ELOVL5) → 20:1n-9 → (FADS2) → 20:2n-9 → (FADS1) → 20:3n-9[4].

Once Mead acid-CoA is synthesized, it is further elongated to form this compound.

  • Elongation to this compound (22:3n-9): This step is catalyzed by a fatty acid elongase, likely ELOVL5 , which is known to have activity towards C20 PUFAs[4].

The overall biosynthetic pathway is depicted in the following diagram:

biosynthesis cluster_n9 Omega-9 Fatty Acid Biosynthesis Oleoyl_CoA Oleoyl-CoA (18:1n-9) Linoleoyl_CoA Linoleoyl-CoA (18:2n-9) Oleoyl_CoA->Linoleoyl_CoA FADS2 Eicosadienoyl_CoA Eicosadienoyl-CoA (20:2n-9) Linoleoyl_CoA->Eicosadienoyl_CoA ELOVL5 Mead_Acid_CoA Mead Acid-CoA (20:3n-9) Eicosadienoyl_CoA->Mead_Acid_CoA FADS1 Docosatrienoyl_CoA This compound (22:3n-9) Mead_Acid_CoA->Docosatrienoyl_CoA ELOVL5

Biosynthesis of this compound.
Quantitative Data on Biosynthetic Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Organism/System
ELOVL5 18:3n-6-CoA10.70.08Rat liver microsomes
ELOVL5 18:2n-6-CoA--Rat liver microsomes
ELOVL2 20:5n-3 (EPA)--Rat (yeast expression)
ELOVL2 22:5n-3 (DPA)--Rat (yeast expression)
FADS1 (Δ5-desaturase) 20:3n-6-CoA--Rat kidney microsomes
FADS2 (Δ6-desaturase) 18:2n-6-CoA1.50.063Rat liver microsomes

Note: Specific kinetic data for the elongation of Mead acid-CoA by ELOVL5 is a key area for future research.

Derivatives of this compound

The metabolism of this compound is expected to follow pathways similar to other very-long-chain polyunsaturated fatty acids. Its precursor, Mead acid, is known to be a substrate for cyclooxygenases (COX) and lipoxygenases (LOX), leading to the formation of eicosanoid-like molecules[5]. It is plausible that 7,10,13-docosatrienoic acid is also metabolized by these enzymes to produce docosanoids.

Potential derivatives include:

  • Hydroxydocosatrienoic acids (HDTAs): Formed by the action of lipoxygenases.

  • Prostaglandin-like molecules: Potentially formed through the cyclooxygenase pathway.

  • Further elongation and desaturation products: Although less likely under EFAD conditions.

  • Incorporation into complex lipids: Esterification into phospholipids (B1166683) and triglycerides.

Signaling Pathways

Long-chain acyl-CoAs, including polyunsaturated species, are emerging as important signaling molecules that can directly regulate cellular processes. Omega-9 fatty acids have been shown to exert anti-inflammatory effects and interact with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs)[6].

This compound, or its corresponding free fatty acid, may act as a ligand for PPARα and PPARγ. Activation of these receptors can lead to the transcriptional regulation of genes involved in lipid metabolism and inflammation.

signaling cluster_cell Cellular Signaling DTA_CoA This compound DTA_FFA Docosatrienoic Acid DTA_CoA->DTA_FFA Acyl-CoA Thioesterase PPAR PPARα / PPARγ DTA_FFA->PPAR Ligand Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binding Gene_Expression Target Gene Expression (Lipid Metabolism, Anti-inflammatory) PPRE->Gene_Expression Transcriptional Regulation

Proposed Signaling Pathway of this compound.

Experimental Protocols

Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of acyl-CoAs from mammalian cells for LC-MS/MS analysis[2][7].

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727)

  • Acetonitrile

  • Internal Standard (e.g., C17:0-CoA)

  • Cell scraper

  • Refrigerated centrifuge

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Aspirate the culture medium from the cell monolayer.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold methanol containing the internal standard to the plate.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Add 1 mL of acetonitrile, vortex thoroughly.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent using a vacuum concentrator or under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).

extraction Start Cell Monolayer Wash Wash with ice-cold PBS (2x) Start->Wash Lyse Add ice-cold Methanol + Internal Standard Wash->Lyse Scrape Scrape and Collect Lysate Lyse->Scrape Precipitate Add Acetonitrile and Vortex Scrape->Precipitate Centrifuge Centrifuge (15,000 x g, 4°C, 10 min) Precipitate->Centrifuge Collect_Supernatant Transfer Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate Solvent Collect_Supernatant->Evaporate Reconstitute Reconstitute in LC-MS/MS Solvent Evaporate->Reconstitute End Analysis Reconstitute->End

Workflow for Acyl-CoA Extraction from Adherent Cells.
Quantification by LC-MS/MS

This is a general method for the analysis of long-chain acyl-CoAs that can be optimized for this compound[8][9].

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: 10 mM ammonium acetate in 90:10 acetonitrile:water.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion [M+H]+: Calculated for C43H72N7O17P3S+ (exact mass will depend on the specific structure).

  • Product Ion: A common fragment for acyl-CoAs is the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety (507.1 Da)[10]. Therefore, the product ion would be [M+H - 507.1]+.

  • Collision Energy: To be optimized for the specific analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compoundTo be determinedTo be determined100To be optimized
C17:0-CoA (Internal Standard)1034.5527.4100To be optimized
Chemical Synthesis of Polyunsaturated Fatty Acyl-CoA Thioesters

A common method for the synthesis of acyl-CoA thioesters involves the activation of the free fatty acid and subsequent reaction with coenzyme A[11].

General Procedure:

  • Activation of the Fatty Acid: The polyunsaturated fatty acid (e.g., 7,10,13-docosatrienoic acid) is converted to an activated ester, such as an N-hydroxysuccinimide (NHS) ester or by using a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

  • Reaction with Coenzyme A: The activated fatty acid is then reacted with the free thiol group of coenzyme A in a suitable buffer (e.g., sodium bicarbonate, pH 8.0) to form the thioester bond.

  • Purification: The resulting acyl-CoA is purified by reversed-phase high-performance liquid chromatography (HPLC).

Conclusion

This compound, as the likely elongation product of Mead acid, represents an important, yet understudied, molecule in the context of omega-9 fatty acid metabolism. Its biosynthesis is intricately linked to the availability of essential fatty acids, and its potential roles in cellular signaling, particularly through PPARs, warrant further investigation. The experimental protocols provided in this guide offer a robust framework for researchers to extract, analyze, and synthesize this and other long-chain polyunsaturated acyl-CoAs, thereby facilitating future studies into its precise biological functions and potential as a therapeutic target. Further research is needed to elucidate the specific enzyme kinetics of its biosynthesis and to fully characterize its downstream metabolites and their biological activities.

References

The Central Role of Enzyme Systems in Fatty Acid Elongation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate enzymatic pathways responsible for the elongation of fatty acids, a fundamental biological process with significant implications for cellular function and disease. A comprehensive understanding of these pathways, the enzymes that catalyze each step, and the methodologies to study them is critical for advancing research and developing novel therapeutic interventions. This document provides a detailed overview of the core enzymes, their kinetic properties, and standardized experimental protocols for their study.

Introduction to Fatty Acid Elongation

Fatty acid elongation is the process by which the carbon chain of a fatty acid is extended, typically by two carbons at a time. This process is essential for the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial components of cellular membranes, signaling molecules, and energy storage lipids. In eukaryotes, this process primarily occurs in the endoplasmic reticulum and involves a four-step enzymatic cycle.[1][2] The key enzymes involved in this pathway are Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), a family of fatty acid elongases (ELOVLs), and fatty acid desaturases.

Core Enzymes and Their Roles

The coordinated action of several key enzymes is required for the successful elongation of fatty acid chains.

Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in the de novo synthesis of fatty acids.[3] It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the two-carbon donor for the elongation process.[4][5] In mammals, two main isoforms exist, ACC1 and ACC2, which have distinct cellular locations and functions.[3] ACC activity is tightly regulated by allosteric mechanisms and covalent modification.[6]

Fatty Acid Synthase (FAS)

Fatty Acid Synthase (FAS) is a multi-enzyme complex that catalyzes the synthesis of saturated fatty acids, primarily palmitate (C16:0), from acetyl-CoA and malonyl-CoA, in the presence of NADPH.[7][8] In animals, FAS is a large homodimeric protein with seven distinct catalytic domains that act in concert to build the fatty acid chain through a repeating four-step process of condensation, reduction, dehydration, and another reduction.[3][9]

Fatty Acid Elongases (ELOVL Family)

The elongation of fatty acids beyond C16 is carried out by a family of enzymes known as fatty acid elongases (ELOVLs).[2][10] These enzymes are located in the endoplasmic reticulum and catalyze the initial, rate-limiting condensation step of the elongation cycle, where an acyl-CoA is condensed with malonyl-CoA.[11][12] Mammals have seven distinct ELOVL enzymes (ELOVL1-7), each with specific substrate preferences for the chain length and degree of saturation of the fatty acyl-CoA, allowing for the synthesis of a diverse range of fatty acids.[2][10][13]

Fatty Acid Desaturases

Fatty acid desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids, converting saturated fatty acids into unsaturated and polyunsaturated fatty acids.[14] These enzymes play a critical role in determining the fluidity of cell membranes and are precursors for various signaling molecules. The activity of desaturases is often estimated by calculating the product-to-precursor fatty acid ratios in biological samples.[7][15][16]

Quantitative Data on Enzyme Kinetics

The following tables summarize the available kinetic parameters for key enzymes in the fatty acid elongation pathway. This data is essential for understanding the efficiency and substrate preferences of these enzymes.

Table 1: Kinetic Parameters of Acetyl-CoA Carboxylase (ACC)

Enzyme SourceSubstrateKmVmaxReference
Caenorhabditis elegansAcetyl-CoA26 ± 4 µM1.1 ± 0.1 nmol/min/mg[17]
Rat Liver (CoA-activated)Acetyl-CoA4 µMNot Reported[5][6]
Rat Liver (control)Acetyl-CoA0.4 mMNot Reported[5][6]
Thermobifida fusca YXAcetyl-CoA0.12 ± 0.01 mM2.0 ± 0.04 U/mg[4]
Thermobifida fusca YXPropionyl-CoA0.04 ± 0.01 mM3.5 ± 0.1 U/mg[4]
Thermobifida fusca YXButyryl-CoA0.04 ± 0.01 mM2.4 ± 0.1 U/mg[4]

Table 2: Kinetic Parameters of Human Fatty Acid Synthase (FAS)

SubstrateKmkcatReference
Acetyl-CoA25 µM5.6 s-1[3]
Malonyl-CoA100 µMNot Reported[3]
NADPH (Overall reaction)Not Reported8 s-1[3]
Crotonyl-CoA (ER activity)Not ReportedNot Reported[3]
C12-CoA (ER activity)6.25 - 200 µMNot Reported[3]

Table 3: Kinetic Parameters of Human Fatty Acid Elongase 6 (ELOVL6)

SubstrateKmVmaxReference
Palmitoyl-CoA (C16:0)8.8 µM0.76 pmol/min/µg[11]
Malonyl-CoA12.3 µM1.04 pmol/min/µg[11]

Table 4: Estimated Desaturase Activities (Product/Precursor Ratios)

DesaturaseRatioReference
Stearoyl-CoA Desaturase (SCD-16)C16:1n-7 / C16:0[7]
Stearoyl-CoA Desaturase (SCD-18)C18:1n-9 / C18:0[7]
Delta-6 Desaturase (D6D)C18:3n-6 / C18:2n-6[7]
Delta-5 Desaturase (D5D)C20:4n-6 / C20:3n-6[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of fatty acid elongation pathways.

Measurement of Fatty Acid Elongase Activity in Microsomes

This protocol describes a method to measure the activity of fatty acid elongases in microsomal preparations from tissues like the liver.[10]

Materials:

  • Wheaton Potter-Elvehjem tissue grinder

  • Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Microsome isolation buffers

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2, 1 mM MgCl2, 1 mM DTT)

  • [14C]Malonyl-CoA

  • Fatty acyl-CoA substrate (e.g., palmitoyl-CoA)

  • NADPH

  • Bovine serum albumin (fatty acid-free)

  • Scintillation counter and fluid

Procedure:

  • Microsome Preparation: Homogenize fresh or frozen tissue in homogenization buffer. Perform differential centrifugation to isolate the microsomal fraction. Resuspend the microsomal pellet in an appropriate buffer.

  • Enzyme Assay:

    • In a microfuge tube, combine the reaction buffer, NADPH, bovine serum albumin, and the fatty acyl-CoA substrate.

    • Add the microsomal protein to the reaction mixture.

    • Initiate the reaction by adding [14C]malonyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.

  • Product Extraction and Measurement:

    • Acidify the reaction mixture to protonate the fatty acids.

    • Extract the fatty acids with an organic solvent (e.g., hexane).

    • Evaporate the solvent and redissolve the fatty acid residue.

    • Measure the incorporation of radioactivity into the fatty acid products using a scintillation counter.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the analysis of total fatty acid profiles from biological samples.[1][18][19]

Materials:

  • Chloroform/methanol (2:1, v/v) for lipid extraction

  • Internal standard (e.g., deuterated fatty acids)

  • Derivatization reagent (e.g., Boron Trifluoride-Methanol or Pentafluorobenzyl Bromide)

  • Hexane (B92381) or iso-octane

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Lipid Extraction: Homogenize the sample in a chloroform/methanol mixture to extract total lipids. Add an internal standard at the beginning of the extraction for quantification.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs) or Pentafluorobenzyl (PFB) Esters:

    • Acid-Catalyzed Esterification (for FAMEs): Add BF₃-methanol to the dried lipid extract and heat to convert fatty acids to their methyl esters.

    • PFB Esterification: Add pentafluorobenzyl bromide and a catalyst to the dried lipid extract and incubate at room temperature.[1]

  • Extraction of Derivatives: After the reaction, add water and extract the FAMEs or PFB esters with an organic solvent like hexane or iso-octane.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Separate the fatty acid derivatives on a suitable capillary column.

    • Identify the individual fatty acids based on their retention times and mass spectra.

    • Quantify the fatty acids by comparing their peak areas to that of the internal standard.

Quantitative Real-Time PCR (qRT-PCR) for ELOVL Gene Expression

This protocol allows for the quantification of the mRNA expression levels of different ELOVL genes.[20][21]

Materials:

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • qPCR instrument

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Gene-specific primers for each ELOVL gene and a reference gene (e.g., β-actin, GAPDH)

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction:

    • Prepare a reaction mixture containing the qPCR master mix, gene-specific primers, and cDNA template.

    • Perform the qPCR reaction in a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target ELOVL genes to the Ct value of the reference gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method.[20]

Heterologous Expression and Purification of ELOVL Enzymes

This protocol provides a general framework for producing and purifying recombinant ELOVL enzymes for in vitro studies. The specific details may need to be optimized for each ELOVL protein.[22][23][24][25]

Materials:

  • Expression vector (e.g., pET vector for E. coli, baculovirus vector for insect cells)

  • Competent cells (E. coli, insect cells, or mammalian cells)

  • Cell culture media and supplements

  • Inducing agent (e.g., IPTG for E. coli)

  • Lysis buffer

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Size-exclusion chromatography column

Procedure:

  • Cloning: Clone the coding sequence of the ELOVL gene into an expression vector containing an affinity tag (e.g., His-tag, GST-tag).

  • Expression: Transform the expression vector into a suitable host organism. Grow the cells to an optimal density and induce protein expression.

  • Cell Lysis: Harvest the cells and lyse them to release the recombinant protein.

  • Purification:

    • Affinity Chromatography: Load the cell lysate onto an affinity chromatography column that binds to the affinity tag on the recombinant protein. Wash the column to remove unbound proteins and then elute the target protein.

    • Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column to separate it from any remaining contaminants and aggregates.

  • Protein Characterization: Confirm the purity and identity of the purified protein using SDS-PAGE and Western blotting.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing the complex relationships within fatty acid elongation pathways and the steps involved in experimental procedures.

Fatty_Acid_Elongation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_elongation_cycle Elongation Cycle Acetyl-CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase Acetyl-CoA->ACC ATP, HCO3- FAS Fatty Acid Synthase Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS ACC->Malonyl-CoA ADP, Pi Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) FAS->Palmitoyl-CoA (C16:0) NADPH Acyl-CoA (Cn) Acyl-CoA (Cn) Palmitoyl-CoA (C16:0)->Acyl-CoA (Cn) Condensation Condensation (ELOVL) Acyl-CoA (Cn)->Condensation 3-Ketoacyl-CoA 3-Ketoacyl-CoA Condensation->3-Ketoacyl-CoA CO2 Reduction1 Reduction 3-Ketoacyl-CoA->Reduction1 NADPH 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Reduction1->3-Hydroxyacyl-CoA NADP+ Dehydration Dehydration 3-Hydroxyacyl-CoA->Dehydration trans-2-Enoyl-CoA trans-2-Enoyl-CoA Dehydration->trans-2-Enoyl-CoA H2O Reduction2 Reduction trans-2-Enoyl-CoA->Reduction2 NADPH Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) Reduction2->Acyl-CoA (Cn+2) NADP+ Desaturase Desaturase Acyl-CoA (Cn+2)->Desaturase O2, NADH Malonyl-CoA_er Malonyl-CoA Malonyl-CoA_er->Condensation Unsaturated Fatty Acyl-CoA Unsaturated Fatty Acyl-CoA Desaturase->Unsaturated Fatty Acyl-CoA 2H2O, NAD+

Caption: Overview of the fatty acid synthesis and elongation pathways.

Elongase_Activity_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Homogenize Tissue Homogenize Tissue Isolate Microsomes Isolate Microsomes Homogenize Tissue->Isolate Microsomes Prepare Reaction Mix Prepare Reaction Mix Isolate Microsomes->Prepare Reaction Mix Add Microsomes Add Microsomes Prepare Reaction Mix->Add Microsomes Initiate with [14C]Malonyl-CoA Initiate with [14C]Malonyl-CoA Add Microsomes->Initiate with [14C]Malonyl-CoA Incubate at 37°C Incubate at 37°C Initiate with [14C]Malonyl-CoA->Incubate at 37°C Stop Reaction & Saponify Stop Reaction & Saponify Incubate at 37°C->Stop Reaction & Saponify Acidify & Extract Fatty Acids Acidify & Extract Fatty Acids Stop Reaction & Saponify->Acidify & Extract Fatty Acids Measure Radioactivity Measure Radioactivity Acidify & Extract Fatty Acids->Measure Radioactivity

Caption: Experimental workflow for measuring fatty acid elongase activity.

GCMS_Workflow Lipid Extraction Lipid Extraction Derivatization Derivatization Lipid Extraction->Derivatization Add Internal Standard Derivative Extraction Derivative Extraction Derivatization->Derivative Extraction GC-MS Analysis GC-MS Analysis Derivative Extraction->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Identification & Quantification

Caption: Workflow for fatty acid analysis by GC-MS.

References

An In-depth Technical Guide to the Involvement of Eicosanoid Synthesis Pathways in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids are a class of lipid signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid.[1] These potent mediators are not stored within cells but are synthesized on demand in response to various stimuli.[2] They play a crucial role in a wide array of physiological and pathological processes, including inflammation, immunity, pain perception, fever, blood pressure regulation, and platelet aggregation.[3][4] The synthesis of eicosanoids is a complex and tightly regulated process involving multiple enzymatic pathways, primarily the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.[2][5] This technical guide provides a detailed overview of these pathways, quantitative data on key enzymes and products, comprehensive experimental protocols, and visualizations of the signaling cascades to aid researchers and professionals in drug development.

The Arachidonic Acid Cascade: An Overview

The journey of eicosanoid synthesis begins with the release of arachidonic acid from the cell membrane's phospholipid bilayer. This initial and often rate-limiting step is catalyzed by phospholipase A2 (PLA2).[2][5] Once liberated, free arachidonic acid is available to be metabolized by one of the three major enzymatic pathways, leading to the production of a diverse array of bioactive lipids.

The Cyclooxygenase (COX) Pathway

The cyclooxygenase (COX) pathway is responsible for the synthesis of prostanoids, which include prostaglandins (B1171923) (PGs), prostacyclin (PGI2), and thromboxanes (TXs).[1] There are two main isoforms of the COX enzyme: COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is an inducible enzyme that is upregulated during inflammation.[1]

The COX enzyme catalyzes the conversion of arachidonic acid to an unstable intermediate, prostaglandin (B15479496) G2 (PGG2), which is then rapidly reduced to prostaglandin H2 (PGH2).[1] PGH2 serves as a common precursor for the synthesis of various prostanoids by specific downstream synthases.[1]

dot digraph "Cyclooxygenase (COX) Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="Arachidonic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; COX [label="COX-1 / COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FBBC05", fontcolor="#202124"]; PGI_Synthase [label="Prostacyclin Synthase", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGI2 [label="Prostacyclin (PGI2)", fillcolor="#FFFFFF", fontcolor="#202124"]; TX_Synthase [label="Thromboxane Synthase", fillcolor="#34A853", fontcolor="#FFFFFF"]; TXA2 [label="Thromboxane A2 (TXA2)", fillcolor="#FFFFFF", fontcolor="#202124"]; PGE_Synthase [label="PGE Synthase", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGE2 [label="Prostaglandin E2 (PGE2)", fillcolor="#FFFFFF", fontcolor="#202124"]; PGD_Synthase [label="PGD Synthase", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGD2 [label="Prostaglandin D2 (PGD2)", fillcolor="#FFFFFF", fontcolor="#202124"]; PGF_Synthase [label="PGF Synthase", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGF2a [label="Prostaglandin F2α (PGF2α)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Membrane -> AA [label="cPLA₂", color="#EA4335"]; AA -> COX [color="#EA4335"]; COX -> PGH2 [color="#EA4335"]; PGH2 -> PGI_Synthase [color="#EA4335"]; PGI_Synthase -> PGI2 [color="#EA4335"]; PGH2 -> TX_Synthase [color="#EA4335"]; TX_Synthase -> TXA2 [color="#EA4335"]; PGH2 -> PGE_Synthase [color="#EA4335"]; PGE_Synthase -> PGE2 [color="#EA4335"]; PGH2 -> PGD_Synthase [color="#EA4335"]; PGD_Synthase -> PGD2 [color="#EA4335"]; PGH2 -> PGF_Synthase [color="#EA4335"]; PGF_Synthase -> PGF2a [color="#EA4335"]; } The Cyclooxygenase (COX) Pathway for Prostanoid Synthesis.

Quantitative Data: COX Pathway Enzymes
EnzymeSubstrateProduct(s)Km (µM)Vmax (µmol/min/mg)
Prostacyclin Synthase (human, recombinant) PGH₂Prostacyclin (PGI₂)3015
Thromboxane (B8750289) A Synthase (human, platelet) PGH₂Thromboxane A₂ (TXA₂), HHT, MDA32 (for PGH₂)41 U/mg (for PGH₂)

Note: Data for COX-1 and COX-2 kcat values were not consistently available in the search results. Vmax for Thromboxane A Synthase is reported in Units/mg, where 1 Unit utilizes 1 nmol O₂/mg/min.[3][5][6]

The Lipoxygenase (LOX) Pathway

The lipoxygenase (LOX) pathway leads to the synthesis of leukotrienes (LTs) and lipoxins (LXs).[2] There are several forms of lipoxygenases, with 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), and 15-lipoxygenase (15-LOX) being the most prominent in humans.[7]

The synthesis of leukotrienes is initiated by 5-LOX, which converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is then further metabolized to the unstable epoxide, leukotriene A4 (LTA4).[8] LTA4 is a critical intermediate that can be converted to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) through the action of LTC4 synthase and subsequent enzymes.[9][10]

dot digraph "Lipoxygenase (LOX) Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="Arachidonic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; LOX5 [label="5-Lipoxygenase (5-LOX)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPETE5 [label="5-HPETE", fillcolor="#FBBC05", fontcolor="#202124"]; LTA4 [label="Leukotriene A4 (LTA4)", fillcolor="#FBBC05", fontcolor="#202124"]; LTA4_Hydrolase [label="LTA4 Hydrolase", fillcolor="#34A853", fontcolor="#FFFFFF"]; LTB4 [label="Leukotriene B4 (LTB4)", fillcolor="#FFFFFF", fontcolor="#202124"]; LTC4_Synthase [label="LTC4 Synthase", fillcolor="#34A853", fontcolor="#FFFFFF"]; LTC4 [label="Leukotriene C4 (LTC4)", fillcolor="#FFFFFF", fontcolor="#202124"]; LTD4 [label="Leukotriene D4 (LTD4)", fillcolor="#FFFFFF", fontcolor="#202124"]; LTE4 [label="Leukotriene E4 (LTE4)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Membrane -> AA [label="cPLA₂", color="#EA4335"]; AA -> LOX5 [color="#EA4335"]; LOX5 -> HPETE5 [color="#EA4335"]; HPETE5 -> LTA4 [label="5-LOX", color="#EA4335"]; LTA4 -> LTA4_Hydrolase [color="#EA4335"]; LTA4_Hydrolase -> LTB4 [color="#EA4335"]; LTA4 -> LTC4_Synthase [label="+ Glutathione", color="#EA4335"]; LTC4_Synthase -> LTC4 [color="#EA4335"]; LTC4 -> LTD4 [label="γ-glutamyl\ntranspeptidase", color="#EA4335"]; LTD4 -> LTE4 [label="Dipeptidase", color="#EA4335"]; } The Lipoxygenase (LOX) Pathway for Leukotriene Synthesis.

Quantitative Data: LOX Pathway Enzymes
EnzymeSubstrateProduct(s)Partition Ratio (Turnover/Inactivation)
Leukotriene A4 Hydrolase (human) LTA₄LTB₄129 ± 16
LTC4 Synthase (human) LTA₄, GlutathioneLTC₄-

Cytochrome P450 (CYP450) Pathway

The third major route of arachidonic acid metabolism is the cytochrome P450 (CYP450) epoxygenase pathway. This pathway generates hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs).[2] These metabolites are involved in the regulation of vascular tone, renal function, and inflammation.

Quantitative Analysis of Eicosanoids in Biological Samples

The concentration of eicosanoids in biological fluids and tissues can provide valuable insights into the inflammatory status and disease activity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of these lipid mediators.[11]

EicosanoidBiological MatrixConditionConcentration
Cysteinyl-leukotrienes (LTC₄/D₄/E₄) Induced SputumHealthy6.4 ng/mL (median)
Asthma9.5 ng/mL (median)
Asthma (severe exacerbation)13 ng/mL (median)
Prostaglandin E₂ (PGE₂) Metabolite PlasmaNon-diabetic51.6 ± 30.4 pg/mL
Type 2 Diabetes101.5 ± 39.1 pg/mL
Prostaglandin E₂ (PGE₂) ** Bronchoalveolar Lavage FluidAspirin-tolerant AsthmaticsElevated
Thromboxane B₂ (TXB₂) **Bronchoalveolar Lavage FluidAspirin-tolerant AsthmaticsElevated

Note: This table presents a selection of available data. Concentrations can vary significantly based on the specific assay, patient population, and sample handling procedures.[12][13][14][15]

Experimental Protocols

Quantification of Eicosanoids in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the analysis of eicosanoids in plasma or serum.

a. Sample Preparation (Solid Phase Extraction - SPE)

  • Immediately after collection, add a cyclooxygenase inhibitor (e.g., indomethacin (B1671933) at 10-15 µM) to 1 mL of plasma or serum to prevent ex vivo eicosanoid generation.[11]

  • Add 10 µL of an internal standard mixture containing deuterated eicosanoid standards.[11]

  • Condition a C18 SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.[16]

  • Acidify the sample to pH ~3.5 with 2M hydrochloric acid.

  • Load the acidified sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol.[16]

  • Elute the eicosanoids with 1 mL of methanol.[16]

  • Dry the eluate under a stream of nitrogen or using a centrifugal vacuum concentrator.[11]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water-acetonitrile-formic acid [63:37:0.02; v/v/v]) for LC-MS/MS analysis.[16]

b. Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 250 mm).[16]

  • Mobile Phase A: Water with 0.02% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v).[16]

  • Flow Rate: 300 µL/min.[16]

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the eicosanoids based on their polarity.

c. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for each eicosanoid and its corresponding deuterated internal standard are monitored.

Cyclooxygenase (COX) Activity Assay using an Oxygen Electrode

This method measures the consumption of oxygen during the conversion of arachidonic acid to PGG2 by COX enzymes.[17]

a. Reagents and Equipment

  • Clark-type oxygen electrode and chamber.

  • Purified COX-1 or COX-2 enzyme, or cell/tissue homogenate.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Hematin (co-factor).

  • L-epinephrine (co-factor).

  • Arachidonic acid (substrate).

  • COX inhibitors (for specificity testing, e.g., SC-560 for COX-1, celecoxib (B62257) for COX-2).

b. Procedure

  • Calibrate the oxygen electrode with air-saturated and deoxygenated buffer.

  • In the oxygen electrode chamber, mix the assay buffer, hematin, and L-epinephrine.

  • Add the COX enzyme preparation and allow it to equilibrate for 2 minutes at 37°C.

  • To test for inhibition, add the inhibitor and pre-incubate for 10 minutes at 37°C.[18]

  • Initiate the reaction by adding a known concentration of arachidonic acid.

  • Record the rate of oxygen consumption over time. The initial linear rate is proportional to the COX activity.

  • Calculate the specific activity as nmol of O₂ consumed per minute per mg of protein.

Lipoxygenase (LOX) Activity Assay (Spectrophotometric)

This assay measures the formation of conjugated dienes, a product of the lipoxygenase reaction, which absorb light at 234 nm.[19][20]

a. Reagents

  • Sodium phosphate (B84403) buffer (50.0 mM, pH 6.0).[20]

  • Linoleic acid or arachidonic acid (substrate).

  • Enzyme extract (cell or tissue homogenate).

  • Spectrophotometer capable of measuring absorbance at 234 nm.

b. Procedure

  • Prepare a stock solution of the fatty acid substrate (e.g., 10 mM sodium linoleate).[20]

  • In a quartz cuvette, mix the phosphate buffer and the substrate solution.

  • Place the cuvette in the spectrophotometer and zero the absorbance at 234 nm.

  • Initiate the reaction by adding the enzyme extract to the cuvette and mix quickly.

  • Monitor the increase in absorbance at 234 nm for a set period (e.g., 120 seconds).[19]

  • The initial rate of increase in absorbance is proportional to the lipoxygenase activity.

  • Calculate the enzyme activity using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹cm⁻¹ for linoleic acid hydroperoxide).

Conclusion

The eicosanoid synthesis pathways represent a complex and highly regulated network of bioactive lipid mediators that are integral to a multitude of physiological and pathophysiological processes. A thorough understanding of the enzymes, substrates, and products of the COX, LOX, and CYP450 pathways is essential for researchers and drug development professionals seeking to modulate these systems for therapeutic benefit. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for investigating the intricate role of eicosanoids in health and disease. The continued development of sensitive analytical techniques, such as LC-MS/MS, will undoubtedly lead to further discoveries and the identification of novel therapeutic targets within these critical signaling cascades.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (7Z,10Z,13Z)-Docosatrienoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of a (7Z,10Z,13Z)-Docosatrienoyl-CoA standard, a crucial molecule for research in lipid metabolism and drug development. Due to the limited commercial availability of the precursor, (7Z,10Z,13Z)-Docosatrienoic acid, this guide presents a plausible synthetic route for its preparation. Subsequently, two robust methods for the conversion of the free fatty acid to its Coenzyme A (CoA) thioester are detailed: a chemical synthesis via an N-Hydroxysuccinimide (NHS) ester intermediate and an enzymatic synthesis utilizing an acyl-CoA synthetase. These protocols are designed to be accessible to researchers with a background in organic chemistry and biochemistry.

Introduction

Long-chain polyunsaturated fatty acyl-CoAs (LC-PUFA-CoAs) are pivotal intermediates in a myriad of metabolic pathways, including beta-oxidation, triglyceride and phospholipid synthesis, and the production of signaling molecules. The specific isomer, this compound, is of significant interest for studying the substrate specificity of enzymes involved in lipid metabolism and for investigating its potential role in cellular signaling cascades. The provision of a reliable synthetic standard is essential for accurate quantification in metabolomics studies and for elucidating its biological functions.

This guide offers comprehensive protocols, expected outcomes, and troubleshooting advice to facilitate the in-house preparation of this important research compound.

Synthesis of (7Z,10Z,13Z)-Docosatrienoic Acid

As the direct commercial availability of (7Z,10Z,13Z)-docosatrienoic acid is limited, a synthetic approach is often necessary. The following is a conceptual synthetic scheme based on established methods for synthesizing polyunsaturated fatty acids. This multi-step synthesis requires expertise in organic chemistry.

Conceptual Synthetic Pathway:

A plausible route involves the coupling of key building blocks to construct the 22-carbon chain with the required cis-double bonds at the Δ7, Δ10, and Δ13 positions. This can be achieved through a series of steps typically involving the protection of functional groups, acetylenic coupling reactions (e.g., Sonogashira or Cadiot-Chodkiewicz coupling), and stereoselective reduction of the resulting alkynes to Z-alkenes (e.g., using Lindlar's catalyst).

Chemical Synthesis of this compound via NHS Ester

This method involves the activation of the carboxylic acid group of the fatty acid with N-hydroxysuccinimide, followed by reaction with Coenzyme A.

Experimental Workflow:

FA (7Z,10Z,13Z)-Docosatrienoic Acid Activation Activation with NHS and DCC/EDC FA->Activation NHS_ester Docosatrienoyl-NHS ester Activation->NHS_ester Reaction_CoA Reaction with Coenzyme A NHS_ester->Reaction_CoA Purification Purification by HPLC Reaction_CoA->Purification Final_Product This compound Purification->Final_Product FA (7Z,10Z,13Z)-Docosatrienoic Acid Incubation Incubation with Acyl-CoA Synthetase, ATP, CoA, Mg2+ FA->Incubation Reaction_Mix Reaction Mixture Incubation->Reaction_Mix Quenching Reaction Quenching Reaction_Mix->Quenching Purification Purification by HPLC or SPE Quenching->Purification Final_Product This compound Purification->Final_Product FA (7Z,10Z,13Z)-Docosatrienoic Acid ACSL Acyl-CoA Synthetase (ATP, CoA, Mg2+) FA->ACSL Acyl_CoA This compound Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation TAG_PL_synthesis Triglyceride & Phospholipid Synthesis Acyl_CoA->TAG_PL_synthesis Signaling_Molecules Synthesis of Signaling Molecules Acyl_CoA->Signaling_Molecules ACSL->Acyl_CoA

Application Notes and Protocols for Measuring (7Z,10Z,13Z)-Docosatrienoyl-CoA in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(7Z,10Z,13Z)-Docosatrienoyl-CoA is the activated form of docosatrienoic acid (DTA), a very-long-chain omega-3 polyunsaturated fatty acid. Emerging research suggests that DTA possesses anti-inflammatory and anti-tumor properties, making its downstream metabolites, such as this compound, of significant interest in cellular metabolism and drug development.[1] This document provides detailed application notes and protocols for the extraction, and quantification of this compound in cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Acyl-CoA SpeciesCell LineConcentration (pmol/mg protein)Reference
Palmitoyl-CoA (C16:0)MCF7~12[2]
RAW264.7~4[2]
Stearoyl-CoA (C18:0)MCF7-[2]
RAW264.7-[2]
Oleoyl-CoA (C18:1)MCF7-
RAW264.7-
Myristoyl-CoA (C14:0)MCF7-[3]
RAW264.7~2.5[2]

Note: The concentration of specific acyl-CoAs can vary significantly depending on the cell type, culture conditions, and metabolic state.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is designed for the efficient extraction of acyl-CoAs from both adherent and suspension cells while minimizing degradation.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-20°C) extraction solvent: Acetonitrile/Methanol (B129727)/Water (2:2:1, v/v/v)[4]

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not present in the sample.

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL, pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Quenching:

    • Adherent Cells: Aspirate the culture medium. Wash the cells twice with ice-cold PBS. Immediately add 1 mL of pre-chilled extraction solvent per 107 cells directly to the plate. Scrape the cells and collect the lysate.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in 1 mL of pre-chilled extraction solvent per 107 cells.

  • Internal Standard Spiking: Add the internal standard (e.g., Heptadecanoyl-CoA to a final concentration of 100-500 nM) to the cell lysate/extraction solvent mixture.

  • Lysis and Protein Precipitation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 30 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[2]

Protocol 2: LC-MS/MS Quantification of this compound

This protocol outlines the parameters for the analysis of this compound using a triple quadrupole mass spectrometer.

Instrumentation and Columns:

  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Parameters:

Acyl-CoAs typically fragment in a characteristic manner, with a neutral loss of the 3'-phospho-AMP-5'-diphosphate moiety (507.0 Da) in positive ion mode.[1] The Multiple Reaction Monitoring (MRM) transition for this compound can be determined based on its molecular weight.

  • Molecular Formula of (7Z,10Z,13Z)-Docosatrienoic Acid: C22H38O2

  • Molecular Weight of (7Z,10Z,13Z)-Docosatrienoic Acid: 334.5 g/mol

  • Molecular Formula of Coenzyme A: C21H36N7O16P3S

  • Molecular Weight of Coenzyme A: 767.5 g/mol

  • Molecular Weight of this compound: (334.5 + 767.5 - 18.02) = 1084.0 g/mol

  • Precursor Ion ([M+H]+): m/z 1085.0

CompoundPrecursor Ion (Q1) [M+H]+Product Ion (Q3)Collision Energy (eV)
This compound1085.0578.0 ([M+H-507]+)35-45 (optimization recommended)
Heptadecanoyl-CoA (IS)1028.8521.8 ([M+H-507]+)35-45 (optimization recommended)

Data Analysis:

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of this compound standard.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

This compound is synthesized from its corresponding fatty acid, (7Z,10Z,13Z)-docosatrienoic acid (DTA), which is produced through the elongation of eicosatrienoic acid (ETA). This process is catalyzed by fatty acid elongase enzymes. The resulting DTA is then activated to its CoA thioester by an acyl-CoA synthetase.

Eicosatrienoic Acid (ETA) Eicosatrienoic Acid (ETA) Fatty Acid Elongase Fatty Acid Elongase Eicosatrienoic Acid (ETA)->Fatty Acid Elongase (7Z,10Z,13Z)-Docosatrienoic Acid (DTA) (7Z,10Z,13Z)-Docosatrienoic Acid (DTA) Fatty Acid Elongase->(7Z,10Z,13Z)-Docosatrienoic Acid (DTA) Acyl-CoA Synthetase Acyl-CoA Synthetase (7Z,10Z,13Z)-Docosatrienoic Acid (DTA)->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound

Caption: Biosynthesis of this compound.

Experimental Workflow for Quantification

The overall workflow for the quantification of this compound in cells involves several key steps from sample preparation to data analysis.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Cell_Culture Cell Culture (Adherent or Suspension) Harvesting Harvesting and Washing (Ice-cold PBS) Cell_Culture->Harvesting Extraction Acyl-CoA Extraction (ACN/MeOH/H2O + IS) Harvesting->Extraction Drying_Reconstitution Drying and Reconstitution Extraction->Drying_Reconstitution LC_Separation LC Separation (C18 Reversed-Phase) Drying_Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Standard Curve) Peak_Integration->Quantification

Caption: Experimental workflow for quantification.

Potential Signaling Roles of this compound

The parent fatty acid, DTA, has been shown to have anti-inflammatory effects.[1] This suggests that this compound may be involved in downstream signaling pathways that modulate inflammation. One potential mechanism is through its incorporation into complex lipids, which can alter membrane composition and fluidity, thereby affecting the activity of membrane-bound signaling proteins. Additionally, it may serve as a precursor for the synthesis of novel bioactive lipid mediators.

cluster_membrane Membrane Modification cluster_mediators Lipid Mediator Synthesis DTA_CoA This compound Incorp_Lipids Incorporation into Phospholipids/Triglycerides DTA_CoA->Incorp_Lipids Enzymatic_Conversion Enzymatic Conversion (e.g., LOX, COX, CYP) DTA_CoA->Enzymatic_Conversion Alter_Membrane Altered Membrane Properties Incorp_Lipids->Alter_Membrane Modulate_Proteins Modulation of Membrane Proteins Alter_Membrane->Modulate_Proteins Cellular_Response Anti-inflammatory Response Modulate_Proteins->Cellular_Response Bioactive_Mediators Novel Bioactive Lipid Mediators Enzymatic_Conversion->Bioactive_Mediators Bioactive_Mediators->Cellular_Response

Caption: Potential signaling roles of the molecule.

References

Application Note: Quantitative Analysis of (7Z,10Z,13Z)-Docosatrienoyl-CoA using a Robust LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (7Z,10Z,13Z)-Docosatrienoyl-CoA, an omega-3 very long-chain polyunsaturated fatty acyl-CoA. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for various biological matrices.

Introduction

This compound is a key intermediate in the metabolism of very long-chain polyunsaturated fatty acids (VLCPUFAs). As an omega-3 fatty acyl-CoA, it is involved in pathways that produce bioactive lipid mediators with potential anti-inflammatory and anti-tumor properties.[1] Accurate quantification of this analyte is crucial for understanding its physiological and pathological roles. LC-MS/MS offers the high sensitivity and specificity required for the reliable determination of low-abundance acyl-CoAs in complex biological samples.[2] This method utilizes reversed-phase chromatography for separation and multiple reaction monitoring (MRM) for detection, ensuring precise and accurate quantification.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

experimental_workflow sample Biological Sample (Tissue, Cells) extraction Solid-Phase Extraction (SPE) sample->extraction Homogenization separation LC Separation (C18 Column) extraction->separation Elution & Reconstitution ionization Electrospray Ionization (ESI+) separation->ionization Gradient Elution detection Tandem Mass Spectrometry (MRM Mode) ionization->detection Ion Transfer analysis Data Analysis & Quantification detection->analysis Signal Processing

Experimental workflow for LC-MS/MS analysis.

Detailed Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.

Materials:

  • Biological tissue or cell pellets

  • Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA

  • Extraction Buffer: 50 mM ammonium (B1175870) formate (B1220265) (pH 6.3)

  • Methanol

  • Acetonitrile

  • Nitrogen gas supply

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 silica-based)

Procedure:

  • Homogenize approximately 40 mg of frozen tissue or a cell pellet in ice-cold extraction buffer.

  • Spike the homogenate with the internal standard solution.

  • Pre-activate the SPE cartridge with 3 mL of methanol, followed by equilibration with 3 mL of extraction buffer.

  • Load the sample homogenate onto the SPE cartridge.

  • Wash the cartridge with 3 mL of extraction buffer.

  • Elute the acyl-CoAs with the following sequence:

    • 3 mL of 1:1 (v/v) 50 mM ammonium formate (pH 6.3) and methanol.

    • 3 mL of 1:3 (v/v) 50 mM ammonium formate (pH 6.3) and methanol.

    • 3 mL of methanol.

  • Combine the eluates and dry the sample under a stream of nitrogen gas.

  • Store the dried residue at -80°C until LC-MS/MS analysis.

  • Reconstitute the dried sample in an appropriate volume (e.g., 100 µL) of the initial mobile phase A before injection.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[3]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40°C.

  • Injection Volume: 5-20 µL.

  • Gradient Elution:

    • Start with a low percentage of mobile phase B and gradually increase to elute the long-chain acyl-CoAs. A typical gradient might be:

      • 0-2 min: 20% B

      • 2-10 min: ramp to 90% B

      • 10-15 min: hold at 90% B

      • 15.1-20 min: return to 20% B for re-equilibration.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.20 kV.[4]

  • Source Temperature: 120°C.[4]

  • Desolvation Temperature: 500°C.[4]

  • Collision Gas: Argon.

MRM Transitions: For the analysis of acyl-CoAs, a characteristic neutral loss of 507 Da is often monitored, corresponding to the loss of the 3'-phospho-ADP moiety.[5][6] The precursor ion will be the [M+H]+ of this compound.

  • Precursor Ion (Q1): To be determined based on the exact mass of this compound.

  • Product Ion (Q3): [Precursor Ion - 507.0]+.

  • Internal Standard: MRM transition for the chosen internal standard (e.g., Heptadecanoyl-CoA).

Quantitative Data Summary

The following table presents representative quantitative data for long-chain acyl-CoAs from published methods. Note: These values are provided as an example and should be determined specifically for this compound during method validation.

Analyte (Example)Limit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Reference
Palmitoyl-CoA (C16:0)~ 1.0 nM~ 3.0 nM> 0.99[1]
Oleoyl-CoA (C18:1)~ 0.5 nM~ 1.5 nM> 0.99[1]
Stearoyl-CoA (C18:0)~ 0.8 nM~ 2.5 nM> 0.99[1]

Metabolic Pathway of this compound

This compound is synthesized through the elongation and desaturation of dietary essential fatty acids. The primary pathway involves the conversion of α-linolenic acid (ALA), an omega-3 fatty acid.

signaling_pathway cluster_omega3 Omega-3 Pathway cluster_omega6 Omega-6 Pathway (Alternative) ALA α-Linolenic Acid (ALA) (18:3, n-3) ETA Eicosatrienoic Acid (ETA) (20:3, n-3) ALA->ETA Elongase DTA (7Z,10Z,13Z)-Docosatrienoic Acid (22:3, n-3) ETA->DTA Elongase DTA_CoA This compound DTA->DTA_CoA Acyl-CoA Synthetase LA Linoleic Acid (LA) (18:2, n-6) LA->ALA ω3-Desaturase EDA Eicosadienoic Acid (EDA) (20:2, n-6) LA->EDA Elongase EDA->ETA ω3-Desaturase DDA Docosadienoic Acid (DDA) (22:2, n-6) EDA->DDA Elongase Bioactive Lipid Mediators Bioactive Lipid Mediators DTA_CoA->Bioactive Lipid Mediators Further Metabolism

Biosynthesis of this compound.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection can be readily implemented in a research or drug development setting. The high sensitivity and specificity of this method will facilitate a deeper understanding of the role of this very long-chain polyunsaturated fatty acyl-CoA in various biological processes.

References

Application Notes and Protocols for the Quantification of (7Z,10Z,13Z)-Docosatrienoyl-CoA in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7Z,10Z,13Z)-Docosatrienoyl-CoA is a long-chain polyunsaturated fatty acyl-coenzyme A (LCPUFA-CoA) molecule. LCPUFA-CoAs are critical intermediates in lipid metabolism, serving as substrates for energy production through beta-oxidation, storage in complex lipids like triglycerides and phospholipids, and precursors for the synthesis of signaling molecules. The accurate quantification of specific LCPUFA-CoA species, such as this compound, in various tissues is essential for understanding their physiological roles and their alterations in disease states. This document provides detailed protocols for the extraction, purification, and quantification of this compound from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biosynthetic Pathway of Docosatrienoyl-CoA

Docosatrienoyl-CoA is synthesized from the essential fatty acids, linoleic acid (an omega-6 fatty acid) and α-linolenic acid (an omega-3 fatty acid), through a series of elongation and desaturation steps. The specific isomer (7Z,10Z,13Z) is derived from the elongation of shorter chain polyunsaturated fatty acids. Understanding this pathway is crucial for contextualizing its metabolic significance.

cluster_omega6 Omega-6 Pathway cluster_omega3 Omega-3 Pathway Linoleic_Acid Linoleic Acid (18:2n-6) Eicosadienoic_Acid Eicosadienoic Acid (20:2n-6) Linoleic_Acid->Eicosadienoic_Acid Elongase Docosadienoic_Acid Docosadienoic Acid (22:2n-6) Eicosadienoic_Acid->Docosadienoic_Acid Elongase Docosatrienoyl_CoA_omega6 This compound Docosadienoic_Acid->Docosatrienoyl_CoA_omega6 Desaturase, Acyl-CoA Synthetase ALA α-Linolenic Acid (18:3n-3) Eicosatrienoic_Acid Eicosatrienoic Acid (20:3n-3) ALA->Eicosatrienoic_Acid Elongase Docosatrienoic_Acid Docosatrienoic Acid (22:3n-3) Eicosatrienoic_Acid->Docosatrienoic_Acid Elongase Docosatrienoyl_CoA_omega3 Docosatrienoyl-CoA isomer Docosatrienoic_Acid->Docosatrienoyl_CoA_omega3 Acyl-CoA Synthetase Tissue_Collection 1. Tissue Collection (Snap-freeze in liquid N2) Homogenization 2. Homogenization (in ice-cold buffer) Tissue_Collection->Homogenization Extraction 3. Acyl-CoA Extraction (Organic Solvent) Homogenization->Extraction SPE 4. Solid-Phase Extraction (Purification) Extraction->SPE LCMS 5. LC-MS/MS Analysis (Quantification) SPE->LCMS Data_Analysis 6. Data Analysis (Concentration Calculation) LCMS->Data_Analysis

References

Application Notes and Protocols for the Extraction of Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acyl-Coenzyme A (LC-CoA) are crucial metabolic intermediates synthesized from long-chain fatty acids. They are central players in cellular energy metabolism, lipid biosynthesis, and signaling pathways. The accurate quantification of LC-CoAs in biological samples such as tissues and cells is vital for understanding metabolic processes in both health and disease, including metabolic disorders like type 2 diabetes and in the context of drug development. The inherent low abundance and chemical properties of these molecules present analytical challenges, necessitating robust and efficient extraction protocols. This document provides detailed protocols for the extraction of LCF-CoAs from tissues and cultured cells, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Data Presentation: Comparative Recovery of Long-Chain Fatty Acyl-CoAs

The efficiency of LC-CoA extraction is highly dependent on the chosen method, the specific acyl-CoA species, and the sample matrix. The following table summarizes reported recovery rates for various long-chain fatty acyl-CoAs using different extraction methodologies, providing a comparative overview to aid in method selection.

Extraction MethodTissue/Cell TypeAcyl-CoA SpeciesReported Recovery Rate (%)Reference
Solvent Extraction with SPERat LiverOleoyl-CoA (C18:1)85-90%[1]
Solvent Extraction with SPERat LiverPalmitoyl-CoA (C16:0)85-90%[1]
Solvent Extraction with SPERat LiverArachidonyl-CoA (C20:4)83-88%[1]
Modified Solvent Extraction with SPERat Heart, Kidney, MuscleVarious LC-CoAs70-80%[2]
Solvent Extraction with SPERat LiverVarious Acyl-CoAs93-104%[3][4]
Solid-Phase ExtractionNot SpecifiedPalmitoyl-CoA (C16:0)70-80%[1]

Experimental Protocols

Two primary protocols are presented below: a comprehensive method for tissue samples involving solvent extraction followed by solid-phase extraction (SPE) for cleanup and concentration, and a streamlined protocol for cultured cells.

Protocol 1: Extraction of Long-Chain Fatty Acyl-CoAs from Tissues

This protocol is adapted from established methods and is suitable for a variety of tissue types, yielding high recovery and purity of LC-CoAs for LC-MS analysis.[1][2][4]

Materials and Reagents:
  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN)

  • Isopropanol (B130326)

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns (e.g., 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel)

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge capable of 4°C operation

  • Nitrogen evaporator

Procedure:
  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue thoroughly on ice.

    • Add 2.0 mL of isopropanol and homogenize again.[2]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 4.0 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4.

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.

    • Carefully collect the upper organic phase, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with 3 mL of methanol.

    • Equilibration: Equilibrate the column with 3 mL of water.

    • Loading: Load the collected supernatant from the solvent extraction step onto the SPE column.

    • Washing: Wash the column first with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.

    • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your LC-MS analysis (e.g., 50% methanol).

Extraction_Workflow_Tissue cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps tissue 1. Frozen Tissue (50-100 mg) homogenize 2. Homogenization (KH2PO4 Buffer + Isopropanol) tissue->homogenize add_solvents 3. Add ACN & (NH4)2SO4 homogenize->add_solvents vortex 4. Vortex add_solvents->vortex centrifuge 5. Centrifuge vortex->centrifuge collect 6. Collect Supernatant centrifuge->collect condition 7. Condition Column (Methanol) load 9. Load Sample collect->load equilibrate 8. Equilibrate Column (Water) condition->equilibrate equilibrate->load wash 10. Wash Column (Formic Acid, Methanol) load->wash elute 11. Elute Acyl-CoAs (NH4OH) wash->elute dry 12. Dry Down (Nitrogen) elute->dry reconstitute 13. Reconstitute dry->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Experimental workflow for long-chain acyl-CoA extraction from tissue.

Protocol 2: Extraction of Long-Chain Fatty Acyl-CoAs from Cultured Cells

This protocol is a streamlined method for the extraction of acyl-CoAs from both adherent and suspension cell cultures, optimized for smaller sample sizes.

Materials and Reagents:
  • Cultured mammalian cells (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol, ice-cold

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, 1.5 mL or 2 mL

  • Centrifuge capable of 4°C operation and >12,000 x g

  • Vacuum concentrator or nitrogen evaporator

Procedure:
  • Cell Harvesting and Washing:

    • For adherent cells:

      • Aspirate the culture medium.

      • Wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells:

      • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

      • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

  • Metabolite Extraction:

    • Add a pre-chilled solution of 80% methanol containing the internal standard directly to the washed cells.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

    • For suspension cells: Resuspend the cell pellet in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

  • Clarification of Lysate:

    • Centrifuge the lysate at >12,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Sample Concentration:

    • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).

Extraction_Workflow_Cells cluster_harvest Cell Harvesting cluster_extraction Metabolite Extraction cluster_clarify Lysate Clarification cluster_final Final Steps cells 1. Cultured Cells (Adherent or Suspension) wash 2. Wash with ice-cold PBS cells->wash add_methanol 3. Add 80% Methanol + Internal Standard wash->add_methanol vortex_incubate 4. Vortex & Incubate add_methanol->vortex_incubate centrifuge 5. Centrifuge (>12,000 x g) vortex_incubate->centrifuge collect 6. Collect Supernatant centrifuge->collect dry 7. Dry Down collect->dry reconstitute 8. Reconstitute dry->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Experimental workflow for long-chain acyl-CoA extraction from cells.

Signaling and Metabolic Context

Long-chain fatty acyl-CoAs do not exist in isolation; they are integral to a complex network of metabolic pathways. Their synthesis and degradation are tightly regulated, and their levels can influence cellular signaling.

Metabolic_Pathway FFA Long-Chain Fatty Acids AcylCoA Long-Chain Acyl-CoAs FFA->AcylCoA Acyl-CoA Synthetase BetaOx β-Oxidation AcylCoA->BetaOx TAG Triacylglycerols (Lipid Storage) AcylCoA->TAG PL Phospholipids (Membrane Synthesis) AcylCoA->PL Signaling Signaling Pathways AcylCoA->Signaling Energy Energy (ATP) BetaOx->Energy

Caption: Simplified metabolic fate of long-chain fatty acyl-CoAs.

References

Application Notes and Protocols for (7Z,10Z,13Z)-Docosatrienoyl-CoA In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays utilizing (7Z,10Z,13Z)-Docosatrienoyl-CoA, a key intermediate in the metabolism of very-long-chain polyunsaturated fatty acids. The provided methodologies are intended to serve as a foundational guide for investigating enzyme activity, screening for inhibitors, and elucidating the role of this compound in various signaling pathways.

This compound , a derivative of docosatrienoic acid (DTA), is an omega-3 fatty acid with emerging biological significance. As an activated form of DTA, it serves as a substrate for various enzymes involved in lipid metabolism and signaling. Research suggests the involvement of DTA in processes such as the inhibition of melanogenesis and potential anti-inflammatory and anticoagulant activities, possibly through modulation of the NF-κB pathway[1][2]. Understanding the enzymatic conversion and downstream effects of this compound is crucial for developing novel therapeutics targeting these pathways.

Data Presentation

Table 1: Example Enzyme Kinetic Data for Acyl-CoA Synthetase with (7Z,10Z,13Z)-Docosatrienoic Acid
SubstrateKm (µM)Vmax (nmol/min/mg)Enzyme Source
(7Z,10Z,13Z)-Docosatrienoic Acid8.5150Recombinant Human ACSL4
Arachidonic Acid5.2210Recombinant Human ACSL4
Eicosapentaenoic Acid7.1185Recombinant Human ACSL4
Docosahexaenoic Acid6.8170Recombinant Human ACSL4

Note: The data presented in this table are hypothetical examples based on typical values for long-chain fatty acyl-CoA synthetases and are intended for illustrative purposes.

Table 2: Inhibitor Effects on this compound Metabolism
InhibitorTarget EnzymeIC50 (µM)Assay Type
Compound XAcyl-CoA Oxidase 1 (ACOX1)2.5Fluorometric Assay
Compound YStearoyl-CoA Desaturase (SCD1)10.8Radiometric Assay
Compound ZElongase of Very Long Chain Fatty Acids 5 (ELOVL5)5.2Mass Spectrometry Assay

Note: The data presented in this table are hypothetical examples for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay using (7Z,10Z,13Z)-Docosatrienoic Acid

This protocol is adapted from methodologies for measuring long-chain fatty acyl-CoA synthetase (ACSL) activity and is designed to quantify the conversion of (7Z,10Z,13Z)-docosatrienoic acid to its CoA derivative[3]. The assay is based on the use of a radiolabeled fatty acid.

Materials:

  • (7Z,10Z,13Z)-[1-¹⁴C]Docosatrienoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Bovine Serum Albumin (BSA), fatty acid-free

  • HEPES buffer (pH 7.4)

  • Enzyme source (e.g., purified recombinant ACSL, cell lysate)

  • Dole's reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1)

  • Heptane

  • Scintillation cocktail

  • Scintillation vials

Procedure:

  • Substrate Preparation: Prepare a stock solution of (7Z,10Z,13Z)-[1-¹⁴C]Docosatrienoic acid complexed with BSA in HEPES buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, ATP, MgCl₂, and CoA.

  • Enzyme Addition: Add the enzyme source to the reaction mixture. For negative controls, use heat-inactivated enzyme or a buffer blank.

  • Initiation of Reaction: Start the reaction by adding the (7Z,10Z,13Z)-[1-¹⁴C]Docosatrienoic acid-BSA complex to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Termination of Reaction: Stop the reaction by adding Dole's reagent.

  • Phase Separation: Add heptane and water to the mixture and vortex thoroughly. Centrifuge to separate the aqueous and organic phases. The unreacted [¹⁴C]fatty acid will be in the upper organic phase, while the [¹⁴C]acyl-CoA will be in the lower aqueous phase.

  • Quantification: Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the amount of this compound formed based on the specific activity of the radiolabeled substrate.

Protocol 2: Fluorometric Assay for Enzymes Utilizing this compound

This protocol describes a general approach for a coupled-enzyme fluorometric assay to measure the activity of an enzyme that uses this compound as a substrate, for instance, an acyl-CoA oxidase. The principle is based on the detection of H₂O₂ produced during the oxidation of the acyl-CoA.

Materials:

  • This compound (available from suppliers like MedchemExpress for research use)[4]

  • Enzyme source (e.g., purified recombinant enzyme, mitochondrial or peroxisomal fractions)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or another suitable fluorogenic substrate for HRP)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of this compound, HRP, and Amplex Red in potassium phosphate buffer.

  • Reaction Setup: In each well of the 96-well microplate, add the enzyme source.

  • Assay Cocktail Addition: Prepare an assay cocktail containing HRP and Amplex Red in buffer. Add this cocktail to each well.

  • Initiation of Reaction: Start the reaction by adding the this compound substrate solution to each well.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission for Amplex Red) at multiple time points or as an endpoint reading.

  • Data Analysis: Generate a standard curve using known concentrations of H₂O₂. Calculate the rate of H₂O₂ production, which is proportional to the enzyme activity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Docosatrienoic Acid in Melanogenesis Inhibition

Docosatrienoic acid has been shown to inhibit melanogenesis by suppressing the expression of Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes like tyrosinase[1].

melanogenesis_inhibition DTA (7Z,10Z,13Z)-Docosatrienoic Acid MITF MITF DTA->MITF inhibits expression Tyrosinase Tyrosinase MITF->Tyrosinase activates expression Melanin Melanin Synthesis Tyrosinase->Melanin

DTA-mediated inhibition of melanogenesis.
General Experimental Workflow for an In Vitro Enzyme Assay

The following diagram illustrates a typical workflow for an in vitro enzyme assay to screen for potential inhibitors of an enzyme that metabolizes this compound.

enzyme_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_enzyme Prepare Enzyme Solution mix Combine Enzyme, Inhibitor, and Assay Buffer prep_enzyme->mix prep_substrate Prepare (7Z,10Z,13Z)- Docosatrienoyl-CoA initiate Initiate Reaction with Substrate prep_substrate->initiate prep_inhibitor Prepare Inhibitor Compounds prep_inhibitor->mix mix->initiate incubate Incubate at 37°C initiate->incubate measure Measure Product Formation (e.g., Fluorescence, Radioactivity) incubate->measure analyze Analyze Data (e.g., IC50 determination) measure->analyze

Workflow for enzyme inhibitor screening.
Biosynthesis Pathway of Docosatrienoic Acid

(7Z,10Z,13Z)-Docosatrienoic acid is synthesized from α-linolenic acid (ALA) through a series of elongation and desaturation steps.

DTA_biosynthesis ALA α-Linolenic Acid (ALA, 18:3n-3) Elongase1 Elongase ALA->Elongase1 ETA Eicosatrienoic Acid (ETA, 20:3n-3) Elongase2 Elongase ETA->Elongase2 DTA Docosatrienoic Acid (DTA, 22:3n-3) ACoA Acyl-CoA Synthetase DTA->ACoA DTA_CoA This compound ACoA->DTA_CoA Elongase1->ETA Elongase2->DTA

Biosynthesis of this compound.

References

Application Notes and Protocols for (7Z,10Z,13Z)-Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7Z,10Z,13Z)-Docosatrienoyl-CoA is a long-chain polyunsaturated fatty acyl-coenzyme A molecule. As an activated form of (7Z,10Z,13Z)-docosatrienoic acid, it is presumed to be an intermediate in various lipid metabolic pathways. Long-chain fatty acyl-CoAs are crucial for energy metabolism, synthesis of complex lipids, and cellular signaling processes.[1] This document provides detailed protocols for the synthesis and analysis of this compound, addressing the limited direct commercial availability of this specific isomer.

Commercial Availability

Direct commercial suppliers for this compound are not readily identifiable. MedchemExpress is a potential source for related compounds, though a direct match for the trienoyl version is not guaranteed. However, the corresponding free fatty acid, (13Z,16Z,19Z)-Docosatrienoic acid, is available from suppliers such as Cayman Chemical.[2] Researchers may need to synthesize the desired CoA ester from the free fatty acid. The following protocols provide a general framework for this synthesis and subsequent analysis.

Key Applications

While specific applications for this compound are not extensively documented, its role can be inferred from the functions of other long-chain polyunsaturated fatty acyl-CoAs. Potential research applications include:

  • Lipid Metabolism Studies: Investigating its role as a substrate or intermediate in fatty acid beta-oxidation and elongation pathways.[1][3]

  • Enzyme Characterization: Serving as a substrate for enzymes involved in lipid metabolism, such as acyl-CoA synthetases and acyltransferases.

  • Lipidomics: Use as a standard for the identification and quantification of this specific acyl-CoA in complex biological samples.[4][5][6][7]

  • Cell Signaling Research: Exploring its potential involvement in cellular signaling cascades regulated by fatty acyl-CoAs.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from its corresponding free fatty acid using a long-chain acyl-CoA synthetase (ACSL).[1]

Materials:

  • (7Z,10Z,13Z)-Docosatrienoic acid

  • Coenzyme A (CoA), lithium salt

  • ATP, disodium (B8443419) salt

  • Long-chain acyl-CoA synthetase (ACSL) (e.g., from Pseudomonas sp. or recombinant human)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Potassium phosphate buffer (100 mM)

    • Triton X-100 (2.5 mM)

    • MgCl₂ (10 mM)

    • DTT (1 mM)

    • CoA (0.5 mM)

    • ATP (5 mM)

    • BSA (0.1 mg/mL)

  • Add Fatty Acid: Add (7Z,10Z,13Z)-Docosatrienoic acid to a final concentration of 100 µM. The fatty acid should be dissolved in a small amount of ethanol (B145695) or DMSO before adding to the reaction mixture to ensure solubility.

  • Initiate the Reaction: Add long-chain acyl-CoA synthetase to a final concentration of 1-5 µg/mL to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the Reaction: Terminate the reaction by adding an equal volume of ice-cold methanol (B129727) or by heating at 95°C for 2 minutes.

  • Purification (Optional): The product can be purified using solid-phase extraction (SPE) with a C18 cartridge.

  • Storage: Store the synthesized this compound at -80°C.

Quantitative Data Summary:

ParameterValue
Final Fatty Acid Conc.100 µM
Final CoA Conc.0.5 mM
Final ATP Conc.5 mM
Incubation Temperature37°C
Incubation Time30-60 min
Estimated YieldDependent on enzyme activity
Protocol 2: Analysis of this compound by LC-MS/MS

This protocol provides a general method for the detection and quantification of long-chain fatty acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10]

Materials and Equipment:

  • Synthesized this compound

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Formic acid

  • C18 reversed-phase HPLC column

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation: Dilute the synthesized this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). For biological samples, a solid-phase extraction (SPE) is recommended for purification.[8]

  • LC Separation:

    • Mobile Phase A: Water with 0.1% formic acid or a high pH buffer like 10 mM ammonium hydroxide.[8]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium hydroxide.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 15-20 minutes is typically used to elute long-chain acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be the [M+H]⁺ adduct. A characteristic product ion results from the neutral loss of the phosphopantetheine group (neutral loss of 507 Da).[8]

    • Collision Energy: Optimize the collision energy to obtain the highest intensity for the product ion.

  • Quantification: Create a standard curve using a known concentration of a structurally similar long-chain acyl-CoA standard if a pure standard of this compound is not available.

Quantitative Data Summary:

ParameterValue
LC ColumnC18 reversed-phase
Mobile Phase pHAcidic (formic acid) or Basic (NH₄OH)[8]
Ionization ModeESI+
MS Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion[M+H]⁺
Characteristic Neutral Loss507 Da[8]

Visualizations

experimental_workflow_synthesis cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_post Post-Reaction prep_reagents Prepare Reaction Mixture add_fa Add (7Z,10Z,13Z)-Docosatrienoic Acid prep_reagents->add_fa add_enzyme Initiate with ACSL Enzyme add_fa->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Terminate Reaction incubate->stop_reaction purify Purify (Optional) via SPE stop_reaction->purify store Store at -80°C purify->store

Caption: Workflow for the enzymatic synthesis of this compound.

experimental_workflow_analysis cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection prep_sample Dilute or Extract Sample inject Inject onto C18 Column prep_sample->inject gradient Apply Gradient Elution inject->gradient ionize ESI+ Ionization gradient->ionize mrm MRM Analysis ionize->mrm quantify Quantify Data mrm->quantify

Caption: Workflow for the LC-MS/MS analysis of this compound.

References

Application Notes and Protocols: Stable Isotope Labeling of (7Z,10Z,13Z)-Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7Z,10Z,13Z)-Docosatrienoyl-CoA is a very long-chain acyl-coenzyme A thioester. Very long-chain fatty acids (VLCFAs) and their CoA esters are crucial molecules in various biological processes, including membrane structure, energy metabolism, and cellular signaling. Stable isotope labeling of these molecules provides a powerful tool for tracing their metabolic fate, quantifying their flux through metabolic pathways, and serving as internal standards for mass spectrometry-based quantification. This document provides detailed application notes and protocols for the synthesis and use of stable isotope-labeled this compound.

Applications

Stable isotope-labeled this compound is a valuable tool for a range of research applications, including:

  • Metabolic Flux Analysis: Tracing the incorporation of the labeled acyl-CoA into complex lipids such as phospholipids, triacylglycerols, and cholesterol esters allows for the detailed study of lipid metabolism and dynamics. This is particularly useful in understanding diseases characterized by dysregulated lipid metabolism, such as metabolic syndrome, cardiovascular diseases, and neurological disorders.

  • Internal Standard for Quantitative Mass Spectrometry: Due to its chemical similarity to the endogenous molecule, stable isotope-labeled this compound is an ideal internal standard for accurate quantification of the unlabeled analyte in complex biological matrices.

  • Enzyme Activity Assays: The labeled substrate can be used to measure the activity of enzymes involved in very long-chain fatty acid metabolism, such as acyl-CoA synthetases and acyltransferases.

  • Studying Signaling Pathways: (7Z,10Z,13Z)-Docosatrienoic acid has been shown to inhibit melanogenesis. The labeled CoA ester can be used to investigate the molecular mechanisms underlying this effect, particularly its interaction with signaling pathways regulating pigmentation.

Featured Application: Investigating the Role of this compound in Melanogenesis

Recent studies have highlighted the role of fatty acid metabolism in regulating melanogenesis. Specifically, the transcription factor Sterol Regulatory Element-Binding Protein 1 (SREBF1) has been identified as a key player in this process, influencing the expression of enzymes involved in melanin (B1238610) synthesis. (7Z,10Z,13Z)-Docosatrienoic acid has been shown to inhibit melanogenesis, potentially through the modulation of the Microphthalmia-associated transcription factor (MITF) and Tyrosinase (TYR) axis. The use of stable isotope-labeled this compound can help elucidate the precise mechanisms of this inhibition.

Signaling Pathway: Fatty Acid Metabolism and Melanogenesis

Melanogenesis_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Melanosome Fatty_Acid_Uptake (7Z,10Z,13Z)-Docosatrienoic Acid Transporter Labeled_DTA ¹³C- (7Z,10Z,13Z)-Docosatrienoic Acid Fatty_Acid_Uptake->Labeled_DTA ACSL Acyl-CoA Synthetase Labeled_DTA->ACSL CoA, ATP Labeled_DTA_CoA ¹³C- this compound SREBF1 SREBF1 Labeled_DTA_CoA->SREBF1 Modulates Activity Lipid_Droplets Lipid Droplets Labeled_DTA_CoA->Lipid_Droplets Incorporation ACSL->Labeled_DTA_CoA MITF_Gene MITF Gene SREBF1->MITF_Gene Regulates Transcription MITF MITF Tyrosinase Tyrosinase MITF->Tyrosinase Activates Transcription MITF_Gene->MITF Melanin Melanin Tyrosinase->Melanin Catalyzes Synthesis

Caption: Proposed signaling pathway for the regulation of melanogenesis by this compound.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Stable Isotope-Labeled this compound

This protocol describes the synthesis of ¹³C-labeled this compound from ¹³C-labeled (7Z,10Z,13Z)-Docosatrienoic acid using a long-chain acyl-CoA synthetase.

Materials:

  • ¹³C-labeled (7Z,10Z,13Z)-Docosatrienoic acid

  • Coenzyme A (CoA)

  • ATP

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or recombinant)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Solvents for extraction and purification (e.g., butanol, methanol, chloroform)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Substrate Preparation: Prepare a stock solution of ¹³C-labeled (7Z,10Z,13Z)-Docosatrienoic acid complexed with BSA in potassium phosphate buffer.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the following components in order:

    • Potassium phosphate buffer

    • ATP solution

    • CoA solution

    • MgCl₂ solution

    • DTT solution

    • Triton X-100 solution

    • ¹³C-labeled (7Z,10Z,13Z)-Docosatrienoic acid-BSA complex

  • Enzyme Addition: Initiate the reaction by adding the long-chain acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., citric acid).

  • Extraction and Purification:

    • Extract the labeled acyl-CoA using a butanol/water partition method.

    • Further purify the product using solid-phase extraction (SPE) with a C18 cartridge. Elute with a methanol/water gradient.

  • Quantification and Purity Assessment:

    • Determine the concentration of the synthesized acyl-CoA by measuring the absorbance at 260 nm.

    • Assess the purity using reverse-phase HPLC or LC-MS/MS.

Quantitative Data (Representative):

ParameterValue
Initial Substrate Concentration100 µM
Enzyme Concentration0.1 U/mL
Reaction Time120 min
Yield ~85%
Purity (by HPLC) >95%
Protocol 2: Quantification of this compound in Cell Lysates using LC-MS/MS

This protocol outlines the use of stable isotope-labeled this compound as an internal standard for the quantification of its endogenous counterpart in biological samples.

Materials:

  • Cell culture and lysis reagents

  • Stable isotope-labeled this compound (as internal standard)

  • Acetonitrile

  • Methanol

  • Formic acid

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Harvest and lyse cells.

    • Perform protein quantification (e.g., BCA assay).

    • Spike the cell lysate with a known amount of stable isotope-labeled this compound internal standard.

    • Precipitate proteins with cold acetonitrile.

    • Centrifuge and collect the supernatant.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the analytes using a C18 reverse-phase column with a gradient of water and acetonitrile/methanol containing formic acid.

    • Detect the analytes using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous analyte and the stable isotope-labeled internal standard.

    • Calculate the concentration of the endogenous this compound by comparing the peak area ratio to a standard curve.

LC-MS/MS Parameters (Representative for a C22 Polyunsaturated Acyl-CoA):

ParameterSetting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (90:10) + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition (Endogenous) To be determined empirically
MRM Transition (Labeled IS) To be determined empirically (mass shift corresponding to the number of isotopes)

Experimental Workflow Diagrams

Synthesis and Purification Workflow

Synthesis_Workflow Start Start: Labeled Fatty Acid + CoA + ATP Enzymatic_Reaction Enzymatic Synthesis (Acyl-CoA Synthetase, 37°C) Start->Enzymatic_Reaction Termination Reaction Termination (Acidification) Enzymatic_Reaction->Termination Extraction Liquid-Liquid Extraction (Butanol/Water) Termination->Extraction Purification Solid Phase Extraction (C18 Cartridge) Extraction->Purification Analysis Quantification & Purity Check (UV-Vis, LC-MS/MS) Purification->Analysis End End: Purified Labeled Acyl-CoA Analysis->End Analysis_Workflow Sample_Collection Biological Sample Collection (e.g., Cell Lysate) IS_Spiking Spike with Labeled Internal Standard Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (Cold Acetonitrile) IS_Spiking->Protein_Precipitation Extraction Supernatant Collection & Solvent Evaporation Protein_Precipitation->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Application Note & Protocols: Advanced Analytical Techniques for Acyl-CoA Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, linking the catabolism and anabolism of carbohydrates, fats, and proteins.[1][2] They are central to numerous critical pathways, including the tricarboxylic acid (TCA) cycle, fatty acid β-oxidation, and the biosynthesis of complex lipids and cholesterol.[1][3] Dysregulation of acyl-CoA metabolism is implicated in a variety of diseases, such as metabolic syndrome, diabetes, cancer, and neurodegenerative disorders.[4][5] Consequently, the accurate and comprehensive profiling of the cellular acyl-CoA pool is essential for understanding disease mechanisms, discovering biomarkers, and developing novel therapeutic strategies.[1]

However, the quantitative analysis of acyl-CoAs presents significant analytical challenges due to their low endogenous abundance, inherent instability in aqueous solutions, and structural diversity, ranging from short-chain (e.g., Acetyl-CoA) to very-long-chain species.[5][6][7] This document provides detailed protocols and application notes for the robust profiling of acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the current gold standard for this analysis.

Experimental Workflow for Acyl-CoA Profiling

The overall workflow for acyl-CoA analysis involves several critical steps, from sample collection to data interpretation. Each step must be carefully optimized to ensure data quality and reproducibility.

Acyl_CoA_Workflow Experimental Workflow for LC-MS/MS Based Acyl-CoA Profiling cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest Cell/Tissue Harvesting Quench Metabolic Quenching (e.g., Liquid Nitrogen) Harvest->Quench Extract Extraction with Internal Standards Quench->Extract Purify Solid-Phase Extraction (SPE) (Optional, Method Dependent) Extract->Purify Dry Sample Drying Purify->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation (HILIC or Reversed-Phase) Reconstitute->LC MS Tandem MS Detection (MRM/SRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification vs. Internal Standards Integrate->Quantify Analyze Statistical Analysis & Pathway Interpretation Quantify->Analyze

Caption: A generalized workflow for acyl-CoA profiling.

Detailed Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Mammalian Tissues

This protocol is adapted from methods designed for high recovery and reproducibility from small tissue samples.[8]

Materials:

  • Frozen tissue powder (ground under liquid nitrogen)

  • Ice-cold 100 mM KH2PO4 buffer, pH 4.9

  • 2-Propanol

  • Acetonitrile (ACN)

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • Internal standards (e.g., a mix of odd-chain or stable-isotope labeled acyl-CoAs)

  • Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB or mixed-mode)

  • Glass homogenizer and centrifuge tubes

Procedure:

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue powder in a pre-chilled glass homogenizer. Add 2 mL of ice-cold KH2PO4 buffer containing the internal standard mix. Homogenize thoroughly.[9]

  • Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again. Follow this with the addition of 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.[9]

  • Extraction: Vortex the mixture vigorously for 5 minutes. All steps should be performed on ice to minimize degradation.[9]

  • Phase Separation: Centrifuge the homogenate at ~2,000 x g for 5-10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper phase, which contains the acyl-CoAs, and transfer it to a new tube.[9]

  • Purification (SPE): Condition an SPE column according to the manufacturer's instructions. Dilute the supernatant with an appropriate buffer (e.g., 10 mL of 100 mM KH2PO4, pH 4.9) and load it onto the column.[8][10]

  • Washing & Elution: Wash the column to remove interfering substances. Elute the acyl-CoAs using a suitable solvent, such as 2-propanol or an acetonitrile-based solution.[8]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent compatible with the LC-MS method (e.g., 5% 5-sulfosalicylic acid or 50% methanol).[4][5][11]

Protocol 2: LC-MS/MS Analysis

This protocol describes a general approach for the targeted quantification of a wide range of acyl-CoAs using UHPLC coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column or a HILIC column for separation[12][13][14]

LC Conditions (Example using Reversed-Phase):

  • Mobile Phase A: 10 mM Ammonium Acetate in Water[15]

  • Mobile Phase B: Acetonitrile[15]

  • Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 2% B) and gradually increases to a high percentage (e.g., 95% B) to elute acyl-CoAs of increasing chain length.[15]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40-50°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Scheduled MRM.[13][16][17]

  • MRM Transitions: Acyl-CoAs exhibit a characteristic fragmentation pattern. A common approach is to monitor the neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate (B83284) moiety, or to use specific precursor-to-product ion transitions for each targeted analyte.[13][16]

  • Optimization: Infuse individual acyl-CoA standards to optimize compound-specific parameters like declustering potential (DP) and collision energy (CE) for maximum sensitivity.

Quantitative Data Summary

The sensitivity and performance of LC-MS/MS methods for acyl-CoA analysis have improved significantly. The following table summarizes key quantitative parameters from recent publications.

ParameterShort-Chain Acyl-CoAsMedium/Long-Chain Acyl-CoAsReference
Limit of Detection (LOD) ~1-5 fmol on column~1-5 fmol on column[12]
Limit of Quantification (LOQ) ~16.9 nM~4.2 nM[10]
Recovery 59% - 80% (SSA extraction)70% - 80% (Organic extraction)[4][8]
Precision (Intra-run) < 5%1.2% - 4.4%[13]
Precision (Inter-run) < 10%2.6% - 12.2%[13]

Note: Values are method- and matrix-dependent and should be independently validated.

Metabolic Pathway Context: Fatty Acid β-Oxidation

Acyl-CoAs are central to energy production through the mitochondrial β-oxidation spiral. This pathway sequentially shortens fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2.[18][19][20]

Beta_Oxidation Mitochondrial Fatty Acid β-Oxidation Cycle AcylCoA_n Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ2-Enoyl-CoA AcylCoA_n->EnoylCoA Acyl-CoA Dehydrogenase invis1 AcylCoA_n->invis1 HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase invis3 HydroxyacylCoA->invis3 AcylCoA_n2 Fatty Acyl-CoA (Cn-2) KetoacylCoA->AcylCoA_n2 Thiolase invis4 KetoacylCoA->invis4 AcylCoA_n2->AcylCoA_n Re-enters Cycle AcetylCoA Acetyl-CoA FADH2 FADH2 NADH NADH invis1->FADH2 FAD -> invis2 invis3->NADH NAD+ -> invis4->AcetylCoA CoA ->

Caption: The four core reactions of the β-oxidation spiral.

This pathway is a prime target for drug development in metabolic diseases. Profiling the accumulation or depletion of specific acyl-CoA species can provide direct insights into enzyme function and metabolic flux within this and other related pathways.[21]

References

Application Notes and Protocols for Cell Culture Experiments with (7Z,10Z,13Z)-Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7Z,10Z,13Z)-Docosatrienoyl-CoA is the activated, coenzyme A (CoA) thioester form of (7Z,10Z,13Z)-docosatrienoic acid (DTA), an omega-3 very long-chain polyunsaturated fatty acid (VLCPUFA). While much of the existing research has focused on the administration of the free fatty acid (DTA), the intracellular effects are largely mediated by its acyl-CoA derivative. DTA has demonstrated noteworthy anti-inflammatory, anti-tumor, and antioxidant properties.[1] It is a crucial intermediate in fatty acid metabolism and can influence various cellular signaling pathways. These application notes provide a comprehensive overview of the potential uses of this compound in cell culture experiments and detailed protocols for its application.

Application Notes

This compound is a key metabolic intermediate. Upon entering the cell, free fatty acids like DTA are rapidly converted to their corresponding acyl-CoA esters by acyl-CoA synthetases located on the endoplasmic reticulum and mitochondria.[2][3] This process "traps" the fatty acid within the cell and primes it for various metabolic fates, including incorporation into complex lipids, beta-oxidation for energy, or acting as a signaling molecule. Direct application of the acyl-CoA form may allow for bypassing the fatty acid transport and activation steps, providing a more direct way to study its downstream effects.

Potential Research Applications:

  • Anti-inflammatory Studies: DTA has been shown to decrease the expression of pro-inflammatory cytokines in macrophages.[1] Experiments using this compound could further elucidate the specific intracellular mechanisms of this anti-inflammatory activity, potentially involving pathways that regulate transcription factors such as NF-κB.

  • Cancer Biology: DTA exhibits anti-tumor effects.[1] Research with this compound can be designed to investigate its impact on cancer cell viability, proliferation, apoptosis, and invasion. The effects of the closely related omega-3 fatty acid, docosahexaenoic acid (DHA), on cancer cells, such as inducing apoptosis and inhibiting invasion, suggest similar potential for DTA and its CoA ester.[4][5][6]

  • Dermatology and Pigmentation Studies: DTA has been found to inhibit melanogenesis by downregulating the expression of key enzymes like tyrosinase through the suppression of the microphthalmia-associated transcription factor (MITF).[7] this compound could be used to explore the direct intracellular regulation of these pathways in melanocytes.

  • Metabolic Studies: As an acyl-CoA, this molecule is at the heart of lipid metabolism. It can be used to study fatty acid oxidation, lipid droplet formation, and the synthesis of complex lipids like phospholipids (B1166683) and triglycerides. Its impact on metabolic pathways can be quantified by tracing its metabolism or by measuring changes in the intracellular acyl-CoA pool using techniques like LC-MS/MS.[8][9][10][11]

Data Presentation

Table 1: Illustrative Effects of (7Z,10Z,13Z)-Docosatrienoic Acid (DTA) on Pro-inflammatory Cytokine Expression in Macrophages

TreatmentIL-6 Expression (pg/mL)TNF-α Expression (pg/mL)
Control1500 ± 1202500 ± 200
LPS (100 ng/mL)8500 ± 50012000 ± 800
LPS + DTA (10 µM)4200 ± 3506500 ± 450
LPS + DTA (50 µM)2100 ± 2003200 ± 300

Note: This table presents hypothetical data based on the known anti-inflammatory effects of DTA for illustrative purposes.[1]

Table 2: Illustrative Effects of DTA on Melanogenesis-Related Gene Expression in B16F10 Melanoma Cells

TreatmentTyrosinase mRNA (relative expression)TRP-1 mRNA (relative expression)TRP-2 mRNA (relative expression)
Control1.0 ± 0.11.0 ± 0.11.0 ± 0.1
α-MSH (100 nM)3.5 ± 0.32.8 ± 0.23.1 ± 0.3
α-MSH + DTA (1 µM)2.1 ± 0.21.8 ± 0.152.0 ± 0.2
α-MSH + DTA (5 µM)1.2 ± 0.11.1 ± 0.11.3 ± 0.1

Note: This table is based on published data regarding DTA's effect on melanogenesis-related gene expression for illustrative purposes.[7]

Table 3: Illustrative IC50 Values for DTA in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
ES2Ovarian Cancer~30
MCF-7Breast Cancer~20
A549Lung Cancer>100

Note: IC50 values are hypothetical and based on data for the related fatty acid DHA for illustrative purposes.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Caution: this compound is susceptible to oxidation and hydrolysis. Handle with care, keep on ice, and use freshly prepared solutions.

  • Reconstitution: Reconstitute lyophilized this compound in a suitable buffer, such as sterile phosphate-buffered saline (PBS) or a buffer recommended by the supplier, to create a stock solution (e.g., 1-10 mM). To aid dissolution, gentle vortexing or sonication on ice may be necessary.

  • Complexing with Albumin (Optional but Recommended): To mimic physiological conditions and improve solubility and delivery into cells, complex the acyl-CoA with fatty acid-free bovine serum albumin (BSA).

    • Prepare a sterile stock solution of fatty acid-free BSA (e.g., 10% w/v in PBS).

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve the desired molar ratio (typically 1:1 to 3:1 acyl-CoA to BSA).

    • Incubate at 37°C for 15-30 minutes to allow for complex formation.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Working Solutions: Prepare final working concentrations by diluting the stock solution in the appropriate cell culture medium.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include appropriate controls (vehicle control, BSA-only control if used).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Analysis of Gene Expression by qRT-PCR

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentrations for a specified time (e.g., 6-24 hours).

  • RNA Extraction: Wash the cells with ice-cold PBS and lyse them. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using a suitable master mix and primers for your genes of interest (e.g., IL-6, TNF-α, TYR, TRP-1, TRP-2) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 4: Intracellular Acyl-CoA Extraction and Analysis by LC-MS/MS

  • Cell Harvesting: After treatment with this compound, wash the cells twice with ice-cold PBS.

  • Extraction: Add a cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol:water) to the cell pellet or monolayer. Scrape adherent cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the protein.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis. Analyze the samples using a validated LC-MS/MS method for acyl-CoA quantification.[8][10]

Mandatory Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays prep_coa This compound Reconstitution prep_bsa Complex with BSA (Optional) prep_coa->prep_bsa prep_filter Sterile Filtration prep_bsa->prep_filter treat_cells Treat with Acyl-CoA prep_filter->treat_cells seed_cells Seed Cells in Plates seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability Cell Viability (MTT Assay) incubate->viability gene_expression Gene Expression (qRT-PCR) incubate->gene_expression metabolomics Metabolite Analysis (LC-MS/MS) incubate->metabolomics

Caption: Workflow for cell culture experiments.

signaling_pathway Potential Signaling Pathways cluster_inflammation Inflammation cluster_melanogenesis Melanogenesis cluster_metabolism Lipid Metabolism dta_coa This compound nfkb NF-κB Pathway dta_coa->nfkb mitf MITF dta_coa->mitf ppar PPARs dta_coa->ppar srebp1c SREBP-1c dta_coa->srebp1c cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) nfkb->cytokines inhibition tyrosinase Tyrosinase, TRP-1, TRP-2 mitf->tyrosinase inhibition melanin Melanin Synthesis tyrosinase->melanin inhibition lipogenesis Lipogenic Gene Expression ppar->lipogenesis regulation srebp1c->lipogenesis inhibition

Caption: Potential signaling pathways affected.

logical_relationship Metabolic Fate of DTA dta Extracellular DTA uptake Cellular Uptake dta->uptake int_dta Intracellular DTA uptake->int_dta acs Acyl-CoA Synthetase int_dta->acs dta_coa This compound acs->dta_coa beta_ox β-Oxidation dta_coa->beta_ox complex_lipids Complex Lipid Synthesis (Phospholipids, Triglycerides) dta_coa->complex_lipids signaling Signaling Events dta_coa->signaling

Caption: Cellular uptake and metabolic fate of DTA.

References

Animal Models for Studying (7Z,10Z,13Z)-Docosatrienoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7Z,10Z,13Z)-Docosatrienoyl-CoA is the metabolically activated form of (7Z,10Z,13Z)-docosatrienoic acid, an omega-9 polyunsaturated fatty acid. This particular isomer is of significant interest as it is an elongated form of Mead acid (20:3n-9), a well-established biomarker for essential fatty acid deficiency (EFAD). In states of EFAD, the decreased availability of essential fatty acids, linoleic acid (omega-6) and alpha-linolenic acid (omega-3), leads to the compensatory synthesis of omega-9 fatty acids, including the elongation of oleic acid to Mead acid and subsequently to (7Z,10Z,13Z)-docosatrienoic acid.

The study of this compound and its corresponding fatty acid is crucial for understanding the biochemical and physiological consequences of EFAD. Animal models of EFAD provide a valuable platform to investigate the metabolism, tissue distribution, and potential signaling roles of this molecule. This document provides detailed application notes and protocols for utilizing such models.

Recommended Animal Models

Rodent models, particularly rats and mice, are the most common and well-characterized systems for inducing and studying essential fatty acid deficiency.

  • Rats (Sprague-Dawley, Wistar): Rats are a robust model for studying the metabolic and physiological consequences of EFAD. They exhibit clear biochemical and clinical signs of deficiency over a predictable time course.

  • Mice (C57BL/6, BALB/c): Mice offer the advantage of genetic tractability, allowing for the investigation of specific genes involved in fatty acid metabolism in the context of EFAD.

Application Notes: Inducing Essential Fatty Acid Deficiency

The primary method for inducing EFAD in animal models is through dietary manipulation. The goal is to provide a diet that is devoid of or severely limited in linoleic and alpha-linolenic acids while maintaining adequate nutrition in other aspects.

Key Considerations:

  • Diet Composition: An EFAD diet typically contains hydrogenated coconut oil or safflower oil with high oleic acid content as the primary fat source, as these are low in essential fatty acids.

  • Control Diet: A control diet should be identical to the EFAD diet in all aspects except for the fat source, which should be an oil rich in linoleic and alpha-linolenic acids, such as soybean oil or corn oil.

  • Duration of Deficiency: The time required to induce EFAD varies depending on the species, age, and specific diet composition. Typically, biochemical signs of EFAD can be observed within a few weeks, with clinical signs appearing later.

  • Monitoring: Regular monitoring of the animals' health, body weight, and food intake is essential. Biochemical monitoring of fatty acid profiles in plasma or red blood cells should be performed to confirm the state of deficiency.

Experimental Protocols

Protocol 1: Induction of Essential Fatty Acid Deficiency in Rats

Objective: To induce essential fatty acid deficiency in rats for the study of this compound.

Materials:

  • Male Sprague-Dawley rats (weanling, 3 weeks old)

  • EFAD diet (containing 5-10% hydrogenated coconut oil by weight)

  • Control diet (containing 5-10% soybean oil by weight)

  • Metabolic cages for sample collection

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • Acclimate weanling rats to the animal facility for one week on a standard chow diet.

  • Randomly assign rats to two groups: Control and EFAD.

  • Provide the respective pelleted diets and water ad libitum.

  • Monitor body weight and food intake weekly.

  • After 4-8 weeks on the diets, collect blood samples via tail vein or cardiac puncture for fatty acid analysis.

  • Euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, brain, heart) and flash-freeze in liquid nitrogen for subsequent analysis.

  • Store all samples at -80°C until analysis.

Protocol 2: Fatty Acid Analysis of Tissues by GC-MS

Objective: To quantify the fatty acid composition, including (7Z,10Z,13Z)-docosatrienoic acid, in tissues from control and EFAD rats.

Materials:

  • Frozen tissue samples

  • Internal standard (e.g., C17:0 or a deuterated fatty acid)

  • Chloroform:methanol (2:1, v/v)

  • 0.9% NaCl solution

  • BF3-methanol or HCl-methanol

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., SP-2560)

Procedure:

  • Lipid Extraction (Folch Method): a. Homogenize a known weight of frozen tissue (e.g., 100 mg) in a chloroform:methanol solution. b. Add the internal standard. c. Add 0.9% NaCl solution to create a biphasic system and vortex thoroughly. d. Centrifuge to separate the layers and collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs): a. Add BF3-methanol or HCl-methanol to the dried lipid extract. b. Heat at 100°C for 1-2 hours. c. Cool the sample and add water and hexane to extract the FAMEs. d. Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis: a. Inject the FAMEs onto the GC-MS system. b. Use an appropriate temperature program to separate the FAMEs. c. Identify individual fatty acids based on their retention times and mass spectra compared to known standards. d. Quantify the fatty acids by comparing their peak areas to that of the internal standard.

Data Presentation

The following tables summarize the expected changes in the fatty acid profiles of tissues from animals with essential fatty acid deficiency.

Table 1: Expected Changes in Key Fatty Acid Levels in Liver Phospholipids of EFAD Rats

Fatty AcidAbbreviationExpected Change in EFAD
Linoleic Acid18:2n-6↓↓↓
Arachidonic Acid20:4n-6↓↓
Alpha-Linolenic Acid18:3n-3↓↓↓
Docosahexaenoic Acid22:6n-3↓↓
Oleic Acid18:1n-9↑↑
Mead Acid20:3n-9↑↑↑
(7Z,10Z,13Z)-Docosatrienoic Acid 22:3n-9 ↑↑
Palmitoleic Acid16:1n-7

Arrow direction indicates an increase (↑) or decrease (↓) in the relative abundance of the fatty acid. The number of arrows indicates the expected magnitude of the change.

Table 2: Biochemical Markers of Essential Fatty Acid Deficiency

MarkerCalculationSignificance in EFAD
Triene/Tetraene Ratio[20:3n-9] / [20:4n-6]> 0.2 is indicative of EFAD

Visualization of Key Pathways and Workflows

fatty_acid_metabolism_in_efad cluster_omega9 Omega-9 Pathway (Upregulated in EFAD) cluster_omega6 Omega-6 Pathway (Downregulated in EFAD) oleic_acid Oleic Acid (18:1n-9) eicosadienoic_acid Eicosadienoic Acid (20:2n-9) oleic_acid->eicosadienoic_acid Elongase mead_acid Mead Acid (20:3n-9) eicosadienoic_acid->mead_acid Δ5-Desaturase docosatrienoic_acid (7Z,10Z,13Z)-Docosatrienoic Acid (22:3n-9) mead_acid->docosatrienoic_acid Elongase docosatrienoyl_coa This compound docosatrienoic_acid->docosatrienoyl_coa Acyl-CoA Synthetase linoleic_acid Linoleic Acid (18:2n-6) gla γ-Linolenic Acid (18:3n-6) linoleic_acid->gla Δ6-Desaturase dgla Dihomo-γ-linolenic Acid (20:3n-6) gla->dgla Elongase arachidonic_acid Arachidonic Acid (20:4n-6) dgla->arachidonic_acid Δ5-Desaturase

Caption: Metabolic pathway alterations in Essential Fatty Acid Deficiency.

experimental_workflow start Weanling Rats/Mice diet_assignment Dietary Intervention (Control vs. EFAD Diet) start->diet_assignment monitoring Monitor Body Weight & Food Intake diet_assignment->monitoring sample_collection Sample Collection (Blood, Tissues) monitoring->sample_collection lipid_extraction Lipid Extraction sample_collection->lipid_extraction fame_prep FAME Preparation lipid_extraction->fame_prep gcms_analysis GC-MS Analysis fame_prep->gcms_analysis data_analysis Data Analysis & Interpretation gcms_analysis->data_analysis end Results data_analysis->end

Caption: Experimental workflow for studying EFAD in rodent models.

Signaling Pathways of Interest

Essential fatty acid deficiency leads to significant alterations in cellular signaling, primarily due to the reduced availability of precursors for eicosanoid synthesis (from arachidonic acid) and the accumulation of omega-9 fatty acids.

  • Eicosanoid and Docosanoid Signaling: The decrease in arachidonic acid and docosahexaenoic acid in EFAD leads to reduced production of prostaglandins, leukotrienes, resolvins, and protectins, which are critical mediators of inflammation and its resolution.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their derivatives are natural ligands for PPARs, which are nuclear receptors that regulate lipid and glucose metabolism. The altered fatty acid profile in EFAD can impact PPAR signaling, particularly PPARα in the liver, affecting fatty acid oxidation.

  • Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are transcription factors that control the synthesis of fatty acids and cholesterol. The changes in cellular fatty acid pools during EFAD can influence SREBP activity, contributing to the observed changes in lipid metabolism.

  • Mead Acid Signaling: While not a substrate for cyclooxygenase to the same extent as arachidonic acid, Mead acid can be metabolized by lipoxygenases to form signaling molecules that may have pro-inflammatory effects. The role of its elongated product, (7Z,10Z,13Z)-docosatrienoic acid, in these pathways is an active area of investigation.

signaling_pathways_in_efad cluster_inputs Inputs cluster_changes Biochemical Changes cluster_pathways Affected Signaling Pathways cluster_outcomes Physiological Outcomes efad Essential Fatty Acid Deficiency decreased_aa_dha ↓ Arachidonic Acid (AA) ↓ Docosahexaenoic Acid (DHA) efad->decreased_aa_dha increased_mead_acid ↑ Mead Acid & Elongation Products efad->increased_mead_acid membrane_function Impaired Membrane Function efad->membrane_function eicosanoid_signaling Altered Eicosanoid Signaling decreased_aa_dha->eicosanoid_signaling ppar_signaling Modulated PPAR Signaling decreased_aa_dha->ppar_signaling increased_mead_acid->ppar_signaling srebp_signaling Altered SREBP Activity increased_mead_acid->srebp_signaling inflammation Altered Inflammatory Response eicosanoid_signaling->inflammation lipid_metabolism Dysregulated Lipid Metabolism ppar_signaling->lipid_metabolism srebp_signaling->lipid_metabolism

Caption: Overview of signaling pathways affected by EFAD.

Application Notes and Protocols for the Analysis of (7Z,10Z,13Z)-Docosatrienoyl-CoA Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7Z,10Z,13Z)-Docosatrienoyl-CoA is a long-chain polyunsaturated acyl-coenzyme A molecule. As an activated form of (7Z,10Z,13Z)-docosatrienoic acid, it is presumed to be an intermediate in fatty acid metabolism, potentially playing a role in various cellular processes. The accurate analysis of this and other long-chain acyl-CoAs is crucial for understanding lipid metabolism and its implications in health and disease. These application notes provide an overview of software solutions and detailed protocols for the extraction, quantification, and pathway analysis of this compound.

Recommended Software for Data Analysis

A variety of software platforms are available for the analysis of lipidomics data, including long-chain acyl-CoAs. The choice of software will depend on the specific experimental design, the type of data generated (e.g., LC-MS/MS), and the desired level of analysis.

Table 1: Recommended Software for this compound Data Analysis

SoftwareKey FeaturesVendor/Availability
LipidView™ Automated lipid identification and quantification from MS data, extensive lipid fragment database.[1]SCIEX
Lipostar2 Comprehensive workflow from raw data import to statistical analysis and pathway visualization.[2][3]Waters Corporation
Agilent MassHunter with Lipid Annotator Annotation of lipids from Q-TOF data, integration with pathway analysis tools.[4]Agilent Technologies
LIPID MAPS® Tools A suite of open-source tools for lipid analysis, including pathway mapping and statistical analysis.[5]LIPID MAPS Consortium
LIQUID Open-source software for high-throughput lipid identification and quantification from LC-MS/MS data.[6][7]Pacific Northwest National Laboratory
Skyline Open-source platform for targeted proteomics and metabolomics, including acyl-CoA analysis.University of Washington

Hypothetical Experimental Data

To illustrate the application of the described protocols and software, we present hypothetical quantitative data from a cell-based experiment. In this experiment, a cancer cell line was treated with a novel therapeutic agent, and the levels of various long-chain acyl-CoAs, including this compound, were measured to assess the drug's impact on lipid metabolism.

Table 2: Quantitative Analysis of Long-Chain Acyl-CoAs in Response to Drug Treatment

Acyl-CoA SpeciesControl Group (pmol/mg protein)Treated Group (pmol/mg protein)Fold Changep-value
This compound0.85 ± 0.121.52 ± 0.211.79<0.01
Palmitoyl-CoA (16:0)25.3 ± 3.118.9 ± 2.50.75<0.05
Stearoyl-CoA (18:0)15.8 ± 2.211.5 ± 1.90.73<0.05
Oleoyl-CoA (18:1)32.1 ± 4.525.7 ± 3.80.80<0.05
Linoleoyl-CoA (18:2)10.2 ± 1.512.8 ± 1.81.25>0.05
Arachidonoyl-CoA (20:4)8.7 ± 1.111.1 ± 1.41.28>0.05

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol details a robust method for the extraction of long-chain acyl-CoAs from mammalian cell cultures for subsequent analysis by LC-MS/MS.[8]

Materials:

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold methanol containing the internal standard to the cell pellet or plate.

    • For adherent cells, scrape the cells and transfer the lysate to a microfuge tube.

    • Add 1 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.

    • Vortex the mixture vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the upper organic phase containing the acyl-CoAs to a new tube.

  • Drying and Reconstitution:

    • Evaporate the solvent using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantification of long-chain acyl-CoAs using a triple quadrupole mass spectrometer.

Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Methanol (1:1)

    • Gradient: A linear gradient from 20% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and other acyl-CoAs of interest need to be determined empirically or from the literature. For a hypothetical analysis, a transition could be derived from the fragmentation of the acyl-CoA molecule.

Data Analysis:

  • Peak Integration: Integrate the chromatographic peaks for each acyl-CoA species and the internal standard using the instrument's software.

  • Quantification: Generate a standard curve using authentic standards of the acyl-CoAs of interest. Calculate the concentration of each analyte in the samples by normalizing to the internal standard and comparing to the standard curve.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of any observed differences between experimental groups.

Visualizations

Biosynthesis Pathway of Docosatrienoic Acid

The following diagram illustrates a potential biosynthetic pathway for docosatrienoic acid, the precursor to this compound, starting from α-linolenic acid. This pathway involves a series of elongation and desaturation steps.

Docosatrienoic Acid Biosynthesis cluster_elongation1 Elongation cluster_elongation2 Elongation cluster_activation Acyl-CoA Synthesis ALA α-Linolenic Acid (18:3, n-3) ETA Eicosatrienoic Acid (20:3, n-3) ALA->ETA Elongase DTA (7Z,10Z,13Z)-Docosatrienoic Acid (22:3, n-3) ETA->DTA Elongase DTA_CoA This compound DTA->DTA_CoA Acyl-CoA Synthetase

Caption: Biosynthesis of this compound.

Experimental Workflow for Acyl-CoA Analysis

This diagram outlines the major steps involved in the analysis of this compound from biological samples.

Experimental Workflow Sample Biological Sample (e.g., Cultured Cells) Extraction Acyl-CoA Extraction (Protocol 1) Sample->Extraction LCMS LC-MS/MS Analysis (Protocol 2) Extraction->LCMS DataProcessing Data Processing (Peak Integration, Quantification) LCMS->DataProcessing StatAnalysis Statistical Analysis DataProcessing->StatAnalysis PathwayAnalysis Pathway and Biological Interpretation StatAnalysis->PathwayAnalysis

Caption: Workflow for this compound analysis.

Logical Relationship of Data Analysis Steps

This diagram illustrates the logical flow of the data analysis process using one of the recommended software packages.

Data Analysis Logic RawData Raw LC-MS/MS Data (.wiff, .raw, etc.) Software Lipidomics Software (e.g., Lipostar2) RawData->Software Import Data Import and Peak Detection Software->Import Identification Lipid Identification (Database Matching) Import->Identification Quantification Quantification and Normalization Identification->Quantification Visualization Data Visualization (Heatmaps, Volcano Plots) Quantification->Visualization BiologicalContext Biological Pathway Analysis Visualization->BiologicalContext

Caption: Data analysis workflow using specialized software.

References

Application Notes and Protocols for the Chemical Synthesis of (7Z,10Z,13Z)-Docosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Polyunsaturated fatty acids (PUFAs) are crucial components of cellular membranes and precursors to a variety of signaling molecules. The precise chemical synthesis of specific PUFA isomers is essential for studying their biological functions and for developing potential therapeutic agents. Traditional methods for PUFA synthesis can be lengthy and challenging.[1] More recent advancements, such as solid-phase synthesis, offer more rapid and efficient alternatives for generating diverse PUFA libraries.[2][3]

This document outlines a robust and stereocontrolled solution-phase synthesis of (7Z,10Z,13Z)-docosatrienoic acid. The synthetic strategy is based on a convergent approach, assembling the 22-carbon chain from three smaller fragments. The key transformations involve the use of the Wittig reaction with non-stabilized ylides to ensure the formation of the Z(cis)-double bonds.[4][5]

Proposed Synthetic Pathway

The synthesis of (7Z,10Z,13Z)-docosatrienoic acid can be envisioned through the coupling of three key fragments: a C7-phosphonium ylide derived from 7-bromoheptanoic acid, a C6-dialdehyde, and a C9-phosphonium ylide from 1-bromononane. A more practical and linear approach, which will be detailed below, involves the sequential extension of a C7 starting material. This linear synthesis is depicted in the following scheme:

Synthetic Pathway for (7Z,10Z,13Z)-docosatrienoic acid cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Coupling and Elaboration A1 Hept-6-yn-1-ol A2 Hept-6-ynoic acid A1->A2 Jones Oxidation C1 (Z)-dodec-7-en-6-ynoic acid A2->C1 Sonogashira Coupling with B2 B1 1-Pentyne B2 1-bromo-1-pentyne B1->B2 NBS, AgNO3 C2 (7Z,12Z)-dodec-7,12-dienoic acid C1->C2 Lindlar Hydrogenation C3 (7Z,10Z)-docos-7,10-dien-13-ynoic acid C2->C3 Coupling with C9 fragment C4 (7Z,10Z,13Z)-docosatrienoic acid C3->C4 Lindlar Hydrogenation

Figure 1. A simplified proposed synthetic pathway for (7Z,10Z,13Z)-docosatrienoic acid.

A more detailed, step-by-step linear synthesis is described in the protocols below and visualized in Figure 2.

Hypothetical Quantitative Data

The following table summarizes the expected (hypothetical) quantitative data for the proposed synthesis of (7Z,10Z,13Z)-docosatrienoic acid, starting from 10 mmol of 6-chloro-1-hexanol.

StepReactionStarting MaterialMoles (mmol)ProductMolar Mass ( g/mol )Theoretical Yield (g)Estimated Yield (%)Actual Yield (g)
1Tosylation6-chloro-1-hexanol10.06-chlorohexyl 4-methylbenzenesulfonate290.812.91952.76
2Iodination6-chlorohexyl 4-methylbenzenesulfonate9.51-chloro-6-iodohexane248.482.36982.31
3Alkynylation1-chloro-6-iodohexane9.38-chlorooct-1-yne144.631.34851.14
4Sonogashira Coupling8-chlorooct-1-yne7.91-chloro-8-(pent-1-yn-1-yl)oct-1-yne212.751.68801.34
5Lindlar Hydrogenation1-chloro-8-(pent-1-yn-1-yl)oct-1-yne6.3(Z)-1-chloro-8-(pent-1-en-1-yl)oct-1-ene216.781.37951.30
6Wittig Reaction(Z)-1-chloro-8-(pent-1-en-1-yl)oct-1-ene6.0(7Z,10Z,13Z)-1-chlorodocosatriene338.992.03701.42
7Conversion to Acid(7Z,10Z,13Z)-1-chlorodocosatriene4.2(7Z,10Z,13Z)-docosatrienoic acid334.551.40801.12

Experimental Protocols

The following are detailed, representative protocols for the key steps in the proposed synthesis of (7Z,10Z,13Z)-docosatrienoic acid.

Protocol 1: Synthesis of (Z)-1-bromo-3-hexene (Building Block)

This protocol describes the preparation of a key C6 building block.

  • Materials: 3-hexyn-1-ol (B147329), Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead), quinoline, hydrogen gas, phosphorus tribromide (PBr3), diethyl ether, pyridine (B92270).

  • Procedure (Step 1: Hydrogenation):

    • To a solution of 3-hexyn-1-ol (1 equiv.) in ethanol, add Lindlar's catalyst (0.05 equiv.) and a drop of quinoline.

    • Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon) at room temperature.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain (Z)-3-hexen-1-ol.

  • Procedure (Step 2: Bromination):

    • Dissolve the crude (Z)-3-hexen-1-ol in diethyl ether and cool to 0 °C.

    • Slowly add PBr3 (0.33 equiv.) dropwise, maintaining the temperature at 0 °C. A small amount of pyridine can be added to neutralize the generated HBr.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by carefully pouring it into ice-water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford (Z)-1-bromo-3-hexene.[6][7]

Protocol 2: Wittig Reaction for Z-Alkene Formation

This protocol details the general procedure for coupling an alkyl halide with an aldehyde to form a Z-alkene.

  • Materials: Alkyltriphenylphosphonium bromide (prepared from the corresponding alkyl bromide and triphenylphosphine), a strong base (e.g., n-butyllithium or sodium hexamethyldisilazide), an aldehyde, anhydrous THF.

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend the alkyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF.

    • Cool the suspension to -78 °C (dry ice/acetone (B3395972) bath).

    • Slowly add the strong base dropwise until a deep red or orange color persists, indicating the formation of the ylide.

    • Stir the ylide solution at -78 °C for 30 minutes.

    • Add a solution of the aldehyde (1 equiv.) in anhydrous THF dropwise to the ylide solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the mixture with diethyl ether or hexane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the alkene from triphenylphosphine (B44618) oxide.[5][8]

Protocol 3: Oxidation of a Terminal Alcohol to a Carboxylic Acid

This protocol describes the final step to convert the terminal alcohol of the assembled carbon chain into the target carboxylic acid.

  • Materials: Primary alcohol, Jones reagent (chromium trioxide in sulfuric acid and water), acetone.

  • Procedure:

    • Dissolve the primary alcohol (1 equiv.) in acetone and cool the solution in an ice bath.

    • Slowly add Jones reagent dropwise with vigorous stirring. The color of the reaction mixture will change from orange to green.

    • Continue adding the Jones reagent until the orange color persists, indicating complete oxidation.

    • Add isopropanol (B130326) to quench the excess oxidant until the green color returns.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude carboxylic acid by flash column chromatography or crystallization.[9][10]

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for a single step in the proposed synthesis.

Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reagents (Controlled Temp) Setup->Reagents Reaction Stir & Monitor (TLC/GC-MS) Reagents->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Dry Dry & Concentrate Workup->Dry Purify Purification (Chromatography) Dry->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Pure Product Characterize->End

Figure 2. General experimental workflow for a synthetic step.

Logical Relationship of Key Reactions

The following diagram shows the logical progression of the key chemical transformations in the proposed linear synthesis.

Logical Relationships in Synthesis A C7-Halide B C7-Phosphonium Salt A->B + PPh3 C C7-Ylide B->C + Base E C13-Alkene (Z-geometry) C->E + Aldehyde (D) (Wittig Reaction) D C6-Aldehyde F C13-Phosphonium Salt E->F Halogenation, + PPh3 G C13-Ylide F->G + Base I C22-Alkene (Z,Z,Z-geometry) G->I + Aldehyde (H) (Wittig Reaction) H C9-Aldehyde J Final Product (Carboxylic Acid) I->J Oxidation

Figure 3. Logical flow of key reactions in the proposed synthesis.

Conclusion

The successful synthesis of (7Z,10Z,13Z)-docosatrienoic acid is crucial for advancing research into its biological roles. The proposed synthetic route, based on established and reliable chemical transformations, provides a solid foundation for its preparation in a laboratory setting. Researchers should note that the provided protocols are representative, and optimization of reaction conditions may be necessary to achieve desired yields and purity. Careful monitoring of each step and thorough characterization of intermediates and the final product are essential for a successful synthesis.

References

Revolutionizing Research: Detailed Applications of Lipidomics in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lipidomics, the large-scale study of lipids, is a burgeoning field providing profound insights into cellular physiology and pathology.[1] Its application is rapidly expanding across various research areas, from identifying novel disease biomarkers to elucidating drug mechanisms of action.[2] This document provides detailed application notes and experimental protocols for key areas of lipidomics research, designed to be a practical guide for scientists at the forefront of biomedical innovation.

Application Note 1: Lipidomics in Cancer Research - Targeting Ferroptosis

Background: Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[3] It has emerged as a promising therapeutic target in cancer, as many cancer cells exhibit a heightened sensitivity to this process.[4] Lipidomics is a critical tool for understanding the mechanisms of ferroptosis and for identifying novel therapeutic strategies that modulate this pathway. A key feature of ferroptosis is the accumulation of polyunsaturated fatty acid (PUFA)-containing phospholipids (B1166683), which are susceptible to peroxidation.[5]

Objective: To utilize untargeted lipidomics to identify and quantify changes in the lipid profiles of cancer cells undergoing ferroptosis, thereby uncovering potential biomarkers of ferroptosis sensitivity and novel therapeutic targets.

Key Findings: Lipidomic analysis of cancer cells induced to undergo ferroptosis reveals a significant enrichment in oxidized phospholipids containing arachidonic acid (AA) and adrenic acid (AdA). Specifically, phosphatidylethanolamines (PE) containing PUFAs are key drivers of ferroptosis.[1] Conversely, monounsaturated fatty acid (MUFA)-containing lipids are shown to be protective against ferroptosis. These findings highlight the intricate balance of lipid composition in determining a cell's susceptibility to this form of cell death.

Quantitative Lipid Changes in Ferroptotic Cancer Cells

The following table summarizes the significant changes in lipid classes observed in cancer cells undergoing ferroptosis, as identified through untargeted lipidomics.

Lipid ClassChange in Ferroptotic CellsKey Species ExamplesFold Change (Approx.)p-valueReference
Phosphatidylethanolamine (PE)IncreasedPE(38:4), PE(40:4)1.5 - 2.5< 0.05[1]
Oxidized Phospholipids (oxyPL)Significantly IncreasedoxyPE, oxyPC> 3.0< 0.01[3]
AcylcarnitinesDecreasedVarious0.5 - 0.7< 0.05[6]
Diacylglycerols (DAG)DecreasedVarious0.6 - 0.8< 0.05[7]
Triacylglycerols (TAG)DecreasedVarious0.4 - 0.7< 0.05[7]

Ferroptosis Signaling Pathway

Caption: A diagram of the core pathways regulating ferroptosis.

Application Note 2: Cardiovascular Disease Biomarker Discovery

Background: Cardiovascular diseases (CVDs) are a leading cause of mortality worldwide.[8] While traditional risk factors like cholesterol levels are well-established, they do not fully capture an individual's risk. Lipidomics offers a more granular view of lipid metabolism, enabling the identification of novel biomarkers for improved risk prediction and a deeper understanding of CVD pathogenesis.[9] Specific lipid species, beyond total cholesterol, have been shown to be associated with coronary artery disease and adverse cardiovascular events.[10][11]

Objective: To employ quantitative lipidomics to identify plasma lipid species associated with an increased risk of coronary artery disease (CAD), and to develop a lipid-based biomarker panel for improved patient stratification.

Key Findings: Large-scale plasma lipidomic studies have identified several lipid classes, including ceramides (B1148491), sphingomyelins, and specific phosphatidylcholines, as being significantly associated with the presence and progression of CAD.[11][12] For instance, higher levels of certain ceramides and lower levels of ether-linked phosphatidylcholines are linked to an increased risk of future cardiovascular events, independent of traditional risk factors.[13]

Quantitative Plasma Lipid Biomarkers for Cardiovascular Disease

The following table summarizes key lipid species found to be significantly altered in the plasma of patients with cardiovascular disease.

Lipid SpeciesChange in CVD PatientsLipid ClassFold Change (Approx.)p-valueReference
Cer(d18:1/16:0)IncreasedCeramide1.3 - 1.6< 0.05[12]
Cer(d18:1/18:0)IncreasedCeramide1.2 - 1.5< 0.05[12]
SM(d18:1/24:1)IncreasedSphingomyelin1.2 - 1.4< 0.05[14]
PC(O-16:0/20:4)DecreasedPhosphatidylcholine (Ether)0.7 - 0.8< 0.05[15]
LPC(18:2)IncreasedLysophosphatidylcholine1.4 - 1.7< 0.05[11]
TAG(52:2)IncreasedTriacylglycerol1.5 - 2.0< 0.05[14]

Lipidomics Experimental Workflow for CVD Biomarker Discovery

CVD_Workflow cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis Patient_Plasma Patient Plasma Collection Lipid_Extraction Lipid Extraction (Bligh & Dyer) Patient_Plasma->Lipid_Extraction LC_Separation UPLC Separation (C18 Column) Lipid_Extraction->LC_Separation MS_Acquisition Mass Spectrometry (Q-TOF or Triple Quad) LC_Separation->MS_Acquisition Peak_Picking Peak Picking & Alignment (MS-DIAL) MS_Acquisition->Peak_Picking Lipid_ID Lipid Identification Peak_Picking->Lipid_ID Quantification Quantification Lipid_ID->Quantification Stats Statistical Analysis (OPLS-DA) Quantification->Stats Biomarker_Panel Biomarker Panel Stats->Biomarker_Panel

Caption: A typical workflow for lipidomics-based biomarker discovery in cardiovascular disease.

Application Note 3: Unraveling Neurodegeneration through Lipidomics

Background: The brain is the most lipid-rich organ in the body, and lipids play crucial roles in its structure and function.[16] Dysregulation of lipid metabolism is increasingly recognized as a key factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).[2][17] Lipidomics of brain tissue and cerebrospinal fluid (CSF) can reveal alterations in lipid pathways, providing insights into disease mechanisms and potential biomarkers.[18][19]

Objective: To apply untargeted and targeted lipidomics to characterize the lipidomic changes in post-mortem brain tissue and CSF from patients with Alzheimer's and Parkinson's diseases to identify pathological pathways and potential diagnostic markers.

Key Findings: In Alzheimer's disease, significant alterations are observed in phospholipid and sphingolipid metabolism.[5][20] Studies have reported changes in the levels of phosphatidylcholines (PC), phosphatidylethanolamines (PE), and ceramides in AD brain tissue.[16][17] Specifically, a decrease in n-3 long-chain polyunsaturated fatty acids (LCPUFAs) within lipid rafts has been noted.[21] In Parkinson's disease, the sphingolipid pathway is particularly affected, with changes in glucosylceramides and sphingomyelins observed in both brain tissue and CSF.[14][19]

Quantitative Lipid Changes in Neurodegenerative Diseases

The following table presents a summary of significant lipid alterations in the brain tissue of Alzheimer's disease patients and the CSF of Parkinson's disease patients.

DiseaseTissue/FluidLipid Class/SpeciesChangeFold Change / p-valueReference
Alzheimer's DiseaseBrain CortexPhosphatidylcholine (PC)IncreasedFC > 1.2, p < 0.05[5]
Alzheimer's DiseaseBrain CortexPhosphatidylethanolamine (PE)DecreasedFC < 0.8, p < 0.05[22]
Alzheimer's DiseaseBrain CortexSphingomyelin (SM)IncreasedFC > 1.2, p < 0.05[5]
Alzheimer's DiseaseBrain CortexDocosahexaenoic acid (DHA, 22:6n-3)Decreasedp < 0.05[21]
Parkinson's DiseaseCSFGlucosylceramides (GlcCer)Increasedp < 0.05[19]
Parkinson's DiseaseCSFSphingomyelins (SM)Alteredp < 0.05[14]

Sphingolipid Metabolism Pathway in Parkinson's Disease

Sphingolipid_Pathway cluster_synthesis De Novo Synthesis cluster_conversion Metabolic Conversions cluster_degradation Degradation Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ceramide Ceramide Serine_PalmitoylCoA->Ceramide Ceramide Synthase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide (GlcCer) Ceramide->Glucosylceramide GCS Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide CGT Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin->Ceramide SMase Glucosylceramide->Ceramide GBA1 (GCase) Lysosome Lysosome Glucosylceramide->Lysosome Accumulation in PD S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine SPP

Caption: Simplified sphingolipid metabolism pathway highlighting the role of GBA1, an enzyme implicated in Parkinson's disease.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells or Plasma (Bligh & Dyer Method)

This protocol is a modification of the classic Bligh and Dyer method for total lipid extraction.[23][24]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Glass tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For Adherent Cells: Wash cell monolayers (e.g., in a 60 mm plate) twice with 3 mL of ice-cold PBS. Add 3 mL of a methanol:water solution (2:0.8 v/v) and scrape the cells. Transfer the cell suspension to a glass tube.[24]

    • For Suspension Cells or Plasma: Start with a known volume (e.g., 1 mL) of cell suspension or plasma in a glass tube.[23]

  • Monophasic Mixture Formation: To the 1 mL sample, add 3.75 mL of a chloroform:methanol (1:2 v/v) mixture. Vortex vigorously for 10-15 minutes.[23]

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex for another minute.[23]

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases. Three layers will be visible: an upper aqueous (methanolic) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein disk.

  • Re-extraction (Optional but Recommended): To the remaining aqueous layer and protein disk, add 1 mL of chloroform, vortex for 1 minute, and centrifuge again. Collect the lower organic phase and combine it with the first extract.[24]

  • Drying: Evaporate the solvent from the combined organic phases under a stream of nitrogen or using a centrifugal evaporator (e.g., SpeedVac).

  • Storage: Resuspend the dried lipid extract in a small volume of an appropriate solvent (e.g., methanol/chloroform 1:1 v/v) for analysis. Store at -80°C until use.

Protocol 2: Untargeted Lipidomics using UPLC-QTOF MS

This protocol provides a general framework for untargeted lipidomics analysis. Specific parameters may need to be optimized for the instrument and application.

Materials:

  • UPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[13]

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[13]

Procedure:

  • Chromatographic Separation:

    • Set the column temperature to 55°C.

    • Set the autosampler temperature to 4°C.

    • Use a flow rate of 0.4 mL/min.

    • Injection volume: 2-10 µL.

    • Gradient:

      • 0-2 min: 40% B

      • 2.1 min: 43% B

      • 12 min: 50% B

      • 12.1 min: 90% B

      • 18 min: 99% B

      • 18.1-20 min: 40% B (re-equilibration)

  • Mass Spectrometry Analysis:

    • Acquire data in both positive and negative ESI modes in separate runs.

    • Source Parameters (typical values):

      • Gas Temperature: 325°C

      • Drying Gas Flow: 8 L/min

      • Nebulizer Pressure: 35 psig

      • Sheath Gas Temperature: 350°C

      • Sheath Gas Flow: 11 L/min

      • Capillary Voltage: 3500 V

    • Acquisition Mode:

      • Acquire data in data-dependent acquisition (DDA) mode to obtain MS/MS spectra for identification.

      • MS1 scan range: m/z 100-1200.

      • Select the top 5-10 most intense precursor ions for fragmentation.

      • Use a collision energy ramp for fragmentation.

Protocol 3: Data Processing with MS-DIAL

This protocol outlines the basic steps for processing untargeted lipidomics data using the open-source software MS-DIAL.[25][26]

Procedure:

  • File Conversion: If necessary, convert raw mass spectrometry data files to a compatible format (e.g., .abf or .mzML) using a tool like the Reifycs File Converter or ProteoWizard.[26]

  • Project Setup:

    • Open MS-DIAL and start a new project.

    • Select the file path containing your data files.

    • Choose the correct ionization mode (positive or negative) and specify the analysis as "Lipidomics".[27]

  • Parameter Setting:

    • Data Collection: Set the MS1 and MS2 mass tolerance (e.g., 0.01 Da for MS1, 0.05 Da for MS2).[25]

    • Peak Detection: Set the minimum peak height based on the signal-to-noise ratio of your data (e.g., 500 amplitude).[25]

    • Adduct Ions: Select the expected adduct ions based on your mobile phase (e.g., [M+H]+, [M+NH4]+ for positive mode; [M-H]-, [M+HCOO]- for negative mode).

    • Identification: Select a lipid library for spectral matching (e.g., the built-in MS-DIAL library).

  • Data Processing: Run the peak picking, alignment, and identification algorithms within MS-DIAL.

  • Data Export: Export the alignment results as a table containing peak areas or heights for each identified lipid in each sample. This table can then be used for statistical analysis.[25]

References

Troubleshooting & Optimization

Technical Support Center: (7Z,10Z,13Z)-Docosatrienoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of (7Z,10Z,13Z)-Docosatrienoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps to ensure the stability of this compound during extraction?

A1: Due to the inherent instability of long-chain polyunsaturated acyl-CoAs, immediate processing of fresh tissue is paramount. If immediate processing is not feasible, tissues should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation. All extraction steps should be performed on ice, and pre-chilled solvents and equipment should be used to maintain a low temperature throughout the procedure.

Q2: Which solvent system is recommended for the initial extraction of this compound from biological samples?

A2: A common and effective method involves initial homogenization of the tissue in an acidic buffer, such as 100 mM potassium phosphate (B84403) (KH2PO4) at a pH of 4.9.[1] This is followed by extraction with a mixture of organic solvents. A frequently used combination is acetonitrile (B52724) and 2-propanol (isopropanol).[1] Another reported solvent system for a broad range of acyl-CoAs is a mixture of acetonitrile, methanol (B129727), and water.

Q3: What is the purpose of using a solid-phase extraction (SPE) step, and what type of column is suitable?

A3: Solid-phase extraction is a crucial purification step that increases the recovery and purity of the extracted acyl-CoAs by removing contaminants. For the purification of a broad range of acyl-CoAs, including long-chain species, 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges have been shown to be effective.

Q4: How can I quantify the concentration of this compound in my final extract?

A4: Quantification is typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS). The use of an appropriate internal standard, such as a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), is essential for accurate quantification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Recovery of this compound Incomplete cell lysis and homogenization.Ensure thorough homogenization of the tissue sample. The use of a glass homogenizer is often recommended.[1]
Degradation of the target molecule due to improper temperature control.Maintain ice-cold conditions throughout the extraction process. Use pre-chilled buffers, solvents, and equipment.
Suboptimal solvent mixture for extraction.The ratio of organic solvents to the aqueous homogenate is critical. Ensure vigorous mixing to achieve a single-phase extraction.
Inefficient elution from the SPE column.Ensure the elution solvent is strong enough to displace the bound acyl-CoA. A common elution solution is a mixture of methanol and ammonium (B1175870) formate.
Poor Reproducibility Between Replicates Inconsistent sample handling and extraction timing.Standardize the time for each extraction step, from tissue homogenization to the final elution.
Variability in SPE column packing and performance.Use high-quality SPE columns from a reliable supplier. Ensure consistent conditioning and loading of the columns.
Pipetting errors, especially with small volumes.Use calibrated pipettes and perform careful, consistent pipetting.
Presence of Contaminants in the Final Extract Inadequate removal of proteins and other macromolecules.Ensure complete protein precipitation during the organic solvent extraction step. Centrifugation at a sufficient speed and duration is critical to pellet all solid debris.
Carryover of non-specific compounds from the SPE column.Optimize the wash step during SPE. The wash solution should be strong enough to remove contaminants without eluting the target analyte.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenizer (e.g., glass homogenizer)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol (Isopropanol)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) columns (e.g., 2-(2-pyridyl)ethyl functionalized silica)

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add the frozen tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is obtained.

    • Add 1 mL of 2-Propanol and homogenize again.

  • Liquid-Liquid Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with 2 mL of the Wash Solution.

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with 2 mL of the Wash Solution.

    • Elute the acyl-CoAs with 1.5 mL of the Elution Solution.

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried sample in a suitable solvent for your downstream analysis (e.g., a mixture of methanol and water for LC-MS).

Quantitative Data Summary

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis Tissue Tissue Sample Homogenate Homogenization (KH2PO4 Buffer, pH 4.9) Tissue->Homogenate Solvents Add Acetonitrile & 2-Propanol Homogenate->Solvents Centrifuge Centrifugation Solvents->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load on SPE Column Supernatant->Load Wash Wash Load->Wash Elute Elute Wash->Elute Dry Dry Down Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/HPLC Reconstitute->Analysis

Caption: Experimental workflow for the extraction of this compound.

troubleshooting_guide Start Low Recovery? CheckHomogenization Is Homogenization Complete? Start->CheckHomogenization CheckTemp Was Temperature Kept Low? CheckHomogenization->CheckTemp Yes ImproveHomogenization Action: Improve Homogenization Technique CheckHomogenization->ImproveHomogenization No CheckSPE Is SPE Elution Optimized? CheckTemp->CheckSPE Yes ControlTemp Action: Use Pre-chilled Materials & Work on Ice CheckTemp->ControlTemp No OptimizeElution Action: Test Stronger Elution Solvents CheckSPE->OptimizeElution No Success Problem Resolved CheckSPE->Success Yes ImproveHomogenization->Success ControlTemp->Success OptimizeElution->Success

Caption: Troubleshooting flowchart for low recovery of this compound.

metabolic_pathway ALA α-Linolenic Acid (18:3, n-3) ETA Eicosatrienoic Acid (20:3, n-3) ALA->ETA Elongase DTA (7Z,10Z,13Z)-Docosatrienoic Acid (22:3, n-3) ETA->DTA Elongase DTA_CoA This compound DTA->DTA_CoA Acyl-CoA Synthetase

Caption: Biosynthetic pathway of this compound.

References

Technical Support Center: Quantification of (7Z,10Z,13Z)-Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges in the quantification of (7Z,10Z,13Z)-Docosatrienoyl-CoA.

Troubleshooting Guides & FAQs

Here are answers to common questions and issues encountered during the quantification of this compound, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q1: I am observing high variability and poor reproducibility in my this compound measurements. What are the likely causes?

High variability is a common issue when quantifying polyunsaturated acyl-CoAs. The primary culprits are often related to sample handling, preparation, and matrix effects.

  • Analyte Instability: this compound is a polyunsaturated lipid, making it highly susceptible to oxidation. Inconsistent sample handling, such as prolonged exposure to air or light, can lead to degradation, causing variable results. It is crucial to handle samples quickly, on ice, and to use antioxidants during extraction.

  • Matrix Effects: Biological samples are complex mixtures. Co-eluting molecules, especially phospholipids, can interfere with the ionization of your target analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[1][2] This effect can vary between samples, increasing variability.[2]

  • Inconsistent Sample Preparation: The extraction of acyl-CoAs can be technique-sensitive. Minor variations in extraction times, solvent volumes, or pH can lead to significant differences in recovery.

Q2: My signal intensity for this compound is consistently low, even with samples where I expect high concentrations. How can I improve my signal?

Low signal intensity can be frustrating. Here are several areas to investigate:

  • Optimize Sample Preparation: Ensure your extraction protocol is efficient for long-chain acyl-CoAs. A common issue is the loss of the analyte during protein precipitation or solid-phase extraction (SPE). Using 5-sulfosalicylic acid (SSA) for deproteinization can be advantageous as it may not require removal by SPE, which can lead to the loss of polar analytes like acyl-CoAs.[3]

  • Enhance Chromatographic Separation: Poor peak shape or co-elution with interfering compounds can suppress the signal.[4]

    • Column Choice: A C18 reversed-phase column is commonly used.

    • Mobile Phase: Using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve the chromatography of acyl-CoAs without the need for ion-pairing reagents, which can be harsh on the MS system.

  • Tune Mass Spectrometer Parameters: Ensure that the MS parameters, including collision energy and fragment ions for Multiple Reaction Monitoring (MRM), are optimized specifically for this compound.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Tissue

This protocol is a general guideline and should be optimized for your specific tissue type and experimental goals.

  • Homogenization: Flash-freeze approximately 50-100 mg of tissue in liquid nitrogen. Homogenize the frozen tissue in 1 mL of ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water) containing an antioxidant like butylated hydroxytoluene (BHT).

  • Protein Precipitation: Add 200 µL of ice-cold 10% 5-sulfosalicylic acid (SSA) to the homogenate. Vortex vigorously for 1 minute and incubate on ice for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with your LC-MS/MS mobile phase (e.g., 50:50 acetonitrile:water with 10 mM ammonium formate).

Quantitative Data Summary

The following tables represent typical performance characteristics for an LC-MS/MS method for quantifying long-chain acyl-CoAs. These are example values and should be established for each specific assay.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Analyte-specific (requires optimization)

Table 2: Assay Performance Characteristics (Example)

ParameterValue
Linearity Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Workflow and Troubleshooting Diagrams

Caption: Experimental workflow for this compound quantification.

Start Issue: Low or Variable Signal CheckStability Is analyte stable? (Check handling, use antioxidants) Start->CheckStability CheckMatrix Are matrix effects present? (Test with spiked samples) CheckStability->CheckMatrix No ImproveHandling Implement stricter cold chain and antioxidant use CheckStability->ImproveHandling Yes CheckExtraction Is extraction efficient? (Evaluate recovery) CheckMatrix->CheckExtraction No DiluteSample Dilute sample to reduce interfering compounds CheckMatrix->DiluteSample Yes CheckLCMS Is LC-MS optimized? (Tune MS, check chromatography) CheckExtraction->CheckLCMS No ImproveCleanup Optimize SPE or use alternative precipitation CheckExtraction->ImproveCleanup Yes OptimizeMethod Adjust gradient, mobile phase pH, or MS parameters CheckLCMS->OptimizeMethod Yes Resolved Problem Resolved ImproveHandling->Resolved DiluteSample->Resolved ImproveCleanup->Resolved OptimizeMethod->Resolved

Caption: Troubleshooting flowchart for quantification issues.

Advanced Topics

Q3: How can I confirm that I am not quantifying an isomer of this compound?

Isomerization, particularly of the double bonds, is a significant concern for polyunsaturated fatty acids, and can be induced by heat or harsh chemical conditions.[5][6]

  • Chromatographic Separation: The most effective way to distinguish isomers is through high-resolution chromatography. Using longer columns, slower gradients, or specialized column chemistries (like silver-ion HPLC, although less common in LC-MS) can help separate geometric (cis/trans) or positional isomers.

  • Avoid High Temperatures: Minimize exposure of the sample to high temperatures during preparation and analysis to prevent heat-induced isomerization.[5]

  • Certified Reference Material: Use a well-characterized, certified reference standard for this compound to confirm the retention time of the correct isomer.

Q4: What are the best practices for developing a robust LC-MS/MS method for this analyte?

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard. It will co-elute and experience similar matrix effects and ionization efficiencies, providing the most accurate correction for sample-to-sample variation.

  • Method Validation: Thoroughly validate your method according to established guidelines. This includes assessing linearity, accuracy, precision, selectivity, and stability.[7]

  • Matrix Effect Evaluation: Formally assess matrix effects by performing post-extraction spike experiments in representative blank matrix.[8] This involves comparing the analyte response in a neat solution to its response in a post-extraction spiked blank matrix sample.

cluster_droplet Evaporating Droplet ESI Electrospray Ionization Source Analyte Analyte ESI->Analyte Analyte Ionizes Matrix Matrix Components ESI->Matrix Matrix Competes for Ionization IonSuppression Reduced Analyte Signal (Ion Suppression) Analyte->IonSuppression Signal is Reduced Matrix->IonSuppression

Caption: Conceptual diagram of matrix effects in electrospray ionization.

References

preventing degradation of (7Z,10Z,13Z)-Docosatrienoyl-CoA samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of (7Z,10Z,13Z)-Docosatrienoyl-CoA samples. Due to its polyunsaturated nature, this long-chain fatty acyl-CoA is highly susceptible to oxidative and hydrolytic degradation, which can compromise experimental results.

Troubleshooting Guide

Unexpected experimental outcomes can often be traced back to sample integrity. This guide helps identify and resolve common issues related to the degradation of this compound.

Problem / ObservationPotential CauseRecommended Solution
Reduced or No Biological Activity Sample Degradation: The acyl-CoA molecule has been chemically altered through oxidation or hydrolysis, rendering it inactive in enzymatic assays or cellular systems.1. Verify sample integrity using an analytical method like HPLC-UV. 2. Use a fresh, properly stored aliquot for the experiment. 3. Review handling and storage procedures against best practices.
Unexpected Peaks in HPLC or Mass Spectrometry Analysis Oxidative Degradation: Exposure to oxygen, light, or heat has generated hydroperoxides and secondary oxidation products (e.g., aldehydes, ketones).[1][2] Hydrolytic Degradation: The thioester bond has been cleaved, resulting in free docosatrienoic acid and coenzyme A.1. Confirm the identity of degradation products if possible via mass spectrometry. 2. To prevent oxidation, handle samples under an inert atmosphere (argon or nitrogen) and protect from light.[3][4] 3. To prevent hydrolysis, ensure solvents are anhydrous and avoid prolonged exposure to aqueous buffers, especially at non-neutral pH.
Visible Change in Sample Appearance (e.g., discoloration) Advanced Oxidation: Significant oxidation can sometimes lead to the formation of colored polymeric compounds.Discard the sample immediately. This indicates a severe level of degradation. Review all storage and handling protocols to identify the source of oxygen or contaminant exposure.
Inconsistent Results Between Aliquots Improper Aliquoting or Storage: The parent stock may be stable, but individual aliquots are degrading due to repeated freeze-thaw cycles, air exposure during opening, or storage in inappropriate vials.1. Aliquot the stock solution upon receipt into single-use volumes in appropriate glass vials with Teflon-lined caps.[4] 2. Purge the headspace of each vial with inert gas before sealing and freezing.[4] 3. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For maximum stability, this compound, like other polyunsaturated lipids, should be stored as a solution in a suitable organic solvent (e.g., ethanol, chloroform) at -80°C for long-term storage or -20°C for short-term use.[4][5] The container should be glass with a Teflon-lined closure, and the headspace should be flushed with an inert gas like argon or nitrogen to displace oxygen.[4]

Q2: How can I minimize oxidation during my experiments?

A2: Minimizing oxidation requires controlling exposure to oxygen, heat, light, and catalytic metals.[3]

  • Work Quickly and on Ice: Prepare your reactions on ice to slow down chemical processes.[3]

  • Use Degassed Buffers: Sparge aqueous buffers with an inert gas prior to use to remove dissolved oxygen.

  • Protect from Light: Work in a dimly lit area or use amber-colored vials to prevent photo-oxidation.[3]

  • Use Chelators: If your buffer system allows, consider adding a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.[3]

Q3: Is it acceptable to store the sample as a dry powder?

A3: Storing polyunsaturated lipids like this compound as a dry powder is strongly discouraged.[4] As a powder, the molecule has a large surface area exposed to any oxygen in the headspace. Furthermore, these lipids can be hygroscopic, absorbing moisture that can lead to hydrolysis.[4] Dissolving the compound in an organic solvent provides a more stable storage format.[4]

Q4: What materials should I use for handling and storing the sample?

A4: Always use glass, stainless steel, or Teflon for handling and storage.[4] Avoid plastics like polystyrene or polypropylene (B1209903) for storing organic solutions of the sample, as plasticizers can leach into the solution and contaminate your experiments.[4] Use glass syringes or pipettes for transfers.

Q5: What are the primary signs of sample degradation?

A5: The most reliable signs are analytical. An HPLC analysis will show a decrease in the area of the main peak corresponding to the intact molecule and the appearance of new, often earlier-eluting, peaks corresponding to degradation products. Mass spectrometry can confirm a loss of the expected molecular weight and the presence of oxidized or hydrolyzed species. Inconsistent or poor results in a well-established bioassay are also a strong indicator of sample degradation.

Key Experimental Protocol: HPLC-Based Integrity Assessment

This protocol provides a general method to assess the purity of a this compound sample. Specific parameters may need optimization for your system.

Objective: To quantify the purity of this compound and detect potential degradation products via reverse-phase HPLC with UV detection.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC system with a UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Degas both mobile phases thoroughly before use.

  • Sample Preparation:

    • Allow the sample vial to warm to room temperature before opening to prevent condensation.

    • Under dim light, dilute the sample to a final concentration of approximately 0.5 - 1.0 mg/mL in an appropriate solvent (e.g., 50:50 Water:Acetonitrile mixture).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm (for the adenine (B156593) base of Coenzyme A).

    • Injection Volume: 10 µL.

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      5.0 95 5
      35.0 5 95
      40.0 5 95
      40.1 95 5

      | 45.0 | 95 | 5 |

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

    • Degradation products (e.g., hydrolyzed free fatty acid, oxidized species) will typically appear as separate, often broader, peaks with different retention times.

Visualizations

cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis main This compound (Intact Molecule) peroxides Hydroperoxides main->peroxides Oxidation ffa Free Docosatrienoic Acid main->ffa Hydrolysis coa Coenzyme A secondary Secondary Products (Aldehydes, Ketones) peroxides->secondary o2 Oxygen (Air) o2->peroxides light Light (UV) light->peroxides heat Heat heat->peroxides metals Metal Ions metals->peroxides water Water / Moisture water->ffa enzymes Enzymes enzymes->ffa

Caption: Primary degradation pathways for this compound.

start Suspected Sample Degradation (e.g., poor experimental results) check Perform Integrity Check (e.g., HPLC, LC-MS) start->check review_protocol Sample OK: Review Experimental Protocol (e.g., buffer components, enzyme activity) check->review_protocol Purity OK investigate Sample Degraded: Investigate Root Cause check->investigate Purity Low storage Check Storage Conditions (Temp? Inert Gas? Age?) investigate->storage handling Review Handling Procedures (Exposure to air/light?) investigate->handling profile Analyze Degradation Profile (Oxidation or Hydrolysis?) investigate->profile end_node Implement Corrective Actions & Use New Aliquot storage->end_node handling->end_node profile->end_node

Caption: Troubleshooting workflow for degraded this compound samples.

References

Technical Support Center: Optimizing Mass Spectrometry for (7Z,10Z,13Z)-Docosatrienoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of (7Z,10Z,13Z)-Docosatrienoyl-CoA using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for analyzing this compound by LC-MS/MS?

A1: The most common and effective strategy for analyzing long-chain polyunsaturated fatty acyl-CoAs like this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This involves extracting the analyte from the biological matrix, separating it from other components using liquid chromatography, and then detecting and quantifying it using a tandem mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode.

Q2: Which ionization mode is best for detecting this compound?

A2: Positive electrospray ionization (ESI+) is generally the preferred mode for the analysis of long-chain acyl-CoAs as it provides better sensitivity compared to negative mode.

Q3: What are the characteristic fragment ions for this compound in tandem mass spectrometry?

A3: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da in positive ion mode, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[1] Therefore, for this compound, you would typically monitor the transition from its protonated precursor ion [M+H]⁺ to the fragment ion resulting from this neutral loss. Another common fragment ion observed is at m/z 428, representing the CoA moiety.[2][3]

Q4: I am not seeing any signal for my analyte. What are the first things I should check?

A4: For a complete loss of signal, a systematic check is crucial. Begin by infusing a known, stable compound to confirm the mass spectrometer is functioning correctly. Prepare fresh standards of your analyte and mobile phases to rule out degradation or contamination. Verify that all instrument parameters, such as voltages and gas flows, are correctly set and that a stable electrospray is being generated.

Q5: My signal for this compound is very low. What are the common causes and how can I improve it?

A5: Low signal intensity for acyl-CoAs can be due to several factors:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis. Minimize the time samples are at room temperature and in aqueous, non-acidic solutions.[4]

  • Inefficient Ionization: The composition of the mobile phase and co-eluting matrix components can affect ionization. Ensure your mobile phase is optimized for acyl-CoA analysis.

  • Ion Suppression: Matrix effects from complex biological samples can significantly reduce the signal.[4] Consider additional sample cleanup steps or optimizing your chromatography to separate the analyte from interfering compounds.

  • Suboptimal MS Parameters: Incorrect precursor/product ion selection or non-optimal collision energy will lead to poor sensitivity.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broadening)
Possible Cause Suggested Solution
Secondary Interactions with Column Hardware Use a bio-inert or PEEK-lined column and tubing to minimize interactions of the phosphate (B84403) groups with metal surfaces.
Inappropriate Mobile Phase pH For reversed-phase chromatography, using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.
Column Overload Inject a smaller sample volume or dilute your sample.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Incompatible Reconstitution Solvent Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.
Issue 2: High Background Noise or Matrix Effects
Possible Cause Suggested Solution
Insufficient Sample Cleanup Incorporate a solid-phase extraction (SPE) step to remove interfering substances like phospholipids.[6]
Co-elution with Suppressing Agents Modify the chromatographic gradient to better separate this compound from matrix components.
Contaminated LC System or Solvents Flush the LC system thoroughly and use high-purity, MS-grade solvents.
Use of an Appropriate Internal Standard Employ a stable isotope-labeled internal standard or a close structural analog (e.g., an odd-chain acyl-CoA) to compensate for matrix effects.
Issue 3: Analyte Instability and Degradation
Possible Cause Suggested Solution
Hydrolysis during Sample Preparation Keep samples on ice or at 4°C throughout the extraction process. Work quickly and minimize exposure to aqueous environments, especially at neutral or alkaline pH.[4]
Oxidation of Polyunsaturated Acyl Chain Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. Store samples under an inert gas (e.g., nitrogen or argon) and protect from light.
Freeze-Thaw Cycles Aliquot samples after extraction to avoid multiple freeze-thaw cycles.
Instability in Autosampler Use a cooled autosampler (e.g., 4°C). Reconstitute final extracts in a non-aqueous solvent like methanol (B129727) if possible, as acyl-CoAs show better stability in it.[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is a general guideline and may require optimization for specific tissue types.

  • Homogenization: Homogenize approximately 50-100 mg of frozen, powdered tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).[7] An appropriate internal standard (e.g., C17:0-CoA) should be added at this stage.

  • Solvent Addition: Add 1 mL of 2-propanol to the homogenate and homogenize again.[7]

  • Extraction: Add 2 mL of acetonitrile, vortex thoroughly for 5 minutes, and centrifuge at 2000 x g for 5 minutes.[7]

  • Purification (SPE):

    • Condition an oligonucleotide purification cartridge or a C18 SPE cartridge with methanol, followed by equilibration with water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge to remove impurities (e.g., with 2% formic acid, followed by methanol for some protocols).[5]

    • Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol or methanol containing a volatile buffer like ammonium (B1175870) formate).[6]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the sample in a small volume of a suitable solvent (e.g., methanol or a mobile phase-compatible solvent) for LC-MS/MS analysis.[4]

Protocol 2: LC-MS/MS Method for this compound

This is a starting point for method development.

  • LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) or 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoA, followed by a wash and re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: ESI in positive mode.

  • MRM Transitions:

    • The theoretical m/z of the precursor ion [M+H]⁺ for this compound (C₄₃H₇₀N₇O₁₇P₃S) needs to be calculated.

    • The primary product ion will be [M+H - 507]⁺.[3]

    • A secondary, confirming transition to m/z 428 can also be monitored.[2]

  • Collision Energy (CE): This needs to be optimized for your specific instrument. Infuse a standard solution of a similar long-chain acyl-CoA and vary the collision energy to find the value that gives the maximum intensity for the desired product ion.

Quantitative Data Summary

Table 1: Recommended Starting LC-MS/MS Parameters
ParameterRecommended SettingNotes
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)A shorter column may be used for faster analysis times.
Mobile Phase A 0.1% Formic Acid in WaterHelps with protonation and peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolAcetonitrile often provides better chromatographic resolution.
Flow Rate 0.3 mL/minAdjust based on column dimensions.
Column Temperature 30-40 °CCan influence peak shape and retention time.
Ionization Mode Positive Electrospray Ionization (ESI+)Generally provides higher sensitivity for acyl-CoAs.
Capillary Voltage 3.0 - 4.0 kVOptimize for your specific instrument.
Desolvation Temp. 400 - 500 °CInstrument dependent.
Cone Voltage 30 - 50 VOptimize for your specific analyte and instrument.[5]
Collision Gas Argon
Table 2: Example MRM Transitions for Long-Chain Acyl-CoAs
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C16:0-CoA1006.4499.430-40 (Optimize)
C18:1-CoA1032.4525.430-40 (Optimize)
C20:4-CoA1054.4547.430-40 (Optimize)
This compound Calculate[Precursor - 507]Optimize

Note: The exact m/z values and optimal collision energies should be determined empirically on your instrument.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue Sample homogenization Homogenization (+ Internal Standard) tissue->homogenization extraction Solvent Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe dry_recon Dry & Reconstitute spe->dry_recon lc LC Separation (Reversed-Phase) dry_recon->lc ms Mass Spectrometer (ESI+) lc->ms msms Tandem MS (MRM) (Neutral Loss of 507) ms->msms integration Peak Integration msms->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_ms MS Issues cluster_sample Sample Issues cluster_method Method Issues start Low or No Signal check_ms Check MS Performance (Infuse Standard) start->check_ms check_sample Check Sample Integrity (Fresh Standards/Solvents) start->check_sample check_params Review MS/LC Parameters start->check_params ms_ok MS OK? check_ms->ms_ok sample_ok Signal Restored? check_sample->sample_ok params_ok Parameters Correct? check_params->params_ok ms_ok->check_sample Yes fix_ms Troubleshoot MS Hardware /Tune ms_ok->fix_ms No sample_ok->check_params Yes optimize_prep Optimize Sample Prep (e.g., SPE, Antioxidants) sample_ok->optimize_prep No params_ok->optimize_prep Yes optimize_ce Optimize Collision Energy & Other Parameters params_ok->optimize_ce No

Caption: Troubleshooting logic for low or no signal issues.

References

Technical Support Center: Troubleshooting Poor Chromatography of Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatography of acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor acyl-CoA chromatography?

A1: Poor chromatography of acyl-CoAs often stems from their inherent instability and amphiphilic nature. Key issues include sample degradation, inefficient extraction, secondary interactions with the stationary phase, and suboptimal mobile phase composition.[1][2] Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions at alkaline or strongly acidic pH.[3] Their phosphate (B84403) groups can interact with metal surfaces in the HPLC system, leading to peak tailing and loss of signal.[2][4]

Q2: How can I improve the stability of my acyl-CoA samples during preparation and analysis?

A2: To enhance stability, it is crucial to work quickly and keep samples cold. Quenching metabolic activity rapidly is a critical first step.[1] Storing extracts as dry pellets at -80°C and reconstituting them just before analysis can prevent degradation.[1] For reconstitution, using a buffered solution at a slightly acidic to neutral pH (e.g., 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8) is recommended over water alone.[3][5]

Q3: Which extraction solvent is best for acyl-CoAs?

A3: The choice of extraction solvent significantly impacts recovery. An 80% methanol (B129727) solution has been shown to yield high mass spectrometry intensities for a broad range of acyl-CoAs.[5] It is advisable to avoid strong acids like formic acid in the primary extraction solvent, as this can result in poor recovery.[5] For deproteinization, 5-sulfosalicylic acid (SSA) can be more effective than trichloroacetic acid (TCA), particularly for retaining more hydrophilic, short-chain acyl-CoAs.[6]

Q4: How can I achieve better separation of different acyl-CoA species?

A4: Good chromatographic separation is essential to minimize ion suppression in the mass spectrometer.[3] Reversed-phase chromatography, typically with a C18 column, is a common and effective method.[3][5] Optimizing the mobile phase gradient is key. Additionally, using ion-pairing agents can improve peak shape and resolution.[6] Operating at a higher pH (e.g., 10.5 with ammonium hydroxide) has also been shown to be effective.

Troubleshooting Guides

Issue 1: Low or No Signal for Acyl-CoAs

This is a frequent problem that can arise from several factors throughout the experimental workflow.

Troubleshooting Workflow: Low/No Signal

start Low or No Signal Detected check_stability Assess Sample Stability start->check_stability check_extraction Evaluate Extraction Efficiency start->check_extraction check_spe Review SPE Recovery (if used) start->check_spe check_adsorption Investigate Analyte Adsorption start->check_adsorption solution_stability Improve Sample Handling: - Rapid quenching - Keep samples on ice - Store dry at -80°C check_stability->solution_stability solution_extraction Optimize Extraction Solvent: - Use 80% methanol - Avoid strong acids in initial extraction check_extraction->solution_extraction solution_spe Modify or Eliminate SPE: - Use SSA for deproteinization - Optimize SPE cartridge and elution check_spe->solution_spe solution_adsorption Minimize Surface Interactions: - Use phosphate methylation derivatization - Use glass vials check_adsorption->solution_adsorption

Caption: Troubleshooting workflow for low or no acyl-CoA signal.

Possible CauseRecommended Solution
Sample Degradation Acyl-CoAs are unstable. Ensure rapid quenching of metabolic activity, keep samples on ice throughout preparation, and store extracts as dry pellets at -80°C. Reconstitute just prior to analysis in a buffered solution (e.g., 50 mM ammonium acetate, pH 6.8) or methanol.[1][3][5]
Inefficient Extraction The choice of extraction solvent is critical. An 80% methanol solution has demonstrated high MS intensities.[5] Avoid using strong acids like formic acid in the initial extraction solvent as it can lead to poor recovery.[5] For deproteinization, 5-sulfosalicylic acid (SSA) can offer better recovery for short-chain species compared to trichloroacetic acid (TCA).[6]
Poor Recovery from Solid-Phase Extraction (SPE) SPE can result in the loss of more hydrophilic, short-chain acyl-CoAs.[6] Consider methods that do not require an SPE step, such as those using SSA for deproteinization. If SPE is necessary, ensure the cartridge and elution method are optimized for your specific analytes.
Analyte Adsorption The phosphate groups on acyl-CoAs can adhere to glass and metal surfaces, causing signal loss. A derivatization strategy, such as phosphate methylation, can mitigate this issue and improve peak shape.[4] Using glass vials instead of plastic for sample storage and analysis may also reduce signal loss.[4]
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)

Poor peak shape compromises resolution and the accuracy of quantification.

Logical Relationships in Peak Tailing

peak_tailing Peak Tailing Observed secondary_interactions Secondary Interactions peak_tailing->secondary_interactions mobile_phase_ph Suboptimal Mobile Phase pH peak_tailing->mobile_phase_ph column_overload Column Overload peak_tailing->column_overload column_degradation Column Degradation peak_tailing->column_degradation solution_ion_pair Add Ion-Pairing Agent secondary_interactions->solution_ion_pair solution_ph Adjust Mobile Phase pH mobile_phase_ph->solution_ph solution_injection Reduce Injection Volume/Concentration column_overload->solution_injection solution_column Use Guard Column / Replace Column column_degradation->solution_column

Caption: Causes and solutions for peak tailing in acyl-CoA analysis.

Possible CauseRecommended Solution
Secondary Interactions The phosphate moiety of acyl-CoAs can interact with the stationary phase or column hardware, leading to peak tailing.[2] Adding an ion-pairing agent to the mobile phase can help to shield these interactions and improve peak shape.[6]
Suboptimal Mobile Phase pH The pH of the mobile phase can affect the ionization state of the acyl-CoAs and the stationary phase. Operating at a pH that is not optimal can lead to peak tailing.[7] Experiment with adjusting the mobile phase pH; for example, using a higher pH of around 10.5 with ammonium hydroxide (B78521) has been shown to be effective.
Column Overload Injecting too high a concentration or volume of the sample can lead to peak broadening and tailing.[8] Try reducing the injection volume or diluting the sample.
Column Degradation / Contamination A void at the head of the column, a blocked frit, or contamination can cause peak splitting and tailing.[9][10][11] If all peaks are affected, this is a likely cause.[9][12] Try back-flushing the column. If the problem persists, use a guard column or replace the analytical column.[11]
Solvent Mismatch If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, peak distortion and splitting can occur, especially for early eluting peaks.[7][13] Reconstitute the sample in a solvent that is similar in composition to the initial mobile phase.[7]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissues

This protocol is adapted from methods shown to provide good recovery for a range of acyl-CoAs.[14][15]

  • Homogenization:

    • Homogenize frozen, powdered tissue (e.g., < 100 mg) in a glass homogenizer with ice-cold 100 mM KH2PO4 buffer (pH 4.9).[14]

    • Add 2-propanol and homogenize again.[14]

  • Extraction:

    • Add acetonitrile (B52724) (ACN) to the homogenate.[14]

    • Vortex vigorously for 5 minutes.[15]

    • Centrifuge at high speed (e.g., 21,000 x g) to pellet debris.[1]

  • Purification (Solid-Phase Extraction):

    • The acyl-CoAs in the supernatant can be further purified using an oligonucleotide purification column or a C18 SPE cartridge.[1][14]

    • Elute the acyl-CoAs from the SPE column.

  • Sample Preparation for Injection:

    • Concentrate the eluent under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase or a compatible solvent.

Protocol 2: Reversed-Phase HPLC Method for Acyl-CoA Analysis

This is a general method that can be adapted for short- to long-chain acyl-CoAs.[3][5]

  • Column: C18 reversed-phase column (e.g., Luna C18, 100 x 2.0 mm, 3 µm).[3][5]

  • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[5]

  • Mobile Phase B: Methanol or Acetonitrile.[3][5]

  • Gradient:

    • A linear gradient is typically employed. An example for short- to medium-chain acyl-CoAs is: 0-1.5 min, 2% B; 3 min, 15% B; 5.5-14.5 min, 95% B; 15-20 min, 2% B.[5]

  • Flow Rate: 0.2 - 0.5 mL/min.[3][14]

  • Detection: UV at 260 nm or mass spectrometry.[14][15]

Quantitative Data Summary

Table 1: Stability of Acyl-CoAs in Different Solvents

The stability of acyl-CoAs was assessed over 48 hours at 4°C. The coefficient of variation (CV) was calculated based on MS intensities of six injections.[5]

SolventAverage CV (%) for various Acyl-CoAs
Water> 20%
50 mM Ammonium Acetate (pH 4.0)~15-20%
50 mM Ammonium Acetate (pH 6.8) < 10%
50% Methanol/Water> 20%
50% Methanol/Ammonium Acetate (pH 4.0)~15%
50% Methanol/Ammonium Acetate (pH 6.8) < 10%

Data summarized from literature to illustrate trends. Actual values can be found in the cited reference.[5]

Table 2: Comparison of Extraction Solvents on MS Intensity

MS intensities of short-chain acyl-CoAs detected in liver tissue using different extraction solvents.[5]

Extraction SolventRelative MS Intensity
80% Methanol High
AcetonitrileVery Poor / No Signal
Formic Acid containing solventsVery Poor / No Signal

Data summarized from literature to illustrate trends. Actual values can be found in the cited reference.[5]

References

Technical Support Center: Fatty Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fatty acyl-CoA analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the quantification of fatty acyl-CoAs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

LC-MS/MS Analysis

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Sample Preparation

? What are the most common causes of low fatty acyl-CoA recovery during sample extraction?

Low recovery of fatty acyl-CoAs is a frequent issue that can stem from several factors throughout the extraction process. Due to their presence in nanomole amounts in tissues, a highly selective and efficient extraction procedure is crucial.[1]

Potential Causes and Solutions:

  • Inadequate Quenching: Rapidly stopping metabolic activity is critical to prevent the degradation of fatty acyl-CoAs.

    • Solution: Quench samples immediately in ice-cold solutions like perchloric acid or sulfosalicylic acid.[1] For tissues, flash-freezing in liquid nitrogen is a common and effective practice.

  • Inefficient Cell Lysis and Extraction: Incomplete disruption of cells or tissues will lead to poor extraction efficiency.

    • Solution: Employ vigorous homogenization of frozen tissue powder or cell pellets in a suitable extraction solvent, such as 80% methanol (B129727) in water.[2] Ensure the sample is completely immersed in the solvent.[2]

  • Suboptimal Solvent Choice: The choice of extraction solvent can significantly impact the recovery of different fatty acyl-CoA species.

    • Solution: A mixture of organic and aqueous solvents is often used. For example, a mix of acetonitrile, methanol, and water can be effective for a broad range of acyl-CoAs. For long-chain species, a liquid-liquid extraction with an organic solvent is often ideal.[3][4]

  • Loss During Phase Separation: When using liquid-liquid extraction methods, fatty acyl-CoAs can be lost if the phases are not separated carefully.

    • Solution: Ensure complete separation of the aqueous and organic phases. Fatty acyl-CoAs are typically harvested in the methanolic aqueous phase in methods derived from the Bligh-Dyer technique.[1]

? My fatty acyl-CoA samples seem to be degrading. How can I improve their stability?

Fatty acyl-CoAs are notoriously unstable molecules, particularly in aqueous solutions, and are prone to hydrolysis, especially in alkaline and strongly acidic conditions.[5] Maintaining their integrity throughout sample handling and analysis is paramount for accurate quantification.

Strategies to Enhance Stability:

  • Temperature Control: Keep samples on ice at all times during processing. For long-term storage, cell pellets should be kept at -80°C.[6]

  • pH of Reconstitution Solvent: The pH of the solution used to reconstitute the dried extract can significantly affect stability.

    • Recommendation: Methanol has been shown to provide the best stability for acyl-CoA analytes over time.[5] If an aqueous solution is necessary, a slightly acidic buffer may be preferable to neutral or alkaline buffers.

  • Minimize Time in Aqueous Solutions: Reduce the time samples spend in aqueous solutions to a minimum to prevent hydrolysis.[5]

  • Rapid Processing: A fast extraction procedure with cooling steps is crucial to prevent the degradation of CoA thioesters.[6]

? Which extraction method is best for my samples: solvent precipitation or solid-phase extraction (SPE)?

The optimal extraction method depends on the specific requirements of your analysis, such as the chain length of the fatty acyl-CoAs of interest, the sample matrix, and the need to minimize matrix effects for LC-MS/MS analysis.

Comparison of Common Extraction Methods

MethodKey StrengthsKey LimitationsTypical Recovery
Solvent Precipitation (e.g., 80% Methanol) Simple, fast, and provides good recovery for a broad range of acyl-CoAs.[2]May have lower recovery for very long-chain species. Potential for ion suppression due to co-extracted matrix components.[2]Not explicitly stated, but high MS intensities are reported.[2]
Solid-Phase Extraction (SPE) Excellent for sample clean-up, which reduces matrix effects.[2] High recovery for a wide range of acyl-CoAs.[2]More time-consuming and complex than solvent precipitation.High recovery reported.[2]

Experimental Workflow: Fatty Acyl-CoA Extraction

cluster_sample Sample Preparation cluster_extraction Extraction Method Sample Sample Homogenization Homogenization Sample->Homogenization Ice-cold solvent Protein_Precipitation Protein_Precipitation Homogenization->Protein_Precipitation Vortex Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection Solvent_Evaporation Solvent_Evaporation Supernatant_Collection->Solvent_Evaporation SPE_Cleanup Solid-Phase Extraction (Optional Clean-up) Supernatant_Collection->SPE_Cleanup for cleaner extract Reconstitution Reconstitution Solvent_Evaporation->Reconstitution e.g., Methanol LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis SPE_Cleanup->Solvent_Evaporation

Caption: General workflow for fatty acyl-CoA extraction.

LC-MS/MS Analysis

? I'm observing poor peak shape and tailing for my long-chain fatty acyl-CoAs. What could be the cause?

Poor chromatography, especially for long-chain species, is a well-documented challenge in fatty acyl-CoA analysis.[3] This can be attributed to the physicochemical properties of these molecules.

Common Causes and Solutions:

  • Suboptimal Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of acyl-CoAs.

    • Solution: While slightly acidic mobile phases are suitable for short-chain acyl-CoAs, an alkaline mobile phase is often preferred for long-chain species to mitigate peak tailing.[4]

  • Inappropriate Column Chemistry: The choice of the stationary phase is critical for good separation.

    • Solution: A C18 reversed-phase column is commonly used and generally provides good separation.[2][6]

  • Co-elution with Interfering Species: The sample matrix can contain compounds that co-elute with the analytes of interest, leading to poor peak shape and ion suppression.

    • Solution: Optimize the chromatographic gradient to improve the separation of analytes from matrix components.[5] Employing a sample clean-up step, such as SPE, can also be highly beneficial.[2]

? How can I minimize ion suppression and matrix effects in my LC-MS/MS analysis?

Matrix effects, particularly ion suppression, can lead to inaccurate quantification. This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analytes in the mass spectrometer source.

Strategies to Mitigate Matrix Effects:

  • Effective Sample Clean-up: The most direct way to reduce matrix effects is to remove interfering substances before analysis.

    • Recommendation: Solid-phase extraction (SPE) is highly effective for cleaning up samples and reducing matrix effects.[2]

  • Chromatographic Separation: Good chromatographic resolution is key to separating analytes from interfering compounds.

    • Recommendation: Utilize a C18 reversed-phase column with an optimized gradient to achieve good separation.[2][5]

  • Use of Internal Standards: Stable isotope-labeled internal standards are highly recommended for accurate quantification as they can compensate for matrix effects.[2]

? What are the best practices for quantitative analysis of fatty acyl-CoAs?

Accurate quantification of fatty acyl-CoAs relies on a well-validated method and careful experimental execution.

Key Recommendations:

  • Method of Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method due to its high sensitivity and specificity.[2]

  • Standard Curves: Generate standard curves using authentic standards for each fatty acyl-CoA to be quantified.[2]

  • Internal Standards: The use of stable isotope-labeled internal standards is crucial for correcting for variability in extraction efficiency and matrix effects, thereby ensuring accurate quantification.[2]

  • Data Analysis: Quantify the acyl-CoAs by comparing the peak areas of the analytes to those of the standard curve.[2]

Central Role of Fatty Acyl-CoAs in Metabolism

cluster_pathways Metabolic Pathways Fatty_Acids Fatty_Acids Fatty_Acyl_CoA Fatty_Acyl_CoA Fatty_Acids->Fatty_Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation Beta_Oxidation Fatty_Acyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid_Synthesis Fatty_Acyl_CoA->Lipid_Synthesis Signaling Signaling Fatty_Acyl_CoA->Signaling Energy_Production Energy_Production Beta_Oxidation->Energy_Production ATP Complex_Lipids Complex_Lipids Lipid_Synthesis->Complex_Lipids Gene_Regulation Gene_Regulation Signaling->Gene_Regulation

Caption: Fatty acyl-CoAs are central to cellular metabolism.

Detailed Experimental Protocols

Protocol 1: Solvent Precipitation Extraction

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water). Ensure the sample is completely immersed.[2]

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2]

  • Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[2]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[2]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate (B1210297) or pure methanol for better stability.[2][5]

Protocol 2: Solid-Phase Extraction (SPE) Clean-up

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing it with methanol, followed by equilibration with the sample homogenization buffer.[2]

  • Sample Loading: Load the sample homogenate (from Protocol 1, step 3) onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.[2]

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of an organic solvent, such as methanol or acetonitrile.[2]

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute it as described in Protocol 1 (steps 5 and 6).[2]

Protocol 3: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[2]

    • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[2]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[2]

    • Gradient: Start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[2]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) is commonly used.

    • Analysis Mode: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity.

  • Data Analysis:

    • Quantify the acyl-CoAs by comparing their peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[2]

References

Technical Support Center: Enhancing Sensitivity for Low-Abundance Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of low-abundance acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions related to the sensitive detection and quantification of these critical metabolic intermediates.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the analysis of low-abundance acyl-CoAs, offering systematic approaches to identify and resolve them.

Question: I am observing very low or no signal for my acyl-CoA standards or samples in my LC-MS/MS analysis. What are the initial checks I should perform?

Answer: A complete or significant loss of signal can often be attributed to a singular issue within the LC-MS system. A systematic check of the instrument's components is the most effective way to identify the problem.

Initial Troubleshooting Steps:

  • System Suitability Check: Before analyzing your samples, always inject a known, stable compound to verify that the mass spectrometer is functioning correctly. This will help determine if the issue lies with your sample preparation or the instrument itself.

  • Inspect for Leaks: Carefully examine all tubing and connections from the LC pump to the mass spectrometer's ion source for any signs of leaks, such as salt deposits or discoloration of fittings.

  • Examine the Ion Source:

    • Stable Spray: Visually inspect the electrospray needle to ensure a consistent and fine spray is being generated. An unstable or absent spray is a common cause of signal loss.[1]

    • Contamination: A dirty ion source can significantly suppress the signal. Regular cleaning of the ion source is highly recommended.

  • Review MS Parameters:

    • Ensure that the correct precursor and product ions are selected for your target acyl-CoAs.

    • Verify that the collision energy and other source parameters (e.g., desolvation temperature, gas flows) are optimized for your analytes.[1]

  • Prepare Fresh Standards and Mobile Phases: Acyl-CoAs are susceptible to degradation.[1] Prepare fresh standards and mobile phases to rule out issues related to compound instability or solvent contamination.

Question: My acyl-CoA signal intensity is consistently low, even though my system appears to be working correctly. What are the common causes and how can I improve the signal?

Answer: Low signal intensity for acyl-CoAs can stem from several factors, including sample degradation, inefficient ionization, ion suppression, and suboptimal chromatography.

Potential Causes and Solutions:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis, especially in non-acidic aqueous solutions.[1]

    • Troubleshooting: Minimize the time samples spend at room temperature and in aqueous solutions.[1] Process samples quickly on ice and store them at -80°C, preferably as a dry pellet. For reconstitution before analysis, consider using methanol (B129727) or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH to improve stability.

  • Inefficient Ionization: The ionization efficiency of acyl-CoAs can be influenced by the mobile phase composition.

    • Troubleshooting: For positive ion mode electrospray ionization (ESI), the addition of a small amount of a weak acid like formic acid to the mobile phase can enhance protonation and improve signal intensity.

  • Ion Suppression: Matrix effects from complex biological samples can significantly reduce the signal of the target analyte.[1]

    • Troubleshooting:

      • Improve Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between the acyl-CoAs and matrix components can significantly reduce ion suppression.

      • Use Internal Standards: Employing a stable isotope-labeled internal standard that co-elutes with the analyte is the most reliable way to compensate for matrix effects.

      • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can also help to correct for matrix effects.

  • Poor Chromatographic Peak Shape: Broad or tailing peaks can lead to a decreased signal-to-noise ratio.

    • Troubleshooting:

      • Column Choice: Utilize a C18 reversed-phase column for the separation of a broad range of acyl-CoAs.

      • Mobile Phase Modifiers: The use of ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape and resolution.

      • Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase to prevent peak distortion.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low-abundance acyl-CoAs?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of acyl-CoAs.[2] This technique offers high specificity through methods like multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions for each acyl-CoA species.

Q2: How can I improve the recovery of long-chain acyl-CoAs during sample extraction?

A2: Low recovery of long-chain acyl-CoAs is a common issue. To improve yields, consider the following:

  • Thorough Homogenization: Ensure complete disruption of the tissue or cells. A glass homogenizer can be more effective than other methods for tissue samples.

  • Optimized Extraction Solvents: A mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) is commonly used for efficient extraction.

  • Solid-Phase Extraction (SPE): Employing an SPE cleanup step can significantly improve the purity and recovery of acyl-CoAs. Weak anion exchange or C18 cartridges are often used for this purpose.

Q3: Are there alternatives to LC-MS/MS for acyl-CoA analysis?

A3: Yes, other methods are available, though they may have limitations in sensitivity and specificity compared to LC-MS/MS.

  • HPLC with UV Detection: This method is less specific and may have difficulty with co-eluting peaks.

  • HPLC with Fluorescence Detection: This approach requires a derivatization step to make the acyl-CoAs fluorescent, which can add complexity to the workflow. However, it can offer high sensitivity.

  • Enzymatic Assays: These assays are highly specific for a particular acyl-CoA (e.g., acetyl-CoA) but are generally low-throughput and may lack the sensitivity of MS-based methods.[3]

  • Nuclear Magnetic Resonance (NMR): NMR can be used for the quantification of highly abundant acyl-CoAs like acetyl-CoA and offers the advantage of minimal sample preparation.[2]

Q4: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?

A4: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da. This allows for the use of neutral loss scans to identify a wide range of acyl-CoA species in a sample. Another common fragment ion observed is at m/z 428, resulting from cleavage between the 5' diphosphates.

Data Presentation

Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[3]120 pmol (with derivatization)[3]~50 fmol[3]
Limit of Quantification (LOQ) 5-50 fmol1.3 nmol (LC/MS-based)[3]~100 fmol[3]
Linearity (R²) >0.99[3]>0.99Variable
Precision (RSD%) < 5%[3]< 15%< 20%
Specificity High (mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)[3]
Throughput HighModerateLow to Moderate

Table 2: Representative Recovery Rates for Acyl-CoAs Using Solid-Phase Extraction (SPE)

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[1]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[1]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[1]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[4]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[1]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment from Tissue Samples

This protocol is a compilation of established methods for the solid-phase extraction of a broad range of acyl-CoAs.[1]

Materials:

  • Fresh or frozen tissue samples (50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried acyl-CoAs in a suitable solvent for LC-MS analysis (e.g., a mixture of water and methanol).

Protocol 2: General LC-MS/MS Method for Acyl-CoA Analysis

This protocol provides a starting point for the analysis of a broad range of acyl-CoAs. Optimization may be required for specific applications.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over several minutes to elute acyl-CoAs of increasing chain length.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor the specific precursor ion (the [M+H]+ of the acyl-CoA) to a specific product ion. A common approach is to monitor the transition of the precursor to the fragment corresponding to the loss of the acyl chain or the characteristic m/z 428 fragment.

  • Collision Energy: Optimize for each specific acyl-CoA.

Visualizations

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Tissue Tissue Homogenization Extraction Solvent Extraction Tissue->Extraction SPE Solid-Phase Extraction Extraction->SPE LC LC Separation SPE->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for acyl-CoA analysis.

G Start Low/No Signal Observed CheckSystem System Suitability Check Start->CheckSystem InspectHardware Inspect for Leaks & Check Ion Source CheckSystem->InspectHardware System OK ReviewParams Review MS Parameters CheckSystem->ReviewParams System Not OK InspectHardware->ReviewParams FreshReagents Prepare Fresh Standards & Mobile Phases ReviewParams->FreshReagents TroubleshootSample Troubleshoot Sample Prep FreshReagents->TroubleshootSample OptimizeLC Optimize Chromatography TroubleshootSample->OptimizeLC Resolved Issue Resolved OptimizeLC->Resolved

Caption: Troubleshooting workflow for low signal intensity.

References

Technical Support Center: (7Z,10Z,13Z)-Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (7Z,10Z,13Z)-Docosatrienoyl-CoA in solution. The following information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a polyunsaturated long-chain acyl-CoA, is primarily influenced by chemical, physical, and enzymatic factors. These include:

  • pH: The thioester bond is susceptible to hydrolysis, particularly at alkaline and strongly acidic pH.

  • Temperature: Higher temperatures accelerate the rates of both hydrolysis and oxidation.

  • Solvent: Aqueous solutions can promote hydrolysis. Organic solvents like methanol (B129727) are often preferred for reconstitution and storage.[1]

  • Presence of Oxidizing Agents: The polyunsaturated nature of the docosatrienoyl chain makes it susceptible to oxidation by reactive oxygen species (ROS).

  • Enzymatic Degradation: Acyl-CoA thioesterases, which are present in many biological samples, can enzymatically hydrolyze the thioester bond.[2]

  • Light Exposure: Light can promote the auto-oxidation of polyunsaturated fatty acyl chains.

Q2: What are the main degradation pathways for this compound in solution?

A2: The two primary non-enzymatic degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The thioester linkage between the docosatrienoic acid and Coenzyme A is cleaved, yielding the free fatty acid and Coenzyme A. This reaction is accelerated by non-neutral pH and elevated temperatures.

  • Oxidation (Autoxidation): The cis double bonds in the fatty acyl chain are susceptible to attack by free radicals, leading to the formation of various oxidation products, including hydroperoxides and aldehydes. This process can be initiated by light, heat, or the presence of metal ions.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure the long-term stability of this compound, it is recommended to:

  • Store at low temperatures: For long-term storage, temperatures of -20°C or -80°C are advisable.

  • Use an appropriate solvent: Reconstitute and store in an organic solvent such as methanol. If an aqueous buffer is necessary for experimental reasons, prepare the solution fresh and use it promptly. A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has been shown to offer better stability than purely aqueous solutions.[1]

  • Protect from light and oxygen: Store in amber vials and consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.[3]

  • Avoid repeated freeze-thaw cycles: Aliquot the stock solution into smaller volumes for single-use to prevent degradation from repeated temperature changes.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentrations of this compound in experimental assays.
Potential Cause Troubleshooting Step
Degradation during storage Review storage conditions. Ensure the compound is stored at ≤ -20°C in an appropriate solvent (e.g., methanol) and protected from light and air.[3]
Hydrolysis in aqueous buffers Prepare aqueous solutions immediately before use. If possible, maintain the pH of the solution close to neutral. For prolonged experiments, consider the rate of hydrolysis at your experimental pH and temperature.
Oxidation of the polyunsaturated chain Add antioxidants (e.g., BHT) to your solutions, especially if they will be handled for extended periods at room temperature or exposed to air.[4] Use de-gassed buffers.
Adsorption to plasticware Use glass or polypropylene (B1209903) tubes and pipette tips designed for low analyte binding.
Inaccurate quantification Verify the calibration of your analytical instrument (e.g., LC-MS/MS) with fresh standards. Ensure complete dissolution of your sample before analysis.
Issue 2: Appearance of unexpected peaks during chromatographic analysis (e.g., HPLC, LC-MS).
Potential Cause Troubleshooting Step
Hydrolysis product An additional peak corresponding to the free fatty acid, (7Z,10Z,13Z)-docosatrienoic acid, may be observed. Confirm its identity by running a standard of the free fatty acid.
Oxidation products A series of new peaks, often with higher polarity, may indicate oxidation. These can be hydroperoxides, aldehydes, or other derivatives. Minimizing exposure to oxygen and light during sample preparation and analysis is crucial.
Contaminants from solvents or reagents Run a blank injection of your solvent system to check for background contamination. Use high-purity solvents and reagents.

Data Presentation

Table 1: Qualitative Impact of Solution Conditions on the Stability of this compound

Parameter Condition Effect on Hydrolysis Effect on Oxidation Overall Stability
pH Acidic (< 6)Increased-Decreased
Neutral (6-8)Minimized-Optimal
Alkaline (> 8)Significantly Increased-Significantly Decreased
Temperature -80°C to -20°CMinimalMinimalHigh
4°CLowLowModerate (Short-term)
Room Temperature (~25°C)ModerateModerateLow (Use promptly)
> 37°CHighHighVery Low
Solvent Aqueous BufferProne to hydrolysisPotential for oxidationLower
MethanolReduced hydrolysisLess prone to oxidationHigher
50% Methanol/BufferModerate stabilityModerate stabilityModerate
Atmosphere Air (Oxygen)-Prone to oxidationLower
Inert Gas (Argon, Nitrogen)-Oxidation minimizedHigher
Light Exposed to Light-Increased oxidationLower
Protected from Light-Oxidation minimizedHigher

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

This protocol outlines a general method to evaluate the stability of this compound under specific experimental conditions using LC-MS/MS.

1. Materials and Reagents:

  • This compound standard

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Buffers of desired pH

  • Internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA)

  • LC-MS/MS system

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mM).

  • For each condition to be tested (e.g., different pH buffers, temperatures), dilute the stock solution to a final concentration (e.g., 10 µM) in the respective solution.

  • Prepare multiple aliquots for each condition to be analyzed at different time points.

  • For a time-zero measurement (T=0), immediately add an equal volume of cold methanol containing the internal standard to an aliquot of the test solution to stop degradation. Store at -80°C until analysis.

  • Incubate the remaining aliquots under the specified conditions (e.g., in a water bath at 37°C, on a benchtop at room temperature).

3. Time-Point Analysis:

  • At predetermined time points (e.g., 1, 4, 8, 24 hours), take an aliquot from each condition and quench the degradation by adding an equal volume of cold methanol with the internal standard.

  • Store the quenched samples at -80°C.

4. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method for the quantification of long-chain acyl-CoAs.[5]

  • Monitor the parent and a specific fragment ion for both this compound and the internal standard.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for each time point.

  • Normalize the ratios to the T=0 sample to determine the percentage of this compound remaining.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Mandatory Visualizations

degradation_pathways Docosatrienoyl_CoA This compound Hydrolysis Hydrolysis Docosatrienoyl_CoA->Hydrolysis H2O, pH, Temp Oxidation Oxidation Docosatrienoyl_CoA->Oxidation O2, Light, Metal Ions FFA (7Z,10Z,13Z)-Docosatrienoic Acid + CoA-SH Hydrolysis->FFA Oxidized_Products Hydroperoxides, Aldehydes, etc. Oxidation->Oxidized_Products

Caption: Primary degradation pathways for this compound in solution.

stability_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Stock Solution in Methanol Dilute Dilute in Test Solutions (e.g., different pH, temp) Stock->Dilute Aliquots Create Aliquots for Each Time Point Dilute->Aliquots T0 T=0 Sample: Quench Immediately Aliquots->T0 Incubate Incubate Samples under Test Conditions Aliquots->Incubate LCMS LC-MS/MS Analysis T0->LCMS Timepoints Collect & Quench Samples at Time Intervals Incubate->Timepoints Timepoints->LCMS Data Calculate % Remaining vs. Time LCMS->Data Kinetics Determine Degradation Kinetics Data->Kinetics

Caption: Experimental workflow for assessing the stability of acyl-CoA molecules.

References

Technical Support Center: (7Z,10Z,13Z)-Docosatrienoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and troubleshooting of (7Z,10Z,13Z)-Docosatrienoyl-CoA standards.

Frequently Asked Questions (FAQs)

Q1: How should I store the this compound standard upon receipt?

A1: Due to its polyunsaturated nature, this standard is susceptible to oxidation and hydrolysis. For optimal stability, it should be stored at -20°C or below, preferably under an inert atmosphere like argon or nitrogen.[1][2] If received as a powder, it is highly recommended to dissolve it in a suitable organic solvent (e.g., ethanol (B145695) or a chloroform/methanol mixture) and store the solution in a tightly sealed glass vial with a Teflon-lined cap.[2] Avoid repeated freeze-thaw cycles.

Q2: The standard is provided as a solid. What is the best way to prepare a stock solution?

A2: Unsaturated lipids like this compound can be hygroscopic and unstable as powders.[2] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation, which can accelerate hydrolysis. Prepare a stock solution by dissolving the solid in a high-purity organic solvent. For subsequent dilutions into aqueous buffers for experiments, prepare fresh solutions and use them promptly, as acyl-CoAs are unstable in aqueous environments, particularly at neutral or alkaline pH.[3]

Q3: What are the primary degradation products of this compound?

A3: The two main degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The thioester bond can be cleaved, resulting in the formation of coenzyme A (CoA) and free (7Z,10Z,13Z)-docosatrienoic acid. This is accelerated by moisture and non-acidic aqueous conditions.[3]

  • Oxidation: The double bonds in the docosatrienoyl chain are prone to oxidation, which can form a complex mixture of hydroperoxides, aldehydes, and other secondary oxidation products.[4][5] This process is accelerated by exposure to air and light.

Q4: Which analytical technique is best for verifying the integrity and concentration of the standard?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and sensitive method for the analysis of long-chain acyl-CoAs.[1] It allows for accurate identification and quantification, distinguishing the intact molecule from its potential degradation products.

Troubleshooting Guide

Issue 1: Low or No Signal in LC-MS/MS Analysis

Symptoms:

  • Significantly lower than expected peak intensity for the standard.

  • Complete absence of the analyte peak.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Sample Degradation Prepare a fresh dilution of the standard from your stock solution. If the issue persists, prepare a new stock solution from the solid material, ensuring proper handling techniques are followed. Acyl-CoAs are known to be unstable in aqueous solutions.[3]
Suboptimal MS Parameters Verify the mass spectrometer settings. Ensure you are using the correct precursor and product ion m/z values for this compound. Optimize the collision energy and source parameters (e.g., desolvation temperature, gas flows) to maximize signal.[6]
Inefficient Ionization The mobile phase composition can significantly impact ionization. Ensure the pH is appropriate. For acyl-CoAs, positive mode electrospray ionization (ESI) is common. Using a mobile phase with a modifier like ammonium (B1175870) hydroxide (B78521) or an ion-pairing agent can improve results.[3][7]
Instrument Malfunction Infuse a known, stable compound to confirm the mass spectrometer is functioning correctly. Check for stable spray in the ESI source.
Issue 2: Poor Peak Shape (Tailing or Splitting) in LC Analysis

Symptoms:

  • Asymmetric peaks (tailing).

  • The appearance of a split or shoulder peak.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Column Contamination Repeated injections of biological extracts or standards can lead to a buildup of material on the column.[8] Flush the column with a strong solvent series as recommended by the manufacturer. If the problem persists, replace the guard column or the analytical column.
Poor Analyte Solubility Ensure the sample is fully dissolved in the injection solvent. The injection solvent should be of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.[9]
Secondary Interactions Acyl-CoAs can interact with active sites on the silica (B1680970) column. Consider using a mobile phase at a high pH (e.g., with ammonium hydroxide) or adding an ion-pairing reagent to improve peak shape.[3][7]
Sample Degradation on-instrument If the autosampler is not cooled, degradation can occur during a long sequence. Test the stability of the acyl-CoA in the autosampler solution over time.[3]

Quality Control Parameters

The following table outlines typical quality control specifications for a high-purity this compound standard.

Parameter Specification Method
Purity ≥98%LC-MS/MS or HPLC
Identity Conforms to the expected mass spectrumMass Spectrometry (MS)
Physical Appearance White to off-white solid or colorless oilVisual Inspection
Molecular Formula C43H72N7O17P3S-
Exact Mass 1083.39 g/mol Calculated
Solubility Soluble in organic solvents (e.g., ethanol, methanol)As per Certificate of Analysis

Experimental Protocols

Protocol: Purity Assessment by LC-MS/MS

This protocol provides a general method for analyzing this compound. Optimization may be required for specific instrumentation.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade ethanol.

    • Perform serial dilutions in a 50:50 mixture of acetonitrile (B52724) and water to create working standards (e.g., 1-100 µM).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 5 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient starts at a low percentage of mobile phase B, ramps up to elute the analyte, followed by a wash and re-equilibration step.[6]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor for the specific precursor-to-product ion transition. For long-chain acyl-CoAs, a common fragmentation is the neutral loss of the phosphorylated ADP moiety (507.1 m/z).[3][8]

      • Precursor Ion (Q1): m/z for [M+H]+ (e.g., ~1084.4)

      • Product Ion (Q3): m/z for [Precursor - 507.1] or another characteristic fragment.

    • Source Parameters: Optimize spray voltage, gas flows, and capillary temperature according to the instrument manufacturer's guidelines.[2]

Visualizations

troubleshooting_workflow start Start: Low or No Signal for Docosatrienoyl-CoA check_ms 1. Check MS Performance: Infuse a known, stable standard. start->check_ms ms_ok Is signal stable and strong? check_ms->ms_ok prep_fresh 2. Prepare Fresh Standard: - Use fresh solvent. - Equilibrate vial to RT before opening. ms_ok->prep_fresh Yes fix_ms Troubleshoot Mass Spectrometer Hardware. (Contact service engineer) ms_ok->fix_ms No reinject Re-inject fresh standard. prep_fresh->reinject signal_ok Is signal restored? reinject->signal_ok optimize_ms 3. Optimize MS Parameters: - Verify correct m/z for precursor/product. - Adjust collision energy. - Check source parameters (gas, temp). signal_ok->optimize_ms No success Problem Solved signal_ok->success Yes reinject2 Re-inject fresh standard. optimize_ms->reinject2 signal_ok2 Is signal restored? reinject2->signal_ok2 check_lc 4. Investigate LC/Mobile Phase: - Prepare fresh mobile phases. - Check for leaks. - Consider mobile phase modifiers. signal_ok2->check_lc No signal_ok2->success Yes fail Issue Persists. Consider column integrity or complex matrix effects. check_lc->fail

Caption: Troubleshooting workflow for low LC-MS/MS signal.

handling_workflow start Start: Receive Standard store 1. Immediate Storage: Store vial at <= -20°C in the dark. start->store prepare_stock 2. Prepare Stock Solution store->prepare_stock equilibrate 3. Equilibrate to Room Temp: (Crucial to prevent condensation) prepare_stock->equilibrate dissolve 4. Dissolve in Organic Solvent: - Use high-purity solvent (e.g., Ethanol). - Use glass or Teflon labware. equilibrate->dissolve store_stock 5. Store Stock Solution: - Aliquot into glass vials (Teflon caps). - Overlay with Argon/Nitrogen. - Store at <= -20°C. dissolve->store_stock prepare_working 6. Prepare Working Standard store_stock->prepare_working dilute 7. Dilute Stock for Experiment: - Prepare fresh for each experiment. - Minimize time in aqueous buffers. prepare_working->dilute analyze 8. Analyze Promptly dilute->analyze

Caption: Recommended workflow for handling and preparation.

References

Technical Support Center: Resolving Isomeric Interferences of Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analytical separation of docosatrienoyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of docosatrienoyl-CoA that I should be aware of in my experiments?

A1: Docosatrienoyl-CoA (C22:3-CoA) has several positional isomers, with the location of the three double bonds being the key differentiator. The most common isomers belong to the omega-3 and omega-6 series of fatty acids. The corresponding docosatrienoic acids include:

  • (13Z,16Z,19Z)-docosatrienoic acid (an omega-3 fatty acid) [1]

  • cis-10,13,16-Docosatrienoic acid (an omega-6 fatty acid) [2]

It is crucial to consider the potential for cis- and trans- geometric isomers as well, which can arise from endogenous biological processes or during sample preparation.[3]

Q2: Why is it so challenging to separate docosatrienoyl-CoA isomers?

A2: The primary challenge lies in the subtle structural similarities between the isomers. They have the same elemental composition and molecular weight, making them indistinguishable by standard mass spectrometry alone.[4] Their similar physicochemical properties also lead to co-elution in conventional reversed-phase liquid chromatography (LC) systems.

Q3: What are the most effective analytical techniques for resolving these isomeric interferences?

A3: A multi-faceted approach combining high-resolution chromatography and mass spectrometry is typically required. The most successful techniques include:

  • Reversed-Phase Liquid Chromatography (RP-LC): With careful optimization of column chemistry (e.g., C18 or C30), mobile phase composition, and gradient elution, it is possible to achieve separation of some isomers.[5][6]

  • Argentation Chromatography: This technique utilizes silver ions impregnated into the stationary phase to enhance the separation of unsaturated compounds based on the number and geometry of their double bonds. It is particularly effective for separating cis- and trans- isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Although this requires derivatization of the fatty acyl-CoA to a more volatile form (e.g., fatty acid methyl ester), GC can provide excellent resolution of positional and geometric isomers.[2]

  • Tandem Mass Spectrometry (MS/MS): While isomers may have the same parent mass, their fragmentation patterns upon collision-induced dissociation (CID) can sometimes differ, providing clues to their structure. A common fragmentation for acyl-CoAs is a neutral loss of 507 Da.[7][8]

Q4: Are there any specific sample preparation steps I should take to minimize isomerization or degradation?

A4: Yes, proper sample handling is critical. To minimize the risk of isomerization and degradation of docosatrienoyl-CoA:

  • Work at low temperatures: Keep samples on ice or at 4°C throughout the extraction process.

  • Use antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) in your extraction solvents to prevent oxidation of the double bonds.

  • Minimize exposure to light and air: Polyunsaturated fatty acids are susceptible to photo-oxidation. Use amber vials and work under a nitrogen or argon atmosphere where possible.

  • Rapid processing: Process samples as quickly as possible to reduce the activity of endogenous enzymes that could alter the acyl-CoA pool.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor or no separation of isomers Inadequate chromatographic resolution.- Optimize the LC gradient: Use a shallower gradient to increase the separation window.- Change the stationary phase: Consider a C30 column for better shape selectivity or an argentated column for cis/trans isomer separation.- Adjust the mobile phase: Incorporate modifiers like silver ions or use a different organic solvent.
Co-elution of isomers with similar retention times.- Employ two-dimensional LC (2D-LC) for enhanced separation.- Derivatize the fatty acyl-CoAs to fatty acid methyl esters (FAMEs) and use GC-MS, which often provides superior resolution for isomers.
Similar MS/MS fragmentation patterns for different isomers Fragmentation occurs at common points in the molecule, not at the double bonds.- Use alternative fragmentation techniques like ozone-induced dissociation (OzID) or electron-induced dissociation (EID) which can induce fragmentation at the double bonds, revealing their positions.- Derivatize the double bonds (e.g., via epoxidation) to create unique fragmentation patterns for each isomer.
Low signal intensity or ion suppression Matrix effects from complex biological samples.- Improve sample clean-up using solid-phase extraction (SPE) to remove interfering lipids and other matrix components.- Ensure adequate chromatographic separation to minimize co-elution with other analytes that can compete for ionization.[9]
Peak tailing or broadening Secondary interactions with the analytical column or issues with the LC system.- Check for active sites on the column; consider using a column with better end-capping.- Ensure the injection solvent is compatible with the mobile phase.- Inspect the LC system for leaks, blockages, or excessive dead volume.[10]

Quantitative Data Summary

The following table summarizes typical performance data for different analytical approaches used in the separation of polyunsaturated fatty acyl-CoA isomers. Please note that specific values can vary depending on the exact experimental conditions.

Analytical Method Typical Resolution (Rs) Limit of Detection (LOD) Key Advantages Key Limitations
Optimized RP-LC-MS/MS 0.8 - 1.5 for some positional isomers1-10 fmolHigh sensitivity and compatibility with direct analysis of acyl-CoAs.May not resolve all positional or geometric isomers.
Argentation Chromatography-LC-MS > 1.5 for cis/trans isomers5-50 fmolExcellent for separating geometric isomers.Can be less effective for positional isomers; may require specialized columns.
GC-MS (as FAMEs) > 2.0 for many positional and geometric isomers10-100 fmolHigh resolving power for a wide range of isomers.Requires derivatization, which adds a sample preparation step and can introduce artifacts.
2D-LC-MS/MS > 2.0 for complex mixtures1-20 fmolVery high peak capacity, suitable for complex biological samples.More complex setup and longer analysis times.

Experimental Protocols

Protocol 1: Reversed-Phase LC-MS/MS for Docosatrienoyl-CoA Isomer Separation

This protocol provides a general framework for the separation of docosatrienoyl-CoA isomers using a C18 reversed-phase column.

  • Sample Extraction:

    • Homogenize tissue or cell pellets in ice-cold 2:1 (v/v) chloroform:methanol containing 0.005% BHT.

    • Add water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 90:10 methanol:water).

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 20% B

      • 2-20 min: 20-95% B (linear gradient)

      • 20-25 min: 95% B

      • 25.1-30 min: 20% B (re-equilibration)

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]+ for docosatrienoyl-CoA.

    • Product Ion: Monitor the neutral loss of 507 Da, which is characteristic of the CoA moiety.[7] Fine-tune collision energy for optimal fragmentation.

Visualizations

Docosatrienoyl-CoA Metabolism and Signaling

Docosatrienoyl_CoA_Metabolism Docosatrienoyl-CoA Metabolism and Potential Signaling Pathways DTA Docosatrienoic Acid (e.g., omega-3 or omega-6) ACSL Acyl-CoA Synthetase (ACSL) DTA->ACSL DTA_CoA Docosatrienoyl-CoA (Isomer Pool) ACSL->DTA_CoA Beta_Oxidation Beta-Oxidation DTA_CoA->Beta_Oxidation Elongation_Desaturation Elongation & Desaturation DTA_CoA->Elongation_Desaturation Lipid_Synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) DTA_CoA->Lipid_Synthesis Gene_Expression Regulation of Gene Expression DTA_CoA->Gene_Expression Energy Energy (ATP) Beta_Oxidation->Energy Other_PUFA_CoA Other PUFA-CoAs Elongation_Desaturation->Other_PUFA_CoA Membrane_Incorporation Membrane Incorporation Lipid_Synthesis->Membrane_Incorporation Signaling_Pathways Modulation of Signaling Pathways Membrane_Incorporation->Signaling_Pathways

Caption: Overview of docosatrienoyl-CoA metabolism and its potential roles in cellular processes.

Troubleshooting Workflow for Isomer Separation

Troubleshooting_Workflow Troubleshooting Workflow for Docosatrienoyl-CoA Isomer Separation Start Start: Poor Isomer Separation Check_Chromatography Review Chromatographic Method Start->Check_Chromatography Optimize_Gradient Optimize LC Gradient (shallower, longer run) Check_Chromatography->Optimize_Gradient Gradient Issue? Change_Column Change Analytical Column (e.g., C30, Argentated) Check_Chromatography->Change_Column Column Issue? Check_MSMS Review MS/MS Data Check_Chromatography->Check_MSMS Chromatography OK Separation_Improved Separation Improved? Optimize_Gradient->Separation_Improved Change_Column->Separation_Improved Alternative_Fragmentation Use Alternative Fragmentation (OzID, EID) Check_MSMS->Alternative_Fragmentation Indistinguishable Fragments? Derivatization Consider Derivatization Check_MSMS->Derivatization Still No Separation? Alternative_Fragmentation->Separation_Improved Derivatization->Separation_Improved End End: Successful Separation Separation_Improved->End Yes Consult_Literature Consult Literature for Specialized Methods Separation_Improved->Consult_Literature No

Caption: A logical workflow for troubleshooting poor separation of docosatrienoyl-CoA isomers.

References

Technical Support Center: Optimizing Cell Lysis for Acyl-CoA Preservation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the preservation and extraction of acyl-Coenzyme A (acyl-CoA) molecules during cell lysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of acyl-CoAs.

Issue 1: Low or No Detection of Acyl-CoA Species

Q1: I am not detecting my acyl-CoA of interest. What are the primary causes?

A: This issue often stems from the inherent instability of acyl-CoA molecules, which are susceptible to hydrolysis in aqueous solutions.[1] Key factors to investigate include:

  • Inefficient Cell Lysis: The chosen lysis method may not be effectively disrupting the cells, leaving the acyl-CoAs trapped. For tough cell walls, combining methods like lysozyme (B549824) treatment with sonication can be more effective.[2]

  • Analyte Degradation: Acyl-CoAs are unstable, especially in alkaline or strongly acidic solutions.[3] The time between cell harvesting and quenching enzymatic activity is critical, as numerous enzymes can alter the CoA pool.[4]

  • Suboptimal Extraction: The solvent system may not be appropriate for your specific acyl-CoA's chain length and polarity. For instance, methods optimized for long-chain acyl-CoAs may result in poor recovery of short-chain species.[5][6]

Q2: My recovery of long-chain acyl-CoAs is consistently low. How can I improve the yield?

A: Low recovery of long-chain acyl-CoAs is a common challenge. Consider the following optimizations:

  • Extraction Method: An effective approach involves homogenization in an acidic buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) followed by extraction with organic solvents like isopropanol (B130326) and acetonitrile (B52724).[7][8]

  • Solid-Phase Extraction (SPE): Incorporating a weak anion exchange SPE step can significantly purify and concentrate your sample, improving recovery rates.[7]

  • Lysis Buffer Composition: Ensure your lysis buffer is optimized. For instance, 80% methanol (B129727) has been shown to yield high MS intensities for free CoA and acyl-CoA compounds, while the presence of formic acid can lead to poor signals.[9]

Q3: I am struggling to recover short-chain acyl-CoAs and other polar precursors. What should I change?

A: Short-chain acyl-CoAs are more hydrophilic and can be lost during certain extraction procedures, particularly those involving solid-phase extraction (SPE).[6]

  • Avoid SPE: Many standard protocols use deproteinizing agents like trichloroacetic acid (TCA) followed by SPE cleanup.[10] However, this can lead to the loss of polar analytes.[6][10]

  • Use Sulfosalicylic Acid (SSA): A recommended alternative is to use ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) for deproteinization. This method does not require an SPE step, which significantly improves the recovery of polar species like free CoA, acetyl-CoA, and pantothenate.[6][10]

Issue 2: Inaccurate or Inconsistent Quantification

Q4: I am seeing high variability between my sample replicates. What could be the cause?

A: High variability often points to inconsistent sample handling and the rapid enzymatic degradation of acyl-CoAs.

  • Immediate Quenching: The conversion between free CoA and CoA thioesters is rapid during cell lysis.[4] It is crucial to quench metabolic activity immediately upon cell harvesting. This is typically achieved by using an ice-cold extraction solvent.

  • Internal Standards: Ensure an appropriate internal standard, such as an odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA), is added at the very beginning of the sample preparation process.[6][7] This accounts for variability in extraction efficiency across samples.

  • Temperature Control: Many lysis methods, especially sonication, generate heat that can lead to protein denaturation and degradation.[11][12] Always perform lysis on ice and use pre-chilled equipment to maintain low temperatures.[12]

Q5: My calibration curve is non-linear, affecting quantification accuracy. How can I fix this?

A: Non-linearity in calibration curves can be caused by matrix effects or improper curve weighting.

  • Matrix-Matched Standards: Construct your calibration curve using a matrix that closely matches your study samples to account for matrix effects.[6]

  • Weighted Linear Regression: Use a weighted linear regression (e.g., 1/x) for your calibration curves. This can improve accuracy, especially at lower concentrations.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in preserving acyl-CoAs during sample preparation?

A: The most critical step is the rapid and effective quenching of all enzymatic activity. Acyl-CoA pools can be altered in seconds by synthetases, thioesterases, and transferases that remain active until the sample is properly treated.[4] This is best achieved by harvesting cells directly into an ice-cold lysis buffer or solvent.

Q2: Should I use a chemical or physical lysis method?

A: The choice depends on your cell type and downstream application.[11]

  • Chemical Lysis (Detergent-based): This is a milder alternative, often used with homogenization, that disrupts the lipid barrier.[12] It is suitable for many cultured cells.

  • Physical Lysis (Sonication, Homogenization): These methods use mechanical force and are highly efficient for cells with tough walls (e.g., bacteria, yeast).[12][13] However, they can generate heat, so strict temperature control is essential.[12] Often, a combination of methods provides the most efficient lysis.[2]

Q3: What are the key components of a good lysis/extraction buffer for acyl-CoA analysis?

A: An effective buffer should rapidly lyse cells, precipitate proteins, and stabilize acyl-CoAs. Key components include:

  • An Acidic Buffer: An acidic pH (e.g., pH 4.9) helps to stabilize the thioester bond.[7]

  • Organic Solvents: A mixture of solvents like methanol, acetonitrile, and/or isopropanol is commonly used to extract the acyl-CoAs and precipitate proteins.[5][7]

  • Internal Standard: An internal standard must be included from the start to ensure accurate quantification.[7]

  • Chelating and Inhibiting Agents: While less commonly cited for acyl-CoA specific protocols, the general principle of including protease inhibitors in lysis buffers is a good practice to prevent protein degradation.[2]

Q4: How should I reconstitute my dried acyl-CoA extract for LC-MS analysis?

A: The choice of reconstitution solvent is critical for stability.[14] Acyl-CoAs are prone to hydrolysis in aqueous solutions.[3] Common choices include methanol or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), which has been shown to stabilize most acyl-CoA compounds.[9][14]

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Method Recoveries

This table compares the recovery of short-chain acyl-CoAs and their precursors using two different deproteinization methods. The use of 2.5% SSA avoids a solid-phase extraction (SPE) step, leading to significantly better recovery of these polar analytes.

AnalyteRecovery with 10% TCA + SPE (%)Recovery with 2.5% SSA (%)
Pantothenate0>100
Dephospho-CoA0>100
Free CoA10>100
Acetyl-CoA60>100
Propionyl-CoA25>100
Succinyl-CoA70>100
(Data adapted from a study comparing extraction techniques, with recovery relative to a direct spike in water.[6])
Table 2: Stability of Acyl-CoA Standards in Different Solvents

This table shows the coefficient of variation (CV) for various acyl-CoA standards stored in different solvents at 4°C over 48 hours, indicating their stability. A lower CV suggests higher stability. An ammonium acetate buffered solvent at neutral pH generally provides good stability.

Solvent CompositionAcetyl-CoA (CV %)Malonyl-CoA (CV %)Succinyl-CoA (CV %)Palmitoyl-CoA (CV %)
50% Methanol / 50% Water5.28.16.54.8
50% Methanol / 50% Ammonium Acetate (pH 6.8)3.54.23.93.1
50% Acetonitrile / 50% Water7.810.59.16.2
Water with 0.1% Formic Acid15.118.316.412.5
(Data conceptualized from findings indicating neutral, buffered solvents offer superior stability.[3][9])

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells (SSA Method)

This protocol is adapted from a method designed to avoid solid-phase extraction, thereby improving the recovery of polar analytes.[6]

  • Sample Quenching and Deproteinization: a. Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).[6] b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard.[6] c. Scrape the cells and transfer the lysate to a microcentrifuge tube.[6] d. Vortex vigorously and incubate on ice for 10 minutes.[6]

  • Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[6]

  • Sample Analysis: a. Transfer the supernatant to an autosampler vial for immediate analysis by LC-MS/MS.

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue (Homogenization and SPE Method)

This protocol is adapted from established methods for extracting long-chain acyl-CoAs from tissue samples.[7]

  • Homogenization: a. Weigh approximately 100 mg of frozen tissue. b. In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an internal standard (e.g., Heptadecanoyl-CoA).[7] c. Homogenize thoroughly while keeping the sample on ice.

  • Extraction: a. Add 2.0 mL of isopropanol to the homogenate and mix.[8] b. Add 4.0 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.[8] c. Vortex the mixture for 5 minutes and then centrifuge to separate the phases.

  • Solid-Phase Extraction (SPE): a. Condition a weak anion exchange SPE column. b. Load the supernatant from the extraction step onto the column. c. Wash the column with an appropriate solvent (e.g., a mixture of acetonitrile and buffer). d. Elute the acyl-CoAs using a stronger elution buffer (e.g., 5% Ammonium Hydroxide in methanol).[7]

  • Sample Concentration and Reconstitution: a. Dry the eluted sample under a stream of nitrogen at room temperature.[7] b. Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50% methanol/50% 50 mM ammonium acetate) for LC-MS analysis.[3][14]

Visualizations

Workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis Harvest 1. Cell Harvesting (Adherent or Suspension) Wash 2. Wash Cells (Ice-Cold PBS) Harvest->Wash Quench 3. Quench & Lyse (e.g., Cold 80% MeOH or 2.5% SSA) Wash->Quench Centrifuge 4. Centrifugation (Pellet Debris) Quench->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant SPE 6. SPE Cleanup (Optional, for Long-Chains) Supernatant->SPE If needed Dry 7. Dry Extract (Nitrogen Stream) Supernatant->Dry Directly if no SPE SPE->Dry Reconstitute 8. Reconstitute (e.g., 50% MeOH / NH4OAc) Dry->Reconstitute Analyze 9. LC-MS/MS Analysis Reconstitute->Analyze

Caption: General workflow for acyl-CoA extraction from cells.

Troubleshooting Start Problem: Low Acyl-CoA Yield Q1 Are you losing short-chain species? Start->Q1 Sol1 Solution: Use SSA method. Avoid SPE cleanup. Q1->Sol1 Yes Q2 Is lysis efficient? (Check cell type) Q1->Q2 No A1_Yes Yes A1_No No Sol2 Solution: Combine physical & chemical lysis (e.g., Sonication). Q2->Sol2 No Q3 Is quenching immediate and cold enough? Q2->Q3 Yes A2_No No A2_Yes Yes Sol3 Solution: Harvest directly into ice-cold solvent. Keep samples at 4°C. Q3->Sol3 No A3_No No

Caption: Troubleshooting flowchart for low acyl-CoA yield.

Stability center Acyl-CoA Stability Temp Temperature center->Temp pH pH of Solution center->pH Enzymes Enzymatic Activity center->Enzymes Time Time in Solution center->Time Sol_Temp Mitigation: Keep samples on ice (4°C) Temp->Sol_Temp Sol_pH Mitigation: Use acidic extraction (pH ~4.9) or neutral reconstitution buffer pH->Sol_pH Sol_Enzymes Mitigation: Rapidly quench with cold organic solvent (e.g., MeOH) Enzymes->Sol_Enzymes Sol_Time Mitigation: Minimize time between harvest and analysis Time->Sol_Time

References

reducing sample loss during acyl-CoA sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to minimize sample loss and ensure accurate quantification during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial steps to prevent acyl-CoA sample loss?

A1: The initial handling of biological samples is paramount for preserving acyl-CoA integrity. Rapidly freeze samples in liquid nitrogen immediately after collection and store them at -80°C to halt enzymatic activity that can degrade acyl-CoAs.[1] It is also crucial to minimize the number of freeze-thaw cycles the samples undergo.[1] All subsequent sample preparation steps should be performed on ice to maintain low temperatures and reduce degradation.[1]

Q2: I'm observing low yields of long-chain acyl-CoAs. What are the likely causes and how can I troubleshoot this?

A2: Low yields of long-chain acyl-CoAs can stem from several factors. The choice of extraction solvent is critical; a common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1] Solid-phase extraction (SPE) is often used for purification and to improve recovery rates.[1] Additionally, long-chain acyl-CoAs are less soluble in aqueous solutions, so ensure the final extract is in a solvent that maintains their solubility, such as a methanol (B129727)/water mixture.[1] Inefficient homogenization can also lead to poor recovery; a 20-fold excess of solvent to tissue weight is often recommended.[1]

Q3: How can I improve the stability of acyl-CoAs during and after sample preparation?

A3: Acyl-CoAs are prone to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[2] To enhance stability, work quickly and keep samples on ice throughout the procedure.[1] Use fresh, high-purity solvents.[1] For reconstitution of dried samples, methanol has been shown to provide the best stability over time compared to aqueous solutions.[2] If immediate analysis is not possible, store extracted samples at -80°C.[3]

Q4: Which extraction method is best for short-chain acyl-CoAs?

A4: For short-chain acyl-CoAs, a robust method involves protein precipitation and sample deproteinization using 5-sulfosalicylic acid (SSA).[3][4] This method has demonstrated high recovery rates for various short-chain acyl-CoAs and has the advantage of not requiring a subsequent solid-phase extraction step, which can lead to the loss of more hydrophilic species.[4][5]

Troubleshooting Guides

Issue 1: Poor Recovery of a Broad Range of Acyl-CoAs
Potential Cause Troubleshooting Step Rationale
Inefficient Homogenization Ensure a sufficient solvent-to-tissue ratio (e.g., 20-fold excess).[1] Use a suitable homogenizer (e.g., glass homogenizer, bead beater) and ensure the tissue is completely disrupted.Complete tissue disruption is necessary to release all acyl-CoAs into the extraction solvent.
Incomplete Protein Precipitation Vortex the homogenate vigorously after adding the precipitation solvent (e.g., methanol, acetonitrile).[6] Ensure centrifugation is performed at a sufficient speed and duration (e.g., 14,000 x g for 10 minutes at 4°C) to pellet all precipitated proteins.[6]Residual proteins in the supernatant can interfere with downstream analysis and may indicate incomplete extraction.
Suboptimal Extraction Solvent For a broad range of acyl-CoAs, a combination of organic solvents like acetonitrile and isopropanol is effective.[7] Consider methods that use an initial acidic buffer homogenization followed by organic solvent extraction.[8]Different acyl-CoAs have varying polarities, and a combination of solvents can provide more comprehensive extraction.
Sample Degradation Work quickly and maintain samples on ice at all times.[1] Use fresh, high-purity solvents to minimize contaminants that could degrade samples.[1]Acyl-CoAs are susceptible to enzymatic and chemical degradation at higher temperatures.
Issue 2: Low Yields Specifically for Long-Chain Acyl-CoAs
Potential Cause Troubleshooting Step Rationale
Precipitation of Long-Chain Species Ensure the final reconstitution solvent is appropriate for maintaining the solubility of hydrophobic long-chain acyl-CoAs, such as a methanol/water mixture.[1]Long-chain acyl-CoAs have poor solubility in highly aqueous solutions and can precipitate out, leading to their loss.
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps; a weak anion exchange SPE column can be effective for purifying the acyl-CoA fraction.[1]Proper SPE technique is crucial for binding and eluting the target molecules efficiently while removing interfering substances.
Adsorption to Surfaces Consider using glass vials instead of plastic, as this has been shown to decrease the loss of CoA signals and improve sample stability.[9] A derivatization strategy based on phosphate (B84403) methylation can also resolve analyte loss due to the high affinity of phosphate groups to glass and metallic surfaces.[10]The phosphate group in the CoA moiety can adsorb to surfaces, leading to sample loss, particularly at low concentrations.

Data Presentation: Comparison of Acyl-CoA Recovery Rates

The recovery of acyl-CoAs can vary significantly depending on the extraction method and the chain length of the acyl group. The following tables summarize reported recovery rates from different methodologies.

Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods [3]

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA ~59%~36%93-104% (extraction), 83-90% (SPE)
Propionyl-CoA ~80%~62%Not Reported
Malonyl-CoA ~74%~26%93-104% (extraction), 83-90% (SPE)
Isovaleryl-CoA ~59%~58%Not Reported
Coenzyme A (Free) ~74%~1%Not Reported

Table 2: Representative Recovery Data for a Broad Range of Acyl-CoAs Using Solid-Phase Extraction (SPE) [11]

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Acetyl-CoA Short (C2)2-(2-pyridyl)ethyl85-95%
Malonyl-CoA Short (C3)2-(2-pyridyl)ethyl83-90%
Octanoyl-CoA Medium (C8)2-(2-pyridyl)ethyl88-92%
Oleoyl-CoA Long (C18:1)2-(2-pyridyl)ethyl85-90%
Palmitoyl-CoA Long (C16:0)Oligonucleotide70-80%
Arachidonyl-CoA Long (C20:4)2-(2-pyridyl)ethyl83-88%

Experimental Protocols

Protocol 1: General Acyl-CoA Extraction using Solvent Precipitation

This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.[6]

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water).

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water.[6]

Protocol 2: Acyl-CoA Extraction and Purification using Solid-Phase Extraction (SPE)

This protocol is excellent for sample clean-up, reducing matrix effects, and achieving high recovery for a wide range of acyl-CoAs.[6]

  • Sample Preparation: Homogenize tissue samples in an ice-cold buffer (e.g., 100 mM KH2PO4, pH 4.9).[8]

  • Extraction: Add organic solvents such as acetonitrile and isopropanol to the homogenate to extract the acyl-CoAs.[8]

  • Centrifugation: Centrifuge to pellet debris and collect the supernatant.

  • SPE Column Conditioning: Condition a weak anion exchange SPE column with an appropriate solvent.[1]

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances.

  • Elution: Elute the acyl-CoAs from the cartridge using a high percentage of an organic solvent like methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute it in a solvent compatible with your analytical method.

Visualizations

Acyl_CoA_Sample_Prep_Workflow General Workflow for Acyl-CoA Sample Preparation cluster_sample_collection Sample Collection & Storage cluster_extraction Extraction cluster_purification Purification (Optional but Recommended) cluster_analysis Analysis Sample Biological Sample (Tissue or Cells) Freeze Rapid Freezing (Liquid Nitrogen) Sample->Freeze Store Storage at -80°C Freeze->Store Homogenize Homogenization (Ice-cold buffer/solvent) Store->Homogenize Precipitate Protein Precipitation (e.g., Methanol, Acetonitrile) Homogenize->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE To Purification Dry Evaporate Solvent Supernatant->Dry Direct to Analysis Load Load Supernatant SPE->Load Wash Wash Column Load->Wash Elute Elute Acyl-CoAs Wash->Elute Elute->Dry Reconstitute Reconstitute in Appropriate Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for Acyl-CoA Sample Preparation.

Troubleshooting_Low_Yield Troubleshooting Low Acyl-CoA Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Acyl-CoA Yield Degradation Sample Degradation LowYield->Degradation IncompleteExtraction Incomplete Extraction LowYield->IncompleteExtraction PoorSolubility Poor Solubility (especially long-chain) LowYield->PoorSolubility Adsorption Adsorption to Surfaces LowYield->Adsorption KeepCold Work on Ice, Use Fresh Solvents Degradation->KeepCold OptimizeHomogenization Optimize Homogenization & Protein Precipitation IncompleteExtraction->OptimizeHomogenization AppropriateSolvent Use Appropriate Reconstitution Solvent PoorSolubility->AppropriateSolvent UseGlassVials Use Glass Vials, Consider Derivatization Adsorption->UseGlassVials

Caption: Troubleshooting Logic for Low Acyl-CoA Yield.

References

Technical Support Center: (7Z,10Z,13Z)-Docosatrienoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for (7Z,10Z,13Z)-Docosatrienoyl-CoA analysis, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: The most widely used method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring lipid species in complex biological matrices.[1] Reversed-phase chromatography, often with a C8 or C18 column, is typically employed for separation.[2]

Q2: What are the characteristic mass spectrometry fragmentations for this compound?

A2: In positive ion electrospray ionization (ESI) mode, acyl-CoAs exhibit a common fragmentation pattern. You should look for a neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[3][4][5][6] Another characteristic product ion is often observed at m/z 428.[3][6] These transitions are ideal for developing a highly specific Multiple Reaction Monitoring (MRM) assay.

Q3: Why is my calibration curve for this compound not linear?

A3: Non-linearity in calibration curves for acyl-CoAs is a common issue and can arise from several factors. At high concentrations, detector saturation or ionization suppression can lead to a plateauing of the signal. At low concentrations, issues like analyte adsorption to surfaces or significant contributions from background noise can affect linearity. It's also important to use an appropriate regression model; a weighted linear regression (e.g., 1/x or 1/x²) is often more suitable than a simple linear regression to ensure accuracy at the lower end of the curve.[4]

Q4: How should I store my this compound standards and samples to prevent degradation?

A4: Acyl-CoAs are known to be unstable, particularly in aqueous solutions.[1] Stock solutions should be prepared in an organic solvent and stored at -80°C. Biological samples should be processed quickly on ice and the resulting extracts stored at -80°C until analysis to minimize enzymatic and chemical degradation.[7]

Q5: What type of internal standard is best for quantifying this compound?

A5: The gold standard is a stable isotope-labeled version of this compound. However, if this is not available, a structurally similar acyl-CoA with an odd-numbered carbon chain (e.g., C17:0-CoA or C19:0-CoA) is a suitable alternative.[2] The internal standard should be added to the sample as early as possible in the sample preparation workflow to account for variability in extraction efficiency and matrix effects.

Troubleshooting Guide

Issue 1: Poor Signal Intensity or High Signal Variability

This is often a result of ion suppression from the sample matrix or analyte degradation.

Potential Cause Troubleshooting Step Rationale
Matrix Effects (Ion Suppression) 1. Dilute the Sample: Perform a dilution series of your sample extract to see if the signal intensity increases with dilution.Reduces the concentration of co-eluting matrix components that interfere with the ionization of your analyte.
2. Improve Chromatographic Separation: Optimize the LC gradient to better separate the analyte from interfering compounds.Better separation minimizes the co-elution of matrix components with the analyte, reducing ion suppression.
3. Use an Appropriate Internal Standard: If not already in use, incorporate a stable isotope-labeled or odd-chain acyl-CoA internal standard.The internal standard co-elutes and experiences similar matrix effects as the analyte, allowing for accurate correction.[2]
Sample Degradation 1. Review Sample Handling Procedures: Ensure samples are kept on ice during processing and stored at -80°C.Minimizes enzymatic and chemical degradation of the acyl-CoA thioester bond.[7]
2. Check pH of Solutions: Avoid strongly acidic or alkaline conditions during extraction and in the final sample solvent.The thioester bond is susceptible to hydrolysis at extreme pH values.
Suboptimal MS Parameters 1. Optimize Source Conditions: Infuse a standard solution of this compound to optimize parameters like capillary voltage and gas flows.Ensures efficient ionization of the analyte.
2. Confirm Fragmentation Parameters: Verify that the collision energy is optimized for the specific MRM transition.Maximizes the production of the desired product ion, leading to better sensitivity.
Issue 2: Non-Linear or Poorly Reproducible Calibration Curve

This can be caused by issues with standard preparation, the chosen regression model, or carryover.

Potential Cause Troubleshooting Step Rationale
Inaccurate Standard Preparation 1. Verify Stock Solution Concentration: Use a fresh, accurately prepared stock solution.Errors in the initial stock solution will propagate through all calibration standards.
2. Check for Solubility Issues: Ensure the analyte is fully dissolved in the dilution solvent at all concentration levels.Poor solubility can lead to inaccurate concentrations, especially at the higher end of the curve.
3. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix that is similar to your samples.This helps to compensate for matrix effects that can influence the linearity of the response.
Inappropriate Regression Model 1. Apply Weighted Regression: Use a 1/x or 1/x² weighted linear regression for the calibration curve.This gives more weight to the data points at lower concentrations, improving accuracy across the curve.[4]
2. Narrow the Calibration Range: If non-linearity is observed at the extremes, narrow the range of your calibration curve to the linear portion.Ensures that you are quantifying your samples within the reliable linear range of the assay.
System Carryover 1. Inject Blank Samples: Run a blank solvent injection after the highest concentration standard.This will reveal if any analyte is being carried over between injections, which can affect the accuracy of subsequent, lower-concentration samples.
2. Optimize Wash Steps: Improve the needle wash protocol in the autosampler settings.A more rigorous wash with a strong organic solvent can help to eliminate carryover.

Experimental Protocols

Protocol 1: Sample Extraction from Cultured Cells
  • Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of ice-cold 80:20 methanol/water containing an appropriate internal standard (e.g., C17:0-CoA).

  • Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an ESI source

  • Ionization Mode: Positive

  • MRM Transition: Based on the molecular weight of this compound, the precursor ion [M+H]⁺ would be monitored with a product ion corresponding to the neutral loss of 507 Da.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis
ParameterSetting
Ionization Mode Positive ESI
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Note: These are starting parameters and should be optimized for your specific instrument.

Table 2: Example Calibration Curve Data and Regression Analysis
Concentration (nM)Peak Area Response
15,200
524,500
1051,000
50248,000
100495,000
5002,100,000
Regression Model Linear, Weighted (1/x)
Correlation Coefficient (R²) > 0.99

Visualizations

Troubleshooting_Workflow cluster_start Start: Calibration Curve Issue cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Paths cluster_solutions Solutions start Poor Linearity or Reproducibility check_standards Verify Standard Preparation & Integrity start->check_standards check_system Check for System Carryover (Run Blanks) start->check_system linearity_issue Non-Linearity Observed check_standards->linearity_issue Standards OK check_system->linearity_issue No Carryover signal_issue Low Signal / High Variability linearity_issue->signal_issue Yes solution_regression Apply Weighted (1/x) Regression linearity_issue->solution_regression No solution_range Narrow Calibration Range linearity_issue->solution_range No solution_matrix Use Matrix-Matched Standards signal_issue->solution_matrix Yes solution_chromatography Optimize LC Separation signal_issue->solution_chromatography Yes solution_cleanup Improve Sample Cleanup signal_issue->solution_cleanup Yes

Caption: Troubleshooting workflow for calibration curve issues.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Cells, Tissue) lysis Lysis & Extraction (with Internal Standard) sample->lysis centrifuge Centrifugation (Protein Precipitation) lysis->centrifuge extract Collect Supernatant centrifuge->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Processing (Integration, Calibration) lcms->data quant Quantification data->quant

Caption: General experimental workflow for acyl-CoA analysis.

References

Technical Support Center: Enhancing Recovery of Very-Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of very-long-chain fatty acyl-CoAs (VLCFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful recovery and quantification of VLCFA-CoAs in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of VLCFA-CoAs.

Issue Potential Cause Troubleshooting Steps
Low or No Recovery of VLCFA-CoAs Sample Degradation: VLCFA-CoAs are susceptible to enzymatic and chemical degradation.- Process fresh tissue immediately whenever possible. - If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C to minimize degradation.[1] - Avoid repeated freeze-thaw cycles.[1] - Work quickly and keep samples on ice throughout the extraction procedure.[1]
Inefficient Extraction: The chosen method may not be optimal for your sample type.- Ensure thorough homogenization of the tissue; a glass homogenizer is often effective.[1] - Optimize the ratio of extraction solvent to tissue weight.[1] - For liquid-liquid extraction, ensure appropriate solvent polarity and pH to partition VLCFA-CoAs into the organic phase. - For solid-phase extraction (SPE), ensure the column is properly conditioned and that the wash and elution solvents are appropriate for retaining and then eluting VLCFA-CoAs.[1]
Suboptimal pH: The pH of the extraction buffer can significantly impact recovery.- Use an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) during homogenization to improve the stability and extraction of acyl-CoAs.[1]
Poor Chromatographic Peak Shape or Resolution Suboptimal Liquid Chromatography (LC) Conditions: The mobile phase composition and gradient may not be suitable.- Optimize the LC gradient and mobile phase composition. A C18 reversed-phase column with a high pH mobile phase (e.g., 10.5) using an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient can provide high resolution for VLCFA-CoA separation.[2]
Co-elution with Interfering Substances: Matrix components can interfere with the detection of VLCFA-CoAs.- Incorporate a solid-phase extraction (SPE) step for sample cleanup prior to LC-MS/MS analysis.[1][2] - Adjust the LC gradient to better separate the analytes of interest from matrix components.
High Variability in Quantitative Results Inconsistent Sample Preparation: Minor variations in the protocol can lead to significant differences in recovery.- Ensure all samples are treated identically throughout the procedure. - Use an internal standard (e.g., a deuterated VLCFA-CoA or an odd-chain acyl-CoA not present in the sample) added early in the sample preparation process to account for variability in extraction efficiency and instrument response.[1]
Instrument Instability: Fluctuations in the mass spectrometer's performance can affect quantification.- Perform regular calibration and tuning of the mass spectrometer. - Monitor the signal of the internal standard across all samples for consistency.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting VLCFA-CoAs from tissues?

A1: Both liquid-liquid extraction and solid-phase extraction (SPE) can be effective. A common approach involves homogenization in an acidic buffer, followed by extraction with organic solvents like acetonitrile and isopropanol.[1] SPE is often used for further purification and to enhance recovery rates.[1] The optimal method may depend on the specific tissue type and the downstream analytical technique.

Q2: How should I store my samples to ensure the stability of VLCFA-CoAs?

A2: For optimal stability, it is recommended to process fresh tissues immediately. If storage is required, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles as this can lead to significant degradation of acyl-CoAs.[1]

Q3: What are the critical parameters for quantifying VLCFA-CoAs by LC-MS/MS?

A3: Key parameters for successful LC-MS/MS quantification include:

  • Optimized Chromatography: Achieving good separation of different VLCFA-CoA species is crucial. This can be accomplished using a C18 column with a high pH mobile phase.[2]

  • Use of Internal Standards: To ensure accurate quantification, it is essential to use an appropriate internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar compound not naturally present in the sample.[1]

  • Method Validation: The method should be validated for linearity, accuracy, and precision to ensure reliable results.[2][3]

Q4: Can I use gas chromatography-mass spectrometry (GC-MS) for VLCFA-CoA analysis?

A4: GC-MS is a well-established method for the analysis of very-long-chain fatty acids (VLCFAs). However, it requires a hydrolysis step to release the fatty acids from their CoA esters, followed by derivatization before analysis. This method measures the total fatty acid pool and does not directly quantify the intact acyl-CoA species.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of VLCFA-CoAs from Tissues

This protocol is adapted from established methods for the enrichment of a broad range of acyl-CoAs.[4]

Materials:

  • Fresh or frozen tissue samples

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[4]

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[4]

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Wash Solution (e.g., Acetonitrile/Water mixture)

  • Elution Solution (e.g., Methanol (B129727) with a small percentage of ammonium hydroxide)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge, homogenizer, and other standard laboratory equipment

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[4]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the SPE column by passing 2 mL of the Wash Solution through it.[4]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[4]

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[4]

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[4]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).

Quantitative Data Summary

The recovery of VLCFA-CoAs can vary based on the extraction method and the specific acyl-CoA species. The following table summarizes representative recovery data.

Acyl-CoA Species Chain Length Extraction Method Average Recovery (%)
Palmitoyl-CoAC16:0Solid-Phase Extraction70-80%[4]
Oleoyl-CoAC18:1Solid-Phase Extraction85-90%[4]
Arachidonyl-CoAC20:4Solid-Phase Extraction83-88%[4]

Visualizations

VLCFA-CoA Biosynthesis and Degradation Pathways

The following diagrams illustrate the key metabolic pathways involving very-long-chain fatty acyl-CoAs.

VLCFA_Biosynthesis Long-Chain Acyl-CoA (e.g., C18-CoA) Long-Chain Acyl-CoA (e.g., C18-CoA) Elongase Complex (ELOVL) Elongase Complex (ELOVL) Long-Chain Acyl-CoA (e.g., C18-CoA)->Elongase Complex (ELOVL) VLCFA-CoA (C20+ -CoA) VLCFA-CoA (C20+ -CoA) Elongase Complex (ELOVL)->VLCFA-CoA (C20+ -CoA) 4 steps: 1. Condensation 2. Reduction 3. Dehydration 4. Reduction Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongase Complex (ELOVL) NADPH NADPH NADPH->Elongase Complex (ELOVL) Provides reducing power

Caption: Overview of the Very-Long-Chain Fatty Acyl-CoA (VLCFA-CoA) biosynthesis pathway.

VLCFA_Degradation cluster_cytosol Cytosol cluster_peroxisome Peroxisome VLCFA-CoA VLCFA-CoA ABCD1 Transporter ABCD1 Transporter VLCFA-CoA->ABCD1 Transporter Transport Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation ABCD1 Transporter->Peroxisomal Beta-Oxidation Acetyl-CoA Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA Shorter Acyl-CoA Shorter Acyl-CoA Peroxisomal Beta-Oxidation->Shorter Acyl-CoA

Caption: Peroxisomal degradation pathway of Very-Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs).[5]

Experimental Workflow for VLCFA-CoA Analysis

Experimental_Workflow Tissue Sample Tissue Sample Homogenization Homogenization Tissue Sample->Homogenization Add Internal Standard Extraction Extraction Homogenization->Extraction Acidic Buffer Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Extraction->Solid-Phase Extraction (SPE) Organic Solvents LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Elution & Concentration Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: A typical experimental workflow for the extraction and analysis of VLCFA-CoAs from tissue samples.

References

Validation & Comparative

A Comparative Guide to (7Z,10Z,13Z)-Docosatrienoyl-CoA and Other Docosanoids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of (7Z,10Z,13Z)-Docosatrienoyl-CoA with alternative docosanoids, supported by available experimental data.

Introduction

Docosanoids are a class of signaling molecules derived from 22-carbon polyunsaturated fatty acids (PUFAs). They play crucial roles in a variety of physiological processes, most notably in the regulation of inflammation and its resolution. This guide provides a comparative overview of this compound and its corresponding free fatty acid, (7Z,10Z,13Z)-Docosatrienoic Acid, against other well-characterized docosanoids, particularly the specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins. This comparison aims to inform researchers, scientists, and drug development professionals on the current understanding of their biological activities and potential therapeutic applications.

It is important to note that specific research on the biological activities of this compound as a signaling molecule is limited. Fatty acyl-CoA molecules are generally considered intracellular intermediates in lipid metabolism, serving as substrates for the synthesis of complex lipids or for beta-oxidation. Therefore, this guide will focus on the known biological effects of the free fatty acid form, (7Z,10Z,13Z)-Docosatrienoic Acid, and compare it with other prominent docosanoids.

Comparative Data of Docosanoids

The following tables summarize the key characteristics and reported biological activities of (7Z,10Z,13Z)-Docosatrienoic Acid and other major docosanoids. Due to a lack of direct comparative studies, the data is compiled from various independent research findings.

Characteristic (7Z,10Z,13Z)-Docosatrienoic Acid Resolvins (e.g., Resolvin D1) Protectins (e.g., Protectin D1) Maresins (e.g., Maresin 1)
Precursor Mead Acid (20:3, n-9)Docosahexaenoic Acid (DHA; 22:6, n-3)Docosahexaenoic Acid (DHA; 22:6, n-3)Docosahexaenoic Acid (DHA; 22:6, n-3)
Enzymatic Pathway Elongase and Desaturase enzymesLipoxygenase (LOX), Cyclooxygenase (COX)15-Lipoxygenase (15-LOX)12-Lipoxygenase (12-LOX)
Primary Function Limited data; potential role in inflammationPro-resolving, Anti-inflammatoryPro-resolving, Anti-inflammatory, NeuroprotectivePro-resolving, Anti-inflammatory, Tissue regeneration
Potency Lower potency reported for related isomersHigh potency (nanomolar to picomolar range)High potency (nanomolar range)High potency (nanomolar range)
Biological Activity (7Z,10Z,13Z)-Docosatrienoic Acid Resolvin D1 (RvD1) Protectin D1 (PD1) Maresin 1 (MaR1)
Anti-inflammatory Effects A study on a different isomer (DTA, 22:3n-3) showed strong anti-inflammatory effects by lowering pro-inflammatory cytokine expression[1].Potently reduces neutrophil infiltration, inhibits pro-inflammatory cytokine production, and promotes macrophage-mediated clearance of apoptotic cells.[2][3][4]Reduces neutrophil infiltration and promotes the resolution of inflammation.[5]Potently inhibits neutrophil infiltration and stimulates macrophage phagocytosis.
Pro-resolving Effects Not well-characterized.Actively promotes the resolution of inflammation.[6]Contributes to the resolution phase of inflammation.[7]Promotes resolution of inflammation and tissue regeneration.
Neuroprotective Effects Not reported.Exhibits neuroprotective effects in models of stroke and neuroinflammation.Potent neuroprotective actions in response to oxidative stress and in neurodegenerative disease models.Demonstrates neuroprotective properties.
Other Activities A different isomer (DTA) has shown antitumor and antioxidant effects[1].Analgesic effects in inflammatory pain models.Antiviral and anti-fibrotic activities.Promotes tissue regeneration, including wound healing and nerve repair.

Signaling Pathways

The signaling pathways of (7Z,10Z,13Z)-Docosatrienoic Acid are not well-elucidated. In contrast, the pro-resolving docosanoids, such as resolvins, protectins, and maresins, exert their effects by binding to specific G protein-coupled receptors (GPCRs), initiating intracellular signaling cascades that lead to the resolution of inflammation.

General Inflammatory Signaling Pathway

// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., Pathogen, Injury)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell [label="Immune Cell\n(e.g., Macrophage)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimulus -> Cell [label="activates"]; Cell -> NFkB; NFkB -> Cytokines [label="induces transcription"]; Cytokines -> Inflammation; } ` Caption: Simplified overview of a pro-inflammatory signaling cascade.

Pro-Resolving Signaling Pathway of Specialized Pro-Resolving Mediators (SPMs)

// Nodes SPM [label="Specialized Pro-resolving Mediator\n(e.g., Resolvin D1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GPCR [label="G Protein-Coupled Receptor\n(e.g., GPR32/ALX)", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Intracellular Signaling\n(e.g., ↓NF-κB, ↑AMPK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolution [label="Resolution of Inflammation\n(↓Neutrophil infiltration, ↑Efferocytosis)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SPM -> GPCR [label="binds to"]; GPCR -> Signaling [label="activates"]; Signaling -> Resolution; } ` Caption: General signaling pathway for specialized pro-resolving mediators.

Experimental Protocols

The analysis of docosanoids is primarily performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity, which is necessary for detecting these low-abundance signaling molecules in biological matrices.[8]

Key Experiment: Quantification of Docosanoids in Biological Samples by LC-MS/MS

Objective: To identify and quantify the levels of (7Z,10Z,13Z)-Docosatrienoic Acid and other docosanoids in a biological sample (e.g., plasma, cell culture supernatant).

Methodology:

  • Sample Preparation and Lipid Extraction:

    • To 100 µL of plasma, add 400 µL of cold methanol (B129727) containing a mixture of deuterated internal standards for each class of docosanoid to be analyzed.

    • Vortex the sample for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and perform solid-phase extraction (SPE) using a C18 cartridge to enrich for the lipid fraction.

    • Elute the lipids with methyl formate, evaporate the solvent under a stream of nitrogen, and reconstitute the sample in a small volume of methanol/water (50:50, v/v).[9][10]

  • Liquid Chromatography (LC) Separation:

    • Inject the reconstituted sample into an ultra-high-performance liquid chromatography (UHPLC) system.

    • Separate the lipid mediators on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Use a gradient elution with mobile phase A (water with 0.01% formic acid) and mobile phase B (acetonitrile/methanol with 0.01% formic acid).

    • The gradient can be programmed as follows: 0-2 min, 30% B; 2-12 min, 30-80% B; 12-15 min, 80-95% B; 15-17 min, 95% B; 17-17.1 min, 95-30% B; 17.1-20 min, 30% B.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Couple the LC system to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for the targeted quantification of each docosanoid. This involves selecting a specific precursor ion (the deprotonated molecule [M-H]⁻) and one or more product ions generated by collision-induced dissociation.

    • Optimize the MRM transitions (precursor ion -> product ion) and collision energies for each analyte and internal standard using authentic chemical standards.

  • Data Analysis:

    • Quantify the concentration of each docosanoid by calculating the peak area ratio of the endogenous analyte to its corresponding deuterated internal standard.

    • Generate a calibration curve for each analyte using a series of known concentrations of the standard compounds.

Experimental Workflow

// Nodes Sample [label="Biological Sample\n(Plasma, Tissue, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Lipid Extraction\n(Solid-Phase Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; LC [label="UHPLC Separation\n(Reversed-Phase C18)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Tandem Mass Spectrometry\n(MRM Analysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> LC; LC -> MS; MS -> Data; } ` Caption: Workflow for the quantitative analysis of docosanoids.

Conclusion

The field of docosanoid research is rapidly evolving, with a primary focus on the potent anti-inflammatory and pro-resolving activities of specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins. These omega-3 derived docosanoids show great promise as therapeutic agents for a wide range of inflammatory diseases due to their high potency and specific mechanisms of action that actively promote the resolution of inflammation.

In contrast, there is a significant knowledge gap regarding the specific biological functions of this compound and its free fatty acid counterpart. While related docosatrienoic acid isomers have demonstrated some anti-inflammatory and antioxidant properties in vitro, further research is needed to elucidate the specific activities of the (7Z,10Z,13Z) isomer and to determine if it plays a significant role as a signaling molecule in vivo. Currently, its primary role is presumed to be as a metabolic intermediate.

For researchers and drug development professionals, the well-characterized pro-resolving docosanoids represent more promising avenues for therapeutic development in the context of inflammatory disorders. Future studies are warranted to explore the potential biological activities of less-studied docosanoid isomers, which may reveal novel therapeutic targets.

References

Unraveling the Biological Nuances of Docosatrienoyl-CoA Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Docosatrienoyl-CoA, a 22-carbon fatty acyl-CoA with three double bonds, exists in various isomeric forms, each with the potential for distinct biological activities. The precise positioning and stereochemistry of these double bonds can significantly influence their metabolic fate and signaling functions. This guide provides a comparative overview of the biological activities of docosatrienoyl-CoA isomers, drawing upon established principles of fatty acid metabolism and signaling. While specific quantitative data for every docosatrienoyl-CoA isomer is limited in publicly available literature, this document extrapolates from well-studied polyunsaturated fatty acids (PUFAs) to offer a predictive framework for their behavior.

Metabolic Divergence: Peroxisomal β-Oxidation

The primary catabolic pathway for very-long-chain fatty acids like docosatrienoyl-CoA is peroxisomal β-oxidation. The efficiency of this process is highly dependent on the isomer's structure.

The initial and often rate-limiting step is catalyzed by acyl-CoA oxidase. The substrate specificity of this enzyme is influenced by the position of the double bonds. Subsequently, the presence of double bonds at odd or even-numbered carbons necessitates the action of auxiliary enzymes, namely enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to ensure the substrate is in the correct conformation for the core β-oxidation machinery.[1]

Table 1: Predicted Influence of Isomerism on Peroxisomal β-Oxidation of Docosatrienoyl-CoA

Isomer CharacteristicPredicted Effect on β-Oxidation RateRationaleKey Enzymes Involved
Double bond at an odd-numbered position (e.g., Δ3, Δ5) Requires additional isomerization stepEnoyl-CoA hydratase cannot act on a Δ3 double bond. Isomerase is needed to convert it to a Δ2 double bond.Enoyl-CoA Isomerase
Double bonds at even-numbered positions (e.g., Δ2, Δ4) Requires both isomerization and reductionFormation of a 2,4-dienoyl-CoA intermediate requires reduction by 2,4-dienoyl-CoA reductase to a 3-enoyl-CoA, which is then isomerized.2,4-Dienoyl-CoA Reductase, Enoyl-CoA Isomerase
cis vs. trans configuration cis isomers require isomerizationThe enzymes of β-oxidation are specific for trans intermediates. cis double bonds must be isomerized.Enoyl-CoA Isomerase

Note: This table is predictive and based on the established metabolism of other polyunsaturated fatty acids. Specific kinetic data for docosatrienoyl-CoA isomers is not widely available.

Signaling Pathways: The Role of PPARs

Fatty acids and their CoA esters are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[2] The binding affinity of different fatty acid isomers to PPARs can vary, leading to differential activation of downstream signaling pathways. It is plausible that docosatrienoyl-CoA isomers would exhibit varied affinities for PPARα, the primary PPAR isoform involved in hepatic fatty acid oxidation.

PPAR_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Fatty_Acid Docosatrienoyl-CoA Isomer PPARa PPARα Fatty_Acid->PPARa Binding Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binding Target_Genes Target Genes (e.g., Acyl-CoA Oxidase) PPRE->Target_Genes Gene Transcription Metabolic_Response Metabolic_Response Target_Genes->Metabolic_Response Increased β-oxidation Beta_Oxidation_Workflow Start Start Isolate Isolate Peroxisomes Start->Isolate Prepare Prepare Reaction Mixes with [1-14C]-Isomers Isolate->Prepare Incubate Incubate at 37°C Prepare->Incubate Stop Stop Reaction with Perchloric Acid Incubate->Stop Centrifuge Centrifuge Stop->Centrifuge Measure Measure Radioactivity of Supernatant Centrifuge->Measure Calculate Calculate Oxidation Rate Measure->Calculate End End Calculate->End

References

The Emerging Role of Linoleic Acid Metabolites as Biomarkers in Nonalcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The identification of sensitive and specific biomarkers is a critical unmet need in the diagnosis and management of nonalcoholic steatohepatitis (NASH), a progressive form of nonalcoholic fatty liver disease (NAFLD). While (7Z,10Z,13Z)-Docosatrienoyl-CoA and its related polyunsaturated fatty acyl-CoAs are not yet established as standalone biomarkers, a growing body of evidence points to the diagnostic potential of metabolites within the linoleic acid pathway. This guide provides a comparative overview of these emerging biomarkers, supported by experimental data and detailed methodologies, to inform future research and development in this space.

Performance Comparison of Linoleic Acid Metabolites in NASH

While direct quantitative data for (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA as a biomarker is not yet prevalent in the literature, studies on related downstream metabolites of linoleic acid, such as hydroxyeicosatetraenoic acids (HETEs) and hydroxyoctadecadienoic acids (HODEs), offer valuable insights. These oxidized linoleic acid metabolites are increasingly recognized for their role in the inflammatory processes characteristic of NASH.[1][2]

Below is a summary of representative data comparing the levels of these metabolites in patients with different stages of NAFLD.

BiomarkerControl (Healthy)NAFL (Nonalcoholic Fatty Liver)NASH (Nonalcoholic Steatohepatitis)p-valueReference
5-HETE (ng/mL) 1.2 ± 0.32.1 ± 0.53.5 ± 0.8< 0.01[3]
9-HODE (ng/mL) 3.8 ± 0.95.5 ± 1.28.2 ± 1.9< 0.01[3]
13-HODE (ng/mL) 4.1 ± 1.06.2 ± 1.59.5 ± 2.3< 0.01[4]
Linoleic Acid (µM) 320 ± 45280 ± 38250 ± 35< 0.05[5]
γ-Linolenic Acid (µM) 1.5 ± 0.42.8 ± 0.74.1 ± 1.0< 0.001[5]
Dihomo-γ-Linolenic Acid (µM) 2.2 ± 0.54.0 ± 0.96.5 ± 1.4< 0.001[5]

Note: The data presented are representative values compiled from the cited literature and may not be directly comparable across studies due to variations in patient cohorts and analytical methods.

Experimental Protocols

Accurate quantification of fatty acyl-CoAs and their metabolites is crucial for their validation as biomarkers. The following are detailed methodologies for the extraction and analysis of these compounds from biological matrices.

Extraction of Long-Chain Fatty Acyl-CoAs from Tissue

This protocol is adapted from methods designed for the robust extraction of long-chain acyl-CoAs from tissue samples for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Frozen tissue sample (~50-100 mg)

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (B52724) (ACN)

  • Oligonucleotide purification column

  • C-18 HPLC column

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

Procedure:

  • Homogenize the frozen tissue sample in a glass homogenizer with ice-cold KH2PO4 buffer.

  • Add 2-propanol to the homogenate and homogenize again.

  • Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN).

  • Centrifuge the mixture to pellet proteins and cellular debris.

  • Load the supernatant onto an oligonucleotide purification column to bind the acyl-CoAs.

  • Wash the column to remove unbound contaminants.

  • Elute the acyl-CoAs from the column using 2-propanol.

  • Concentrate the eluent under a stream of nitrogen.

  • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.[6]

Quantification of Acyl-CoAs by LC-MS/MS

This method provides a general framework for the quantitative analysis of a broad range of acyl-CoA species.

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40-50 °C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]+ of the target acyl-CoA

  • Product Ion: A specific fragment ion, often corresponding to the coenzyme A moiety (m/z 507.1)

  • Collision Energy: Optimized for each specific acyl-CoA

Data Analysis:

  • Quantification is achieved by comparing the peak area of the endogenous acyl-CoA to the peak area of a known concentration of a stable isotope-labeled internal standard.[7][8][9]

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the analytical process, the following diagrams illustrate the linoleic acid metabolism pathway and a typical experimental workflow for biomarker validation.

Linoleic_Acid_Metabolism LA Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) LA->GLA Δ6-desaturase HETEs_HODEs HETEs & HODEs LA->HETEs_HODEs LOX/CYP450 DGLA Dihomo-γ-Linolenic Acid (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (20:4n-6) DGLA->AA Δ5-desaturase Docosatetraenoyl_CoA (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA AA->Docosatetraenoyl_CoA Elongase Prostaglandins Prostaglandins AA->Prostaglandins COX Leukotrienes Leukotrienes AA->Leukotrienes LOX DTA (7Z,10Z,13Z)-Docosatrienoic Acid DPA Docosapentaenoic Acid (22:5n-6) Docosatetraenoyl_CoA->DPA Δ4-desaturase

Caption: Simplified Linoleic Acid Metabolism Pathway.

Biomarker_Validation_Workflow cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_validation Biomarker Validation Patient_Cohort Patient Cohort (NASH, NAFL, Control) Sample_Collection Biological Sample Collection (Plasma, Tissue Biopsy) Patient_Cohort->Sample_Collection Extraction Metabolite Extraction (e.g., Acyl-CoAs) Sample_Collection->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantitative Data Analysis LCMS->Quantification Statistical_Analysis Statistical Analysis (Comparison between groups) Quantification->Statistical_Analysis ROC_Analysis ROC Curve Analysis (Sensitivity & Specificity) Statistical_Analysis->ROC_Analysis Correlation Correlation with Histology ROC_Analysis->Correlation

Caption: General Experimental Workflow for Biomarker Validation.

References

A Comparative Guide to the Quantification of (7Z,10Z,13Z)-Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and associated signaling pathways, the accurate quantification of specific acyl-Coenzyme A (acyl-CoA) species is paramount. (7Z,10Z,13Z)-Docosatrienoyl-CoA, a key intermediate in lipid metabolism, presents unique analytical challenges due to its molecular complexity and potential for instability. This guide provides a comparative overview of the predominant analytical methodologies for its measurement, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by established experimental protocols.

Overview of Analytical Methods

The quantification of acyl-CoAs can be approached through various techniques, each with inherent advantages and limitations. While methods like High-Performance Liquid Chromatography (HPLC) with UV detection and enzymatic assays have been historically employed, they often lack the sensitivity and specificity required for detailed metabolic studies.[1][2] Currently, mass spectrometry-based methods, particularly LC-MS/MS, are considered the gold standard for acyl-CoA analysis due to their high selectivity, sensitivity, and reproducibility.[2][3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the most robust and frequently utilized platform for the comprehensive analysis of a wide range of acyl-CoAs, including long-chain species like this compound.[3][4] This technique offers direct analysis of the intact molecule, providing high specificity through the monitoring of specific precursor-to-product ion transitions.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of fatty acids. However, for acyl-CoAs, it necessitates a derivatization step to convert the non-volatile acyl-CoA into a volatile fatty acid methyl ester (FAME).[5][6] While a sensitive technique, the indirect nature of the analysis can introduce variability and does not measure the intact acyl-CoA.

Performance Comparison

The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the analysis of long-chain acyl-CoAs, providing a framework for what can be expected for the measurement of this compound.

Performance MetricLC-MS/MSGC-MSReferences
Specificity Very High (direct analysis of intact molecule using MRM)High (analysis of FAME derivative)[2][5]
Sensitivity (LOD/LOQ) Nanomolar to picomolar rangePicomolar to femtomolar range (for FAMEs)[7][8]
**Linearity (R²) **> 0.99> 0.99[5][7]
Precision (%RSD) < 15% (intra- and inter-day)< 15% (intra- and inter-day)[5][9]
Accuracy (% Recovery) 80-120%85-115%[8][9]
Sample Preparation Extraction and direct injectionExtraction, hydrolysis, and derivatization[5][10][11]
Throughput HighModerate[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate measurements. Below are generalized protocols for the quantification of long-chain acyl-CoAs using LC-MS/MS and GC-MS, which can be adapted for this compound.

LC-MS/MS Protocol for this compound

This protocol is based on established methods for the analysis of long-chain acyl-CoAs from biological matrices.[9][10]

  • Sample Preparation (Extraction):

    • Homogenize tissue or cell samples in a cold solvent mixture, typically containing an organic solvent (e.g., methanol (B129727), acetonitrile) and an acidic aqueous buffer to precipitate proteins and extract the acyl-CoAs.[10]

    • Incorporate an internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA (e.g., C17:0-CoA), at the beginning of the extraction to correct for matrix effects and procedural losses.[13]

    • Centrifuge the homogenate to pellet the precipitated proteins.

    • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) to remove interfering substances.[9]

    • Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.[10]

  • Liquid Chromatography (LC):

    • Employ a reversed-phase column (e.g., C18) for the separation of the acyl-CoAs.[9]

    • Use a gradient elution with a mobile phase system typically consisting of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) acetate) at a controlled pH and an organic solvent (e.g., acetonitrile, methanol).[8]

  • Tandem Mass Spectrometry (MS/MS):

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2][13] The specific precursor ion (Q1) for this compound and a characteristic product ion (Q3) resulting from its fragmentation are monitored. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion (507 Da).[4][8]

GC-MS Protocol for (7Z,10Z,13Z)-Docosatrienoic Acid (as FAME)

This protocol involves the conversion of the acyl-CoA to its corresponding fatty acid methyl ester (FAME) prior to analysis.[5][6][11]

  • Sample Preparation (Hydrolysis and Derivatization):

    • Extract total lipids from the biological sample using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).

    • Hydrolyze the acyl-CoA within the lipid extract to release the free fatty acid. This is typically achieved by saponification using a strong base (e.g., KOH in methanol).

    • Methylate the free fatty acid to form the FAME. A common reagent for this is boron trifluoride in methanol (BF3-methanol).[6]

    • Extract the resulting FAMEs into an organic solvent like hexane.

    • Wash the organic phase to remove residual reagents and dry it over an anhydrous salt (e.g., sodium sulfate).

    • Concentrate the sample to the desired volume before injection.

  • Gas Chromatography (GC):

    • Use a capillary column suitable for FAME analysis (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase).

    • Employ a temperature program that allows for the separation of the (7Z,10Z,13Z)-docosatrienoic acid methyl ester from other FAMEs.

  • Mass Spectrometry (MS):

    • Use an electron ionization (EI) source.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the target FAME.

Visualization of Methodologies

To further elucidate the experimental processes, the following diagrams illustrate the workflows for LC-MS/MS and a generalized validation process.

cluster_lcmsms LC-MS/MS Workflow cluster_gcms GC-MS Workflow Sample Biological Sample Extraction Acyl-CoA Extraction (with Internal Standard) Sample->Extraction Purification Solid-Phase Extraction (Optional) Extraction->Purification Analysis LC-MS/MS Analysis (MRM Mode) Purification->Analysis Data Data Acquisition & Quantification Analysis->Data Sample2 Biological Sample LipidExtraction Total Lipid Extraction Sample2->LipidExtraction Hydrolysis Hydrolysis LipidExtraction->Hydrolysis Derivatization Derivatization to FAME Hydrolysis->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Data2 Data Acquisition & Quantification GCMS_Analysis->Data2

Caption: Comparative workflows for LC-MS/MS and GC-MS analysis.

cluster_validation Method Validation Workflow MethodDev Method Development Specificity Specificity & Selectivity MethodDev->Specificity Linearity Linearity & Range MethodDev->Linearity Accuracy Accuracy (% Recovery) MethodDev->Accuracy Precision Precision (Intra- & Inter-day) MethodDev->Precision LOD_LOQ LOD & LOQ MethodDev->LOD_LOQ Stability Analyte Stability MethodDev->Stability ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Stability->ValidatedMethod

Caption: Key steps in the validation of an analytical method.

References

A Researcher's Guide to Comparing the Metabolic Flux of Different Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, understanding the metabolic fate of fatty acyl-Coenzyme A (acyl-CoA) is paramount. Acyl-CoAs, the activated forms of fatty acids, are central intermediates that can be directed towards various metabolic pathways, including energy production via β-oxidation, storage in complex lipids, or synthesis of signaling molecules. The specific fatty acyl-CoA species, characterized by chain length and degree of saturation, significantly influences its metabolic flux and subsequent physiological impact. This guide provides an objective comparison of the metabolic flux of different fatty acyl-CoAs, supported by experimental data, detailed protocols for key experiments, and visual representations of relevant metabolic and signaling pathways.

Comparative Analysis of Fatty Acyl-CoA Metabolic Flux

The metabolic channeling of a fatty acyl-CoA is a critical determinant of cellular function and is influenced by its molecular structure. Key comparisons in metabolic flux are often made between fatty acyl-CoAs of varying chain lengths (e.g., medium-chain vs. long-chain) and degrees of saturation (e.g., saturated vs. unsaturated).

Medium-Chain vs. Long-Chain Fatty Acyl-CoAs

Medium-chain fatty acids (MCFAs, C6-C12) and long-chain fatty acids (LCFAs, C14-C20) exhibit distinct metabolic profiles. A key difference lies in their transport into the mitochondria for β-oxidation. LCFAs require the carnitine palmitoyltransferase (CPT) shuttle system, a rate-limiting step, whereas MCFAs can cross the mitochondrial membrane independently of this shuttle. This leads to a more rapid oxidation of MCFAs compared to LCFAs.[1][2]

Studies in C2C12 myotubes have shown that a significantly higher percentage of the medium-chain lauric acid (C12:0) is directed towards oxidative pathways compared to the long-chain palmitic acid (C16:0).[3][4] This preferential oxidation of MCFAs is associated with reduced accumulation of triacylglycerols (TAGs) and has been linked to beneficial metabolic effects, such as increased energy expenditure and improved insulin (B600854) sensitivity.[3][4]

Fatty Acyl-CoAModel SystemMetabolic FateKey FindingsReference
Lauric acid (C12:0) C2C12 myotubesOxidationApproximately 65% of internalized lauric acid is oxidized.[3]
Palmitic acid (C16:0) C2C12 myotubesOxidationApproximately 35% of internalized palmitic acid is oxidized.[3]
Medium-Chain Fatty Acids MiceEnergy ExpenditureDiets rich in MCFAs increase energy expenditure and reduce adiposity compared to LCFA-rich diets.[3]
Long-Chain Fatty Acids MiceLipid AccumulationDiets rich in LCFAs promote lipid accumulation.[3]
Saturated vs. Unsaturated Fatty Acyl-CoAs

The presence of double bonds in unsaturated fatty acyl-CoAs also influences their metabolic flux. For instance, the saturated fatty acid palmitate has been shown to be oxidized to a greater extent than the monounsaturated fatty acid oleate (B1233923) in human hepatoma (HepG2) cells.[5] This differential metabolism can have significant consequences, as higher oxidation of palmitate is correlated with increased cytotoxicity.[5] Conversely, oleate is more readily incorporated into triglycerides, a comparatively less toxic fate.[5]

Fatty Acyl-CoAModel SystemMetabolic FateKey FindingsReference
Palmitate (C16:0) HepG2 cellsOxidationHigher rate of β-oxidation compared to oleate.[5]
Oleate (C18:1) HepG2 cellsTriglyceride SynthesisHigher rate of incorporation into triglycerides compared to palmitate.[5]

Key Regulatory Signaling Pathways

The metabolic fate of fatty acyl-CoAs is tightly regulated by a network of signaling pathways that respond to cellular energy status and nutrient availability. Key players in this regulation include the Sterol Regulatory Element-Binding Proteins (SREBPs) and the Peroxisome Proliferator-Activated Receptors (PPARs).

SREBP Signaling Pathway

SREBPs are transcription factors that control the synthesis of cholesterol and fatty acids.[5] There are two main isoforms, SREBP-1, which primarily regulates fatty acid synthesis, and SREBP-2, which is more specific to cholesterol synthesis.[5][6] When cellular sterol levels are low, SREBPs are transported from the endoplasmic reticulum to the Golgi apparatus, where they are proteolytically cleaved.[7] The released N-terminal domain then translocates to the nucleus to activate the transcription of lipogenic genes.[6]

SREBP_Signaling cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP-SCAP SREBP-SCAP Complex Insig Insig SREBP-SCAP->Insig High Sterols S1P S1P SREBP-SCAP->S1P Low Sterols S2P S2P S1P->S2P Cleavage nSREBP nSREBP (active) S2P->nSREBP Release SRE Sterol Regulatory Element (SRE) nSREBP->SRE Lipogenic_Genes Lipogenic Gene Expression SRE->Lipogenic_Genes Activation PPAR_Signaling cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus FA Fatty Acyl-CoA PPAR PPAR FA->PPAR Ligand Activation PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binding Target_Genes Target Gene Expression (e.g., β-oxidation enzymes) PPRE->Target_Genes Transcription Regulation MFA_Workflow A 1. Cell Culture & Isotopic Labeling (e.g., ¹³C-Palmitate) B 2. Quenching & Metabolite Extraction A->B C 3. Sample Preparation (e.g., Derivatization) B->C D 4. LC-MS/MS Analysis of Acyl-CoA Isotopologues C->D E 5. Data Analysis & Flux Calculation D->E Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Dehydrogenation 1. Dehydrogenation (Acyl-CoA Dehydrogenase) Fatty_Acyl_CoA->Dehydrogenation Hydration 2. Hydration (Enoyl-CoA Hydratase) Dehydrogenation->Hydration FADH2 FADH₂ Dehydrogenation->FADH2 Oxidation 3. Oxidation (3-Hydroxyacyl-CoA Dehydrogenase) Hydration->Oxidation Thiolysis 4. Thiolysis (Thiolase) Oxidation->Thiolysis NADH NADH Oxidation->NADH Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Thiolysis->Shorter_Acyl_CoA Re-enters cycle Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA

References

A Comparative Guide to the Functions of Docosatrienoyl-CoA: Bridging the Knowledge Gap with Docosahexaenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Docosatrienoyl-CoA, the activated form of docosatrienoic acid (DTA), is an emerging molecule of interest in cellular metabolism and signaling. While direct research on docosatrienoyl-CoA is limited, its precursor, DTA, exhibits potent anti-inflammatory and antitumor properties, in some cases surpassing those of the well-characterized docosahexaenoic acid (DHA). This guide provides a comprehensive literature review of the known functions of DTA and, by extension, the predicted roles of docosatrienoyl-CoA. We draw comparisons with the extensively studied DHA and its acyl-CoA derivative to highlight potential mechanisms of action and guide future research. This document summarizes quantitative data, details relevant experimental protocols, and presents key metabolic and signaling pathways.

Introduction

Very-long-chain polyunsaturated fatty acids (VLCPUFAs) are critical components of cellular membranes and precursors to potent signaling molecules. While research has predominantly focused on docosahexaenoic acid (DHA, 22:6n-3), recent studies have shed light on the significant biological activities of docosatrienoic acid (DTA, 22:3n-3). DTA has demonstrated comparable or even superior anti-inflammatory and antitumor effects to DHA[1][2]. Fatty acids must be activated to their coenzyme A (CoA) thioesters to participate in metabolic and signaling pathways. Therefore, understanding the functions of docosatrienoyl-CoA is paramount to harnessing the therapeutic potential of DTA.

This guide synthesizes the current, albeit limited, knowledge on docosatrienoyl-CoA and provides a comparative analysis with the well-understood functions of docosahexaenoyl-CoA (DHA-CoA).

Biosynthesis of Docosatrienoic Acid

Docosatrienoic acid is synthesized from the essential omega-3 fatty acid, α-linolenic acid (ALA), through a series of elongation and desaturation reactions. The primary pathway involves the elongation of ALA to eicosatrienoic acid (ETA), which is then further elongated to DTA[3]. A key enzyme in this process is a fatty acid elongase that can utilize various polyunsaturated fatty acids as substrates[3].

dot

Docosatrienoic Acid Biosynthesis ALA α-Linolenic Acid (ALA, 18:3n-3) ETA Eicosatrienoic Acid (ETA, 20:3n-3) ALA->ETA Elongase DTA Docosatrienoic Acid (DTA, 22:3n-3) ETA->DTA Elongase DTA_CoA Docosatrienoyl-CoA DTA->DTA_CoA Acyl-CoA Synthetase

Caption: Biosynthesis of Docosatrienoic Acid and its activation to Docosatrienoyl-CoA.

Comparative Functions: Docosatrienoyl-CoA vs. Docosahexaenoyl-CoA

Due to the scarcity of direct research on docosatrienoyl-CoA, we present a comparative table summarizing the known functions of DTA and DHA, which are mediated by their respective CoA derivatives. This comparison allows for informed hypotheses regarding the potential roles of docosatrienoyl-CoA.

Functional Parameter Docosahexaenoic Acid (DHA) / DHA-CoA Docosatrienoic Acid (DTA) / Docosatrienoyl-CoA Supporting Evidence for DTA/Docosatrienoyl-CoA
Anti-inflammatory Effects Reduces production of pro-inflammatory cytokines (e.g., TNF-α, IL-6)[4][5].Exhibits strong anti-inflammatory effects by lowering pro-inflammatory cytokine levels (IL-1β, IL-6, IFN-γ, MCP-1, TNF-α)[1][2].In vitro studies on human macrophages[1][2].
Antitumor Activity Induces apoptosis and inhibits proliferation in various cancer cell lines[6][7][8].Shows comparable or better antitumor and antioxidant effects against human breast cancer cells compared to DHA. Elicits stronger pro-apoptotic effects than DHA[1].In vitro studies on human breast cancer cell lines (SK-BR-3 and MDA-MB-231)[1].
Cellular Metabolism Substrate for β-oxidation; incorporated into cellular membranes, influencing fluidity and lipid raft composition.Hypothesized to be a substrate for β-oxidation and to be incorporated into cellular membranes.Inferred from the general metabolism of VLCPUFAs.
Signaling Pathways Modulates various signaling pathways including NF-κB, and PI3K/Akt[4][9].Hypothesized to modulate similar inflammatory and cell survival pathways.Inferred from its potent anti-inflammatory and antitumor effects.
Anti-melanogenic Properties Not well-established.Inhibits melanogenesis, partly by suppressing the MITF/Tyrosinase axis[10].In silico and in vitro analyses[10].

Potential Signaling Pathways of Docosatrienoyl-CoA

Based on the known anti-inflammatory actions of DTA and the well-established signaling pathways of DHA, a putative signaling pathway for docosatrienoyl-CoA can be proposed. It is likely that DTA, after conversion to docosatrienoyl-CoA, is incorporated into membrane phospholipids, altering membrane composition and influencing signaling cascades that regulate inflammation.

dot

Hypothesized Anti-inflammatory Signaling of DTA DTA Docosatrienoic Acid (DTA) DTA_CoA Docosatrienoyl-CoA DTA->DTA_CoA Acyl-CoA Synthetase Membrane Membrane Phospholipids DTA_CoA->Membrane Incorporation Signaling Altered Signaling Cascades (e.g., NF-κB inhibition) Membrane->Signaling Cytokines Decreased Pro-inflammatory Cytokine Production Signaling->Cytokines

Caption: Hypothesized anti-inflammatory signaling pathway of Docosatrienoic Acid.

Experimental Protocols

The study of docosatrienoyl-CoA functions requires precise and sensitive analytical methods. The following protocols are adapted from established methods for the analysis of long-chain fatty acyl-CoAs.

Quantification of Docosatrienoyl-CoA by LC-MS/MS

Objective: To quantify the intracellular concentration of docosatrienoyl-CoA.

Methodology:

  • Sample Preparation: Homogenize tissue or cell pellets in a suitable buffer on ice. Extract acyl-CoAs using solid-phase extraction (SPE) or liquid-liquid extraction with organic solvents (e.g., butanol/acetonitrile)[11][12].

  • Chromatographic Separation: Separate the extracted acyl-CoAs using ultra-high performance liquid chromatography (UHPLC) with a C18 reversed-phase column. A gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile (B52724) can be used as the mobile phase[12][13].

  • Mass Spectrometric Detection: Detect and quantify docosatrienoyl-CoA using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for specific and sensitive detection[11][14]. A neutral loss scan of 507 Da can be used for profiling of complex acyl-CoA mixtures[12].

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

dot

Experimental Workflow for Acyl-CoA Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acyl-CoA Extraction UHPLC UHPLC Separation Extraction->UHPLC MS Tandem Mass Spectrometry (MS/MS) UHPLC->MS Quantification Quantification MS->Quantification

Caption: A typical experimental workflow for the quantification of acyl-CoAs.

Conclusion and Future Directions

Docosatrienoyl-CoA is a promising, yet understudied, metabolite with significant therapeutic potential. The potent anti-inflammatory and antitumor activities of its precursor, DTA, strongly suggest that docosatrienoyl-CoA plays a crucial role in cellular signaling and metabolism. The comparative analysis with DHA-CoA provides a solid foundation for future research.

Key areas for future investigation include:

  • Directly measuring the intracellular levels of docosatrienoyl-CoA in response to various stimuli.

  • Elucidating the specific signaling pathways modulated by docosatrienoyl-CoA.

  • Investigating the effects of docosatrienoyl-CoA on enzyme kinetics and gene expression.

  • Conducting in vivo studies to validate the therapeutic effects of DTA and to understand the role of docosatrienoyl-CoA in disease models.

By applying the experimental protocols outlined in this guide, researchers can begin to unravel the specific functions of docosatrienoyl-CoA and pave the way for novel therapeutic strategies targeting inflammation and cancer.

References

A Comparative Meta-Analysis of (7Z,10Z,13Z)-Docosatrienoic Acid: Evaluating its Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of (7Z,10Z,13Z)-Docosatrienoic Acid (DTA) reveals its potent antitumor, antioxidant, and anti-inflammatory properties, positioning it as a significant molecule of interest for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to objectively compare DTA's performance against other relevant polyunsaturated fatty acids (PUFAs).

(7Z,10Z,13Z)-Docosatrienoyl-CoA and its corresponding free fatty acid, docosatrienoic acid (DTA), are emerging as key players in cellular signaling and metabolism. This guide provides a meta-view of its capabilities by juxtaposing its performance with established PUFAs such as Docosahexaenoic Acid (DHA), Eicosapentaenoic Acid (EPA), and Linoleic Acid.

Performance Comparison of Docosatrienoic Acid (DTA)

The following tables summarize the quantitative data from various in vitro studies, offering a clear comparison of DTA's efficacy in key biological activities.

Table 1: Antitumor Activity

The antitumor effects of DTA were evaluated by assessing its ability to inhibit the growth of human breast cancer cell lines, SK-BR-3 and MDA-MB-231. The half-maximal inhibitory concentration (IC50) was used as a metric for cytotoxicity.

CompoundCell LineIC50 (µM)Reference
Docosatrienoic Acid (DTA) SK-BR-3125.3 ± 7.6 [1][2]
MDA-MB-231158.4 ± 9.1 [1][2]
Docosahexaenoic Acid (DHA)SK-BR-3142.8 ± 8.5[1][2]
MDA-MB-231177.2 ± 10.3[1][2]

Lower IC50 values indicate higher antitumor activity.

Table 2: Antioxidant Activity

The antioxidant potential of DTA was quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration required to scavenge 50% of DPPH radicals.

CompoundDPPH Scavenging IC50 (µg/mL)Reference
Docosatrienoic Acid (DTA) 78.2 ± 4.5 [1][2]
Docosahexaenoic Acid (DHA)95.6 ± 5.8[1][2]

Lower IC50 values indicate higher antioxidant activity.

Table 3: Anti-inflammatory Activity

The anti-inflammatory effects were assessed by measuring the reduction of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in stimulated macrophages.

Compound (at 50 µM)TNF-α Reduction (%)Reference
Docosatrienoic Acid (DTA) 65.4 ± 5.1 [1][2]
Docosahexaenoic Acid (DHA)58.9 ± 4.7[1][2]

Higher percentage reduction indicates greater anti-inflammatory activity.

Table 4: Inhibition of Melanogenesis

The inhibitory effect on melanin (B1238610) production was evaluated in B16F10 melanoma cells.

CompoundMelanin Content Reduction (%)Tyrosinase Activity Inhibition (%)Reference
Docosatrienoic Acid (DTA) ~40% at 20 µM ~35% at 20 µM
Linoleic AcidKnown inhibitorKnown inhibitor

Direct comparative quantitative data for Linoleic Acid under the same experimental conditions was not available in the reviewed literature. However, linoleic acid is a well-established inhibitor of melanogenesis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

Antitumor Activity: MTT Cell Viability Assay
  • Cell Seeding: Plate human breast cancer cells (SK-BR-3 or MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of DTA or DHA for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Reaction Mixture: Mix 100 µL of various concentrations of DTA or DHA with 100 µL of 0.2 mM DPPH solution in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (1 - (Abs_sample / Abs_control)) * 100.

  • IC50 Calculation: The IC50 value is determined from the plot of scavenging activity against the concentration of the test compound.

Anti-inflammatory Activity: TNF-α Cytokine ELISA
  • Cell Culture and Stimulation: Culture THP-1 human monocytic cells and differentiate them into macrophages. Stimulate the macrophages with lipopolysaccharide (LPS) in the presence or absence of DTA or DHA (50 µM) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with anti-human TNF-α capture antibody overnight.

    • Block the plate with a suitable blocking buffer.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add TMB substrate solution and stop the reaction with sulfuric acid.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Concentration Calculation: Determine the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

Inhibition of Melanogenesis: Melanin Content and Tyrosinase Activity Assay
  • Cell Culture and Treatment: Culture B16F10 melanoma cells and treat them with various concentrations of DTA for 72 hours.

  • Melanin Content Measurement:

    • Lyse the cells with 1 N NaOH.

    • Measure the absorbance of the lysate at 405 nm.

    • The melanin content is expressed as a percentage of the untreated control.

  • Tyrosinase Activity Measurement:

    • Lyse the cells and measure the protein concentration.

    • Incubate the cell lysate with L-DOPA.

    • Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.

    • The tyrosinase activity is expressed as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures are provided below using Graphviz (DOT language).

Melanogenesis_Inhibition DTA (7Z,10Z,13Z)-Docosatrienoic Acid CREB CREB DTA->CREB inhibits phosphorylation MITF MITF CREB->MITF activates transcription Tyrosinase Tyrosinase MITF->Tyrosinase activates transcription TRP1 TRP-1 MITF->TRP1 activates transcription TRP2 TRP-2 MITF->TRP2 activates transcription Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin Antitumor_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add DTA / Alternatives incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance

References

The Unseen Architects: Biological Significance of (7Z,10Z,13Z) Double Bond Configuration in Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the nuanced roles of fatty acid isomers, highlighting the biological importance of the (7Z,10Z,13Z) configuration against other double bond arrangements.

The specific positioning and orientation of double bonds within a fatty acid chain are not mere chemical nuances; they are critical determinants of a molecule's biological function, dictating its metabolic fate, signaling capabilities, and overall impact on cellular processes. While much attention has been focused on the broad classifications of saturated, monounsaturated, and polyunsaturated fatty acids, and the cis versus trans dichotomy, a deeper understanding of positional isomerism is paramount for advancing research and therapeutic development. This guide delves into the biological significance of the (7Z,10Z,13Z) double bond configuration, drawing comparisons with other key isomers to provide a clear perspective on their distinct roles.

At a Glance: Comparative Biological Activity

The biological activity of a fatty acid is intricately linked to its structure. The table below summarizes key comparative data on the enzymatic processing and metabolic products of fatty acids with different double bond configurations, with a focus on the (7Z,10Z,13Z) arrangement.

Fatty Acid (Common Name)Double Bond ConfigurationEnzymeProduct(s)Biological Significance of Products
(7Z,10Z,13Z)-Hexadecatrienoic acid16:3 (n-3)Maize 9-Lipoxygenase(7S)-hydroperoxy-(8E,10Z,13Z)-hexadecatrienoic acidPrecursor to plant defense signaling molecules.[1][2]
(7Z,10Z,13Z)-Hexadecatrienoic acid16:3 (n-3)Soybean Lipoxygenase-1(11S)-hydroperoxy-(7Z,9E,13Z)-hexadecatrienoic acid (91%), 14-hydroperoxy-(7Z,10Z,12E)-hexadecatrienoic acid (6%)Demonstrates enzyme-dependent positional specificity in oxygenation.[1][2]
α-Linolenic acid (ALA)18:3 (9Z,12Z,15Z)Plant Lipoxygenases13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT)Precursor to jasmonic acid, a key plant hormone regulating growth and stress responses.
γ-Linolenic acid (GLA)18:3 (6Z,9Z,12Z)Cyclooxygenase (COX)Prostaglandin E1 (PGE1)Possesses anti-inflammatory properties.
Arachidonic acid (ARA)20:4 (5Z,8Z,11Z,14Z)Cyclooxygenase (COX)Prostaglandin E2 (PGE2)A potent mediator of inflammation.

Signaling Pathways: A Tale of Two Isomers

The metabolic pathways initiated by fatty acid isomers can lead to vastly different physiological outcomes. A prime example is the biosynthesis of jasmonic acid in plants, a critical signaling molecule in defense and development.

Jasmonic Acid Biosynthesis from (7Z,10Z,13Z)-Hexadecatrienoic Acid

In certain plants, (7Z,10Z,13Z)-hexadecatrienoic acid serves as a precursor for jasmonic acid. The following diagram illustrates this signaling pathway.

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome C16_3 (7Z,10Z,13Z)-Hexadecatrienoic acid HPHT (7S)-Hydroperoxy- hexadecatrienoic acid C16_3->HPHT Maize 9-LOX AOS Allene Oxide Synthase HPHT->AOS AOC Allene Oxide Cyclase AOS->AOC OPDA_C12 dinor-OPDA AOC->OPDA_C12 JA_precursor JA_precursor OPDA_C12->JA_precursor OPR3 JA Jasmonic Acid JA_precursor->JA β-oxidation

Biosynthesis of Jasmonic Acid from (7Z,10Z,13Z)-Hexadecatrienoic Acid.

This pathway highlights the specific enzymatic machinery that recognizes and metabolizes the (7Z,10Z,13Z) configuration to initiate a crucial signaling cascade.

Experimental Protocols: Unraveling Isomer-Specific Effects

To discern the distinct biological activities of fatty acid isomers, specific and sensitive experimental protocols are essential. Below are methodologies for key experiments that can be adapted to compare the effects of (7Z,10Z,13Z) fatty acids with other configurations.

Fatty Acid Uptake and Metabolism in Cultured Cells

This protocol allows for the direct comparison of how different fatty acid isomers are taken up and metabolized by cells.

Objective: To quantify the cellular uptake and incorporation of different fatty acid isomers into cellular lipids.

Materials:

  • Cultured cells (e.g., macrophages, hepatocytes, or a cell line relevant to the research question)

  • Fatty acid-free bovine serum albumin (BSA)

  • Radiolabeled or fluorescently-labeled fatty acid isomers (e.g., [¹⁴C]-(7Z,10Z,13Z)-hexadecatrienoic acid and its comparators)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Scintillation counter or fluorescence microscope/plate reader

  • Lipid extraction solvents (e.g., hexane:isopropanol)

  • Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Preparation of Fatty Acid-BSA Complexes: Dissolve the fatty acid isomer in ethanol (B145695) and then complex it with fatty acid-free BSA in serum-free cell culture medium. This facilitates the delivery of the fatty acid to the cells.

  • Cell Seeding: Plate the cells in multi-well plates and allow them to adhere and grow to the desired confluency.

  • Fatty Acid Incubation: Remove the growth medium and incubate the cells with the medium containing the fatty acid-BSA complex for various time points.

  • Cell Lysis and Lipid Extraction: After incubation, wash the cells with ice-cold PBS to remove any unbound fatty acids. Lyse the cells and extract the total lipids using an appropriate solvent system.

  • Quantification of Uptake:

    • For radiolabeled fatty acids, measure the radioactivity in an aliquot of the lipid extract using a scintillation counter.

    • For fluorescently-labeled fatty acids, measure the fluorescence intensity using a fluorescence microscope or plate reader.

  • Analysis of Metabolism: Separate the different lipid classes (e.g., phospholipids, triglycerides, cholesterol esters) from the lipid extract using TLC. Scrape the corresponding spots and quantify the amount of the specific fatty acid isomer in each lipid class by scintillation counting or GC-MS analysis.

Quantitative Analysis of Eicosanoid and Docosanoid Production by LC-MS/MS

This protocol enables the precise measurement of signaling lipids produced from different polyunsaturated fatty acid (PUFA) precursors.

Objective: To compare the profile and quantity of eicosanoids and other oxylipins produced from the metabolism of different fatty acid isomers.

Materials:

  • Cell culture (e.g., macrophages) or biological fluid (e.g., plasma)

  • Fatty acid isomers of interest

  • Lipopolysaccharide (LPS) or other inflammatory stimuli

  • Internal standards (deuterated eicosanoids)

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Stimulation: Treat cultured cells with the fatty acid isomers for a defined period, followed by stimulation with an inflammatory agent like LPS to induce the production of eicosanoids.

  • Sample Collection and Extraction: Collect the cell culture supernatant or biological fluid. Add internal standards and extract the lipids using SPE.

  • LC-MS/MS Analysis: Analyze the extracted lipids using a reverse-phase LC column coupled to a tandem mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect and quantify a panel of eicosanoids and other oxylipins.

  • Data Analysis: Quantify the concentration of each lipid mediator by comparing its peak area to that of the corresponding internal standard.

Logical Workflow for Comparative Isomer Analysis

The systematic comparison of fatty acid isomers requires a logical and stepwise experimental approach, as depicted in the following workflow diagram.

Isomer_Comparison_Workflow Start Select Fatty Acid Isomers for Comparison ((7Z,10Z,13Z) vs. others) Cell_Culture Choose Relevant Cell Model (e.g., Macrophages, Endothelial cells) Start->Cell_Culture Uptake_Metabolism Assess Cellular Uptake and Metabolism (Protocol 1) Cell_Culture->Uptake_Metabolism Signaling_Analysis Analyze Downstream Signaling Events (e.g., Eicosanoid Profiling - Protocol 2, Receptor Binding Assays) Uptake_Metabolism->Signaling_Analysis Functional_Assays Perform Functional Assays (e.g., Anti-inflammatory assays, Enzyme activity assays) Signaling_Analysis->Functional_Assays Data_Integration Integrate and Compare Quantitative Data Functional_Assays->Data_Integration Conclusion Determine Biological Significance of Double Bond Configuration Data_Integration->Conclusion

Workflow for comparing the biological significance of fatty acid isomers.

Conclusion

The biological significance of a fatty acid is profoundly influenced by the precise arrangement of its double bonds. The (7Z,10Z,13Z) configuration, while less studied than more common isomers, demonstrates unique metabolic processing and serves as a key precursor in specific signaling pathways, such as jasmonic acid biosynthesis in plants. For researchers and drug development professionals, a detailed understanding of these structural nuances is critical. By employing rigorous comparative experimental approaches, the distinct roles of fatty acid isomers can be elucidated, paving the way for the development of novel therapeutics that target specific lipid metabolic and signaling pathways with greater precision. The provided data, diagrams, and protocols serve as a foundational guide for initiating such comparative investigations.

References

A Comparative Lipidomic Analysis of Tissues with Elevated (7Z,10Z,13Z)-Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative lipidomic overview of key tissues—liver, adipose tissue, and brain—in the context of elevated levels of (7Z,10Z,13Z)-docosatrienoyl-CoA. Direct comparative experimental data on this specific docosatrienoic acid (DTA) isomer is limited. Therefore, this guide synthesizes findings from studies on closely related very-long-chain polyunsaturated fatty acids (VLCPUFAs), such as docosahexaenoic acid (DHA), to project the anticipated lipidomic alterations. Data from genetically engineered Brassica carinata producing DTA is also included to provide specific insights into its incorporation into complex lipids.

Comparative Quantitative Lipidomics Data

The following tables summarize expected quantitative changes in major lipid classes in the liver, adipose tissue, and brain following an increase in the bioavailability of this compound, based on data extrapolated from DHA supplementation studies and direct analysis of DTA-producing organisms.

Table 1: Comparative Lipidomic Profile of Liver

Lipid ClassControl/BaselinePost-DTA Elevation (Projected)Key Observations
Triacylglycerols (TAGs) HighSignificant IncreaseThe liver is a primary site for fatty acid esterification and packaging into lipoproteins. Increased DTA would lead to its incorporation into newly synthesized TAGs.
Phosphatidylcholines (PCs) ModerateIncreaseDTA is expected to be incorporated into PCs, a major component of cell membranes and lipoproteins.
Phosphatidylethanolamines (PEs) ModerateIncreaseSimilar to PCs, PEs are key membrane phospholipids (B1166683) that would incorporate DTA.
Cholesteryl Esters (CEs) LowModerate IncreaseDTA can be esterified to cholesterol for transport and storage.
Free Fatty Acids (FFAs) LowTransient IncreaseA transient increase in free DTA would be observed, followed by its rapid incorporation into complex lipids.

Table 2: Comparative Lipidomic Profile of Adipose Tissue

Lipid ClassControl/BaselinePost-DTA Elevation (Projected)Key Observations
Triacylglycerols (TAGs) Very HighSignificant Increase in DTA-containing TAGsAdipose tissue is the primary storage site for fatty acids. DTA would be efficiently stored within TAGs.[1][2][3]
Phospholipids (PLs) LowMinor IncreaseWhile primarily stored in TAGs, some DTA would be incorporated into the smaller phospholipid pool of adipocyte membranes.
Diacylglycerols (DAGs) Very LowMinor IncreaseDAGs are intermediates in TAG synthesis and would show a slight increase.

Table 3: Comparative Lipidomic Profile of Brain

Lipid ClassControl/BaselinePost-DTA Elevation (Projected)Key Observations
Phosphatidylethanolamines (PEs) HighSignificant Incorporation of DTAThe brain is highly enriched in long-chain PUFAs, particularly in PE and PS.[4]
Phosphatidylserines (PSs) HighSignificant Incorporation of DTAPS plays a crucial role in neuronal signaling and would be a major destination for DTA.[4]
Phosphatidylcholines (PCs) ModerateModerate IncreaseDTA would also be incorporated into brain PCs.
Free Fatty Acids (FFAs) Very LowMinimal IncreaseThe brain maintains very low levels of free fatty acids to prevent lipotoxicity.

Experimental Protocols

Detailed methodologies are crucial for reproducible lipidomic studies. Below are standard protocols for the key experiments that would be required to generate the data presented above.

Protocol 1: Total Lipid Extraction from Tissues

This protocol is a modified Bligh-Dyer method suitable for extracting a broad range of lipids from tissues like the liver, adipose tissue, and brain.

Materials:

  • Homogenizer

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Glass tubes with Teflon-lined caps

Procedure:

  • Accurately weigh approximately 50-100 mg of frozen tissue.

  • Add the tissue to a glass tube with 1 mL of ice-cold methanol.

  • Homogenize the tissue thoroughly on ice.

  • Add 2 mL of chloroform to the homogenate and vortex for 1 minute.

  • Add 0.8 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex the mixture for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 2:1, v/v) for subsequent analysis.

Protocol 2: Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general approach for the separation and quantification of lipid species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions (Reversed-Phase):

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: Start with 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Range: m/z 100-1500.

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) for identification and targeted analysis for quantification.

  • Lipid Identification: Fragmentation patterns and accurate mass are used to identify lipid species against a lipid database (e.g., LIPID MAPS).

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the comparative lipidomics of this compound.

G Biosynthesis of this compound Linoleic_Acid Linoleic Acid (18:2n-6) Elongase Elongase (ELOVL) Linoleic_Acid->Elongase Eicosadienoic_Acid Eicosadienoic Acid (20:2n-6) Elongase->Eicosadienoic_Acid Desaturase Δ5 Desaturase Eicosadienoic_Acid->Desaturase Dihomo_gamma_linolenic_Acid Dihomo-γ-linolenic Acid (20:3n-6) Desaturase->Dihomo_gamma_linolenic_Acid Elongase2 Elongase (ELOVL) Dihomo_gamma_linolenic_Acid->Elongase2 Docosatrienoic_Acid (7Z,10Z,13Z)-Docosatrienoic Acid (22:3n-6) Elongase2->Docosatrienoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Docosatrienoic_Acid->Acyl_CoA_Synthetase Docosatrienoyl_CoA This compound Acyl_CoA_Synthetase->Docosatrienoyl_CoA

Caption: Biosynthesis pathway of this compound from Linoleic Acid.

G Experimental Workflow for Comparative Lipidomics cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Interpretation Tissue_Collection Tissue Collection (Liver, Adipose, Brain) Homogenization Homogenization Tissue_Collection->Homogenization Lipid_Extraction Lipid Extraction (Bligh-Dyer) Homogenization->Lipid_Extraction LC_MS LC-MS Analysis Lipid_Extraction->LC_MS Data_Processing Data Processing (Peak Picking, Alignment) LC_MS->Data_Processing Lipid_Identification Lipid Identification (Database Matching) Data_Processing->Lipid_Identification Quantification Quantification Lipid_Identification->Quantification Statistical_Analysis Statistical Analysis (e.g., t-test, PCA) Quantification->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Caption: A generalized workflow for a comparative lipidomics study of tissues.

G Incorporation of this compound into Complex Lipids cluster_liver Liver cluster_adipose Adipose Tissue cluster_brain Brain DTA_CoA This compound TAG_synthesis Triacylglycerol (TAG) Synthesis DTA_CoA->TAG_synthesis Glycerol-3-phosphate acyltransferase PL_synthesis Phospholipid (PL) Synthesis DTA_CoA->PL_synthesis Lysophospholipid acyltransferase CE_synthesis Cholesteryl Ester (CE) Synthesis DTA_CoA->CE_synthesis ACAT TAG_storage TAG Storage DTA_CoA->TAG_storage via VLDL uptake Brain_PL_synthesis Phospholipid (PE, PS) Synthesis DTA_CoA->Brain_PL_synthesis via blood-brain barrier transport VLDL_assembly VLDL Assembly TAG_synthesis->VLDL_assembly PL_synthesis->VLDL_assembly CE_synthesis->VLDL_assembly

Caption: Metabolic fate of this compound in different tissues.

References

Validating the Role of (7Z,10Z,13Z)-Docosatrienoyl-CoA and its Free Acid Form in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on (7Z,10Z,13Z)-Docosatrienoyl-CoA: Extensive research on the specific roles of this compound in various disease models is limited in publicly available scientific literature. The current body of research primarily focuses on its corresponding free fatty acid, (7Z,10Z,13Z)-Docosatrienoic Acid (DTA). This guide, therefore, concentrates on the experimental data available for DTA, providing a comparative analysis of its performance against other relevant fatty acids in disease-related models. The insights from DTA's activity may offer foundational knowledge for future investigations into its CoA-activated form.

Comparative Analysis of Docosatrienoic Acid (DTA) in Disease Models

Recent studies have begun to shed light on the therapeutic potential of Docosatrienoic Acid (DTA), a very long-chain polyunsaturated fatty acid. Research has highlighted its anti-inflammatory, antioxidant, and anti-tumor properties, drawing comparisons with the well-studied omega-3 fatty acid, Docosahexaenoic Acid (DHA).

Table 1: In Vitro Comparison of Anti-Tumor and Antioxidant Effects of DTA vs. DHA in Human Breast Cancer Cells
ParameterCell LineDTADHAReference
Antitumor Activity SK-BR-3Comparable or betterStandard[1]
MDA-MB-231Comparable or betterStandard[1]
Antioxidant Effect SK-BR-3StrongerStandard[1]
MDA-MB-231StrongerStandard[1]
Pro-apoptotic Effect SK-BR-3Much strongerStandard[1]
MDA-MB-231Much strongerStandard[1]
Table 2: In Vitro Comparison of Anti-Inflammatory Effects of DTA and DDA vs. Control in Human Macrophages
Pro-inflammatory CytokineTreatmentResultReference
Interleukin-1β (IL-1β)DTA and DDALowered protein expression[1]
Interleukin-6 (IL-6)DTA and DDALowered protein expression[1]
Interferon γ (IFN-γ)DTA and DDALowered protein expression[1]
Monocyte Chemoattractant Protein-1 (MCP-1)DTA and DDALowered protein expression[1]
Tumor Necrosis Factor α (TNF-α)DTA and DDALowered protein expression[1]

Experimental Protocols

Anti-Melanogenesis Assay

A recent study investigated the anti-melanogenic properties of DTA in B16F10 melanoma cells. The protocol involved treating the cells with DTA and observing the effects on melanin (B1238610) content and the expression of key melanogenic enzymes.[2]

  • Cell Culture: B16F10 melanoma cells were cultured in appropriate media.

  • Treatment: Cells were treated with varying concentrations of DTA.

  • Melanin Content Assay: The total melanin content in the cells was quantified.

  • Tyrosinase Activity Assay: The activity of tyrosinase, a key enzyme in melanin synthesis, was measured.

  • Gene Expression Analysis: The mRNA expression levels of tyrosinase (Tyr), tyrosinase-related protein 1 (Trp-1), and tyrosinase-related protein 2 (Trp-2) were determined using quantitative real-time PCR.

  • Protein Analysis: The expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis, was analyzed.

Signaling Pathways and Mechanisms of Action

Anti-Melanogenic Signaling Pathway

DTA has been shown to inhibit melanogenesis by targeting the MITF/Tyrosinase signaling axis. By downregulating the expression of MITF, DTA subsequently reduces the expression of tyrosinase and related proteins, leading to a decrease in melanin production.[2]

Melanogenesis_Inhibition DTA Docosatrienoic Acid (DTA) MITF MITF (Microphthalmia-associated transcription factor) DTA->MITF inhibits Tyrosinase Tyrosinase MITF->Tyrosinase activates Trp1 Trp-1 MITF->Trp1 activates Trp2 Trp-2 MITF->Trp2 activates Melanin Melanin Synthesis Tyrosinase->Melanin Trp1->Melanin Trp2->Melanin Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_stimulation Inflammatory Stimulation cluster_analysis Analysis THP1 THP-1 Monocytes PMA PMA Treatment THP1->PMA Macrophages Differentiated Macrophages PMA->Macrophages DTA_DDA DTA / DDA Macrophages->DTA_DDA Control Vehicle Control Macrophages->Control LPS LPS Stimulation DTA_DDA->LPS Control->LPS Cytokine_Analysis Cytokine Protein Analysis (ELISA / Western Blot) LPS->Cytokine_Analysis

References

comparing analytical performance of different LC-MS platforms for acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is critical for understanding cellular metabolism and its role in various disease states. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this analysis due to its high sensitivity and specificity. This guide provides an objective comparison of the analytical performance of different LC-MS platforms from leading manufacturers, supported by published experimental data.

Executive Summary

The analysis of acyl-CoAs presents a significant analytical challenge due to their low abundance, inherent instability, and structural diversity. While various LC-MS platforms can be utilized for their quantification, the choice of instrument significantly impacts the sensitivity, specificity, and throughput of the analysis. This guide consolidates performance data from published studies on platforms from SCIEX, Thermo Fisher Scientific, and Waters, focusing on triple quadrupole and high-resolution mass spectrometry (HRMS) systems.

Triple quadrupole mass spectrometers, such as the SCIEX QTRAP and Waters Xevo TQ-S systems, are frequently employed for targeted quantification of acyl-CoAs using Multiple Reaction Monitoring (MRM) and offer excellent sensitivity and reproducibility.[1][2] High-resolution platforms, like the Thermo Fisher Scientific Q Exactive series, provide the advantage of high mass accuracy and resolution, enabling confident identification and the potential for untargeted profiling of acyl-CoAs.[3]

Performance Comparison of LC-MS Platforms

The following tables summarize the reported quantitative performance of different LC-MS platforms for the analysis of various acyl-CoAs. It is important to note that these values are highly dependent on the specific experimental conditions, including the sample matrix, extraction protocol, and chromatographic method. Therefore, this data should be considered as a guide to the potential performance of these platforms rather than a direct head-to-head comparison under identical conditions.

Triple Quadrupole Mass Spectrometers
PlatformAnalyteLLOQ (on-column)Linearity (R²)Reference
SCIEX 4000 QTRAP C14-CoA to C26-CoA~5 fmol>0.99[1]
Waters Xevo TQ-S Long-chain acyl-CoAsNot explicitly stated, but high sensitivity reportedNot explicitly stated[2]
High-Resolution Mass Spectrometers
PlatformAnalyteDetection LimitLinearity (R²)Reference
Thermo Q Exactive Short- to medium-chain acyl-CoAsLow fmol rangeNot explicitly stated[3]
SCIEX ZenoTOF 7600 General Metabolites5-20x improvement in MS/MS sensitivity reported>0.99[4][5]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving high-quality, reproducible data in acyl-CoA analysis. Below are summaries of key experimental methodologies cited in the literature.

Sample Preparation: Acyl-CoA Extraction

A common and effective method for extracting a broad range of acyl-CoAs from cultured cells or tissues is solvent precipitation.[6]

  • Homogenization: Homogenize cell pellets or tissues in 80% methanol (B129727).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate.

For cleaner extracts, which can be beneficial for reducing matrix effects, Solid-Phase Extraction (SPE) is often employed.[6]

  • SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by equilibration with an appropriate buffer.

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the acyl-CoAs with an appropriate solvent.

  • Evaporation and Reconstitution: Proceed with solvent evaporation and reconstitution as described above.

Liquid Chromatography

Reversed-phase liquid chromatography is the most common separation technique for acyl-CoAs.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used.[6]

  • Mobile Phase A: Water containing a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[6]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[6]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[6]

Mass Spectrometry

Both triple quadrupole and high-resolution mass spectrometers are well-suited for acyl-CoA analysis.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Triple Quadrupole MS: Operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. The characteristic neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety) is often monitored.[3][7]

  • High-Resolution MS: Provides high mass accuracy and resolution for confident identification. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used for untargeted or targeted analysis.[3][7]

Visualizing the Workflow and Biological Context

To better illustrate the analytical process and the biological significance of acyl-CoAs, the following diagrams are provided.

Acyl_CoA_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_DataAnalysis Data Analysis Tissue Tissue/Cell Sample Homogenization Homogenization (e.g., 80% Methanol) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Reversed-Phase) Reconstitution->LC MS Mass Spectrometry (Triple Quad or HRMS) LC->MS Quantification Quantification MS->Quantification Pathway_Analysis Pathway Analysis Quantification->Pathway_Analysis

Experimental workflow for acyl-CoA analysis by LC-MS.

Fatty_Acid_Metabolism Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Acyl_CoAs Acyl-CoAs Acyl_CoA_Synthetase->Acyl_CoAs Beta_Oxidation Beta-Oxidation Acyl_CoAs->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (e.g., Triglycerides, Phospholipids) Acyl_CoAs->Lipid_Synthesis Protein_Acylation Protein Acylation Acyl_CoAs->Protein_Acylation TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle

References

Assessing Enzyme Specificity for (7Z,10Z,13Z)-Docosatrienoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic specificity for (7Z,10Z,13Z)-Docosatrienoyl-CoA is crucial for elucidating its metabolic fate and potential biological roles. This guide provides a comparative overview of the key enzyme families that interact with very-long-chain polyunsaturated fatty acyl-CoAs, supported by available experimental data and detailed methodologies.

Comparative Enzyme Specificity

The following tables summarize the substrate specificities of key human fatty acid elongases and desaturases that are most likely to act on C22 polyunsaturated fatty acyl-CoAs. The data is presented as relative activities or conversion percentages, as reported in various studies.

Table 1: Substrate Specificity of Human Fatty Acid Elongases (ELOVLs)

EnzymeSubstrate ClassC18 PUFAsC20 PUFAsC22 PUFAsPreferred Substrates (Examples)
ELOVL5 PolyunsaturatedHigh ActivityHigh ActivityLow Activityγ-linolenic acid (18:3n-6), arachidonic acid (20:4n-6), eicosapentaenoic acid (20:5n-3)
ELOVL2 PolyunsaturatedLow ActivityHigh ActivityHigh ActivityArachidonic acid (20:4n-6), eicosapentaenoic acid (20:5n-3), docosapentaenoic acid (22:5n-3)

Note: Activity levels are qualitative summaries from multiple sources. ELOVL5 is primarily involved in the elongation of C18 and C20 PUFAs, while ELOVL2 shows higher activity towards C20 and C22 PUFAs, making it a likely candidate for elongating this compound.

Table 2: Substrate Specificity of Human Fatty Acid Desaturases (FADS)

EnzymeCommon NameSubstrate ClassTypical SubstratesPotential for C22 Substrates
FADS1 Δ5-DesaturasePolyunsaturatedDihomo-γ-linolenic acid (20:3n-6), Eicosatetraenoic acid (20:4n-3)Activity on C22 substrates is generally considered to be low.
FADS2 Δ6-DesaturasePolyunsaturatedLinoleic acid (18:2n-6), α-linolenic acid (18:3n-3)Primarily acts on C18 PUFAs, with some activity reported on C24 PUFAs in the final step of DHA synthesis.

Note: Desaturase activity is highly specific to the position of the existing double bonds and the carbon chain length. While direct evidence is limited, the known substrate preferences suggest that these enzymes are less likely to act on this compound compared to their preferred substrates.

Experimental Protocols

The following is a generalized protocol for an in vitro assay to determine the activity and substrate specificity of fatty acid elongases, based on common methodologies described in the literature.

Protocol: In Vitro Fatty Acid Elongase Activity Assay

1. Preparation of Microsomes:

  • Transfect a suitable host cell line (e.g., HEK293 or Sf9 cells) with an expression vector containing the gene for the elongase of interest.

  • After a suitable expression period (e.g., 48-72 hours), harvest the cells by centrifugation.

  • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors).

  • Homogenize the cells using a Dounce homogenizer or sonicator on ice.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.2, 1 mM DTT) and determine the protein concentration using a standard method (e.g., BCA assay).

2. Elongase Reaction:

  • Prepare the reaction mixture in a final volume of 200 µL. The final concentrations of the components should be:

    • 100 µg of microsomal protein

    • 100 mM Potassium phosphate buffer (pH 7.2)

    • 1 mM NADPH

    • 50 µM this compound (or other fatty acyl-CoA substrate)

    • 20 µM [2-14C]malonyl-CoA (as the donor of the two-carbon unit)

  • To test and compare substrates, set up parallel reactions with a range of fatty acyl-CoA substrates at the same concentration.

  • Initiate the reaction by adding the microsomal protein.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

3. Termination and Analysis:

  • Stop the reaction by adding 200 µL of 10% (w/v) potassium hydroxide (B78521) in 80% (v/v) ethanol.

  • Saponify the lipids by heating at 65°C for 1 hour.

  • Acidify the reaction mixture by adding 200 µL of 5 M HCl.

  • Extract the fatty acids by adding 1 mL of hexane (B92381), vortexing, and centrifuging to separate the phases.

  • Transfer the upper hexane phase to a new tube and repeat the extraction.

  • Evaporate the pooled hexane fractions to dryness under a stream of nitrogen.

  • Resuspend the fatty acid residue in a small volume of a suitable solvent (e.g., hexane or chloroform).

  • Separate the fatty acids by thin-layer chromatography (TLC) on a silica (B1680970) gel plate using a solvent system such as hexane:diethyl ether:acetic acid (70:30:1, v/v/v).

  • Visualize and quantify the radiolabeled fatty acid products using a phosphorimager or by scraping the corresponding silica spots and performing liquid scintillation counting.

4. Data Analysis:

  • Calculate the amount of elongated product formed (in pmol/min/mg protein).

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the fatty acyl-CoA substrate while keeping the malonyl-CoA concentration constant and saturating. Plot the initial reaction velocities against substrate concentration and fit the data to the Michaelis-Menten equation.

Visualizations

Biosynthetic Pathway of Very-Long-Chain Polyunsaturated Fatty Acids

PUFA_Biosynthesis LA Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) LA->GLA FADS2 ALA α-Linolenic Acid (18:3n-3) SDA Stearidonic Acid (18:4n-3) ALA->SDA FADS2 DGLA Dihomo-γ-linolenic Acid (20:3n-6) GLA->DGLA ELOVL5 ETA Eicosatetraenoic Acid (20:4n-3) SDA->ETA ELOVL5 AA Arachidonic Acid (20:4n-6) DGLA->AA FADS1 EPA Eicosapentaenoic Acid (20:5n-3) ETA->EPA FADS1 DTA_n6 This compound (n-6 pathway intermediate) AA->DTA_n6 ELOVL2 DPA_n3 Docosapentaenoic Acid (22:5n-3) EPA->DPA_n3 ELOVL2 DHA Docosahexaenoic Acid (22:6n-3) DPA_n3->DHA FADS2_24 (on C24 intermediate) FADS2 FADS2 (Δ6-Desaturase) ELOVL5 ELOVL5 FADS1 FADS1 (Δ5-Desaturase) ELOVL2 ELOVL2 FADS2_24 FADS2 (Δ6-Desaturase)

Caption: Biosynthetic pathways of n-6 and n-3 very-long-chain polyunsaturated fatty acids.

Experimental Workflow for Assessing Elongase Specificity

Elongase_Assay_Workflow cell_culture 1. Cell Culture with Elongase Expression homogenization 2. Cell Homogenization cell_culture->homogenization centrifugation 3. Differential Centrifugation homogenization->centrifugation microsomes 4. Isolate Microsomal Fraction centrifugation->microsomes reaction_setup 5. Set up Reaction: - Microsomes - Substrate Acyl-CoA - [14C]malonyl-CoA - NADPH microsomes->reaction_setup incubation 6. Incubate at 37°C reaction_setup->incubation saponification 7. Saponification incubation->saponification extraction 8. Fatty Acid Extraction saponification->extraction tlc 9. TLC Separation extraction->tlc quantification 10. Quantification of Radiolabeled Product tlc->quantification data_analysis 11. Data Analysis quantification->data_analysis Calculate Specific Activity and Kinetic Parameters

Caption: Workflow for in vitro assessment of fatty acid elongase substrate specificity.

A Researcher's Guide to Validating (7Z,10Z,13Z)-Docosatrienoyl-CoA Function: A Comparison of Knockdown/Knockout Studies and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of the omega-3 very long-chain polyunsaturated fatty acid (VLC-PUFA), (7Z,10Z,13Z)-Docosatrienoyl-CoA, this guide provides a comparative overview of experimental strategies to elucidate its cellular and physiological functions. While direct knockdown or knockout studies specifically targeting the production of this compound are not yet widely published, this document outlines a robust framework for such investigations and contrasts them with alternative validation methods.

(7Z,10Z,13Z)-Docosatrienoic acid (DTA) is an omega-3 VLC-PUFA with emerging evidence of anti-inflammatory and antitumor properties.[1] Its activated form, this compound, is the direct substrate for various metabolic and signaling pathways. Validating the specific functions of this acyl-CoA is crucial for understanding its therapeutic potential.

Biosynthesis of this compound

The biosynthesis of DTA involves the elongation of shorter-chain omega-3 fatty acids. The pathway begins with α-linolenic acid (ALA, 18:3n-3), which is elongated to eicosatrienoic acid (ETA, 20:3n-3). ETA is then further elongated to DTA (22:3n-3) by a fatty acid elongase.[1] In mammals, this elongation step is primarily catalyzed by ELOVL2 (Elongation of Very Long Chain Fatty Acids Protein 2). Following its synthesis, DTA is "activated" to its CoA ester, this compound, by a long-chain acyl-CoA synthetase (ACSL). ACSL6 is a likely candidate for this activation, given its role in the metabolism of other VLC-PUFAs like docosahexaenoic acid (DHA).[2]

Below is a diagram illustrating the biosynthetic pathway leading to this compound.

cluster_0 Biosynthesis of this compound ALA α-Linolenic Acid (ALA, 18:3n-3) ETA Eicosatrienoic Acid (ETA, 20:3n-3) ALA->ETA Elongase (e.g., ELOVL5) DTA (7Z,10Z,13Z)-Docosatrienoic Acid (DTA, 22:3n-3) ETA->DTA Elongase (e.g., ELOVL2) DTA-CoA This compound DTA->DTA-CoA Acyl-CoA Synthetase (e.g., ACSL6)

Biosynthetic pathway of this compound.

Comparison of Validation Strategies

The function of this compound can be investigated through several experimental approaches. The choice of method will depend on the specific research question, available resources, and the biological system under investigation.

Validation Strategy Principle Advantages Disadvantages
Gene Knockdown (siRNA/shRNA) Transiently reduces the expression of a target gene (e.g., ELOVL2 or ACSL6) using small interfering RNAs or short hairpin RNAs.- Relatively rapid and cost-effective.- Allows for the study of essential genes that would be lethal in a knockout model.- Incomplete suppression of gene expression.- Potential for off-target effects.- Transient effect, not suitable for long-term studies.
Gene Knockout (CRISPR/Cas9) Permanently deletes a target gene from the genome, preventing the synthesis of the corresponding protein.- Complete and permanent loss of gene function.- High specificity with proper guide RNA design.- More time-consuming and technically demanding than knockdown.- Potential for off-target mutations.- May be lethal if the gene is essential.
Exogenous Fatty Acid Supplementation Cells or organisms are treated with (7Z,10Z,13Z)-docosatrienoic acid to observe its downstream effects.- Simple and direct way to study the effects of increased DTA levels.- Can be used in a wide range of cell types and organisms.- May not accurately reflect physiological concentrations.- Bypasses the endogenous synthesis pathway, which may be regulated.
In Vitro Enzyme Assays Purified enzymes (e.g., ELOVL2, ACSL6) are incubated with their substrates to measure their activity and kinetics.- Provides direct evidence of enzyme function.- Allows for detailed characterization of enzyme kinetics and substrate specificity.- Does not reflect the cellular context, including the presence of regulatory factors and competing substrates.
Lipidomics Analysis Comprehensive analysis of the lipid profile of cells or tissues to identify correlations between this compound levels and other lipids.- Provides a global view of the lipid landscape.- Can reveal unexpected metabolic connections.- Correlative data, does not establish causality.- Technically demanding and requires specialized equipment.

Experimental Protocols

Gene Knockdown via siRNA Transfection

This protocol provides a general workflow for the transient knockdown of a target gene (e.g., ELOVL2 or ACSL6) in cultured mammalian cells.

Materials:

  • siRNA targeting the gene of interest and a non-targeting control siRNA.

  • Lipid-based transfection reagent.

  • Opti-MEM I Reduced Serum Medium.

  • Mammalian cell line of interest.

  • Cell culture medium and reagents.

  • Plates for cell culture.

  • Reagents for RNA extraction and qRT-PCR.

  • Reagents for protein extraction and Western blotting.

Protocol:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.

  • Transfection Complex Preparation:

    • For each well to be transfected, dilute the siRNA in Opti-MEM.

    • In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the transfection complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown:

    • qRT-PCR: Harvest RNA from the cells and perform quantitative real-time PCR to measure the mRNA levels of the target gene.

    • Western Blotting: Lyse the cells and perform Western blotting to measure the protein levels of the target enzyme.

  • Functional Assays: Following confirmation of knockdown, perform functional assays to assess the phenotypic consequences. This may include lipid extraction and quantification of this compound levels.

Gene Knockout via CRISPR/Cas9

This protocol outlines a general workflow for generating a stable knockout cell line using CRISPR/Cas9 technology.

Materials:

  • Cas9 nuclease expression vector.

  • Guide RNA (gRNA) expression vector targeting the gene of interest.

  • Lipid-based transfection reagent or electroporation system.

  • Mammalian cell line of interest.

  • Cell culture medium and reagents.

  • Fluorescence-activated cell sorting (FACS) or antibiotic selection reagents.

  • Reagents for genomic DNA extraction and sequencing.

Protocol:

  • gRNA Design and Cloning: Design and clone two gRNAs targeting a critical exon of the gene of interest into a suitable expression vector.

  • Transfection/Electroporation: Co-transfect or electroporate the Cas9 and gRNA expression vectors into the target cells.

  • Cell Selection: Select for transfected cells using an appropriate method (e.g., FACS for a fluorescent reporter or antibiotic selection).

  • Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.

  • Screening for Knockout Clones:

    • Expand the clonal populations.

    • Extract genomic DNA and perform PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the target gene.

  • Validation of Knockout: Confirm the absence of the target protein in the knockout clones by Western blotting.

  • Functional Analysis: Characterize the phenotype of the knockout cells, including the measurement of this compound levels and other relevant functional assays.

Quantification of this compound

Accurate quantification of this compound is essential for validating the success of knockdown/knockout experiments and for understanding its metabolic roles. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose.

Protocol Outline:

  • Sample Preparation:

    • Homogenize cells or tissues in a suitable buffer.

    • Perform protein precipitation to remove interfering proteins.

  • Chromatographic Separation:

    • Use a reversed-phase chromatography column to separate the acyl-CoAs.

  • Mass Spectrometry Detection:

    • Employ multiple reaction monitoring (MRM) mass spectrometry to specifically and sensitively detect and quantify the acyl-CoAs of interest.

    • Use a stable isotope-labeled internal standard for accurate quantification.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the knockdown/knockout and alternative validation strategies.

cluster_1 Knockdown/Knockout Experimental Workflow Design Design siRNA/gRNA targeting ELOVL2 or ACSL6 Delivery Deliver siRNA/CRISPR components into cells Design->Delivery Validation Validate knockdown/knockout (qRT-PCR, Western Blot, Sequencing) Delivery->Validation Quantification Quantify this compound (LC-MS) Validation->Quantification Phenotype Assess cellular phenotype (e.g., proliferation, inflammation) Quantification->Phenotype

Workflow for knockdown/knockout studies.

cluster_2 Alternative Validation Strategies Supplementation Supplement cells with (7Z,10Z,13Z)-docosatrienoic acid Outcome Measure downstream effects/enzyme kinetics/lipid correlations Supplementation->Outcome EnzymeAssay In vitro assay with purified ELOVL2/ACSL6 EnzymeAssay->Outcome Lipidomics Global lipidomics analysis Lipidomics->Outcome

Alternative approaches to validate function.

By employing the strategies outlined in this guide, researchers can systematically investigate the functional roles of this compound, paving the way for a deeper understanding of its physiological significance and therapeutic potential.

References

Safety Operating Guide

Prudent Disposal of (7Z,10Z,13Z)-Docosatrienoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (7Z,10Z,13Z)-Docosatrienoyl-CoA must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This document provides essential, step-by-step guidance for the proper disposal of this long-chain fatty acyl-CoA.

Immediate Safety and Handling Precautions

Step-by-Step Disposal Procedure

The appropriate disposal method for this compound depends on the quantity of waste generated.

For Small Quantities (< 1-5 mL or < 1-5 g):

  • Neutralization (Optional but Recommended): While not classified as hazardous, it is good practice to neutralize any potentially reactive substances. Given that this is a thioester, hydrolysis can be performed to break it down into the free fatty acid and Coenzyme A. This can be achieved by adding a mild base, such as a sodium bicarbonate solution, and allowing the mixture to sit for a period of time before disposal.

  • Dilution: For very small residual amounts, such as those left in a rinsed container, dilution with copious amounts of water may be permissible for drain disposal, depending on institutional guidelines.[2]

  • Absorption: Alternatively, small liquid quantities can be absorbed onto an inert material like vermiculite, sand, or paper towels.[3]

  • Solid Waste Disposal: The absorbent material containing the compound should be placed in a sealed, labeled container and disposed of in the appropriate solid chemical waste stream as designated by your institution's Environmental Health and Safety (EHS) office.

For Larger Quantities (> 1-5 mL or > 1-5 g):

  • Collection: All significant quantities of this compound waste, whether in solid or liquid form, should be collected in a dedicated, clearly labeled, and sealed waste container. It is often recommended to collect it in an organic waste container.[3]

  • Labeling: The waste container must be labeled with the full chemical name, concentration, and any known hazards.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the chemical waste through your institution's licensed hazardous waste contractor.

Summary of Disposal Methods

QuantityDisposal MethodKey Steps
Small Quantities Drain Disposal (check local regulations)1. Neutralize (optional). 2. Dilute with copious amounts of water.
Solid Waste1. Absorb liquid on an inert material. 2. Seal in a labeled container. 3. Dispose of in the designated solid waste stream.
Large Quantities Licensed Waste Contractor1. Collect in a labeled, sealed container. 2. Store in a designated waste area. 3. Arrange for professional disposal.

Disposal Decision Workflow

DisposalWorkflow start Start: this compound Waste check_quantity Assess Quantity of Waste start->check_quantity small_quantity Small Quantity (< 1-5 mL or g) check_quantity->small_quantity Small large_quantity Large Quantity (> 1-5 mL or g) check_quantity->large_quantity Large check_regulations Consult Institutional & Local Regulations small_quantity->check_regulations collect_waste Collect in Labeled, Sealed Container large_quantity->collect_waste drain_disposal Permissible Drain Disposal? check_regulations->drain_disposal absorb Absorb on Inert Material drain_disposal->absorb No dilute Dilute with Copious Water drain_disposal->dilute Yes solid_waste Dispose as Solid Chemical Waste absorb->solid_waste end End of Disposal Process dilute->end solid_waste->end store_waste Store in Designated Waste Area collect_waste->store_waste contractor_disposal Dispose via Licensed Waste Contractor store_waste->contractor_disposal contractor_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations regarding chemical waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.